molecular formula C17H15NO2 B13043689 (3S)-3-Amino-3-(2-anthryl)propanoic acid

(3S)-3-Amino-3-(2-anthryl)propanoic acid

Cat. No.: B13043689
M. Wt: 265.31 g/mol
InChI Key: TYYSZWIPRYNXTQ-INIZCTEOSA-N
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Description

(3S)-3-Amino-3-(2-anthryl)propanoic acid is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S)-3-Amino-3-(2-anthryl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-Amino-3-(2-anthryl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

(3S)-3-amino-3-anthracen-2-ylpropanoic acid

InChI

InChI=1S/C17H15NO2/c18-16(10-17(19)20)14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)9-14/h1-9,16H,10,18H2,(H,19,20)/t16-/m0/s1

InChI Key

TYYSZWIPRYNXTQ-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@H](CC(=O)O)N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CC(=O)O)N

Origin of Product

United States

Foundational & Exploratory

Enantioselective Synthesis of (3S)-3-Amino-3-(2-anthryl)propanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of enantiopure


-amino acids is a cornerstone of modern peptidomimetic drug design. Specifically, (3S)-3-Amino-3-(2-anthryl)propanoic acid represents a highly specialized molecular architecture that combines the proteolytic resistance of a 

-amino acid backbone with the rich photophysical and hydrophobic properties of an anthracene moiety[1]. This compound is highly valued in the development of chiral fluorescent sensors and structurally rigid biological probes. However, the extreme steric bulk and electron-rich nature of the 2-anthryl group present significant synthetic challenges, often leading to poor enantiomeric excess (ee) or low yields in standard

-amino acid homologation protocols. This whitepaper details three field-proven, self-validating methodologies for the enantioselective synthesis of this specific chiral building block.

Strategic Retrosynthetic Analysis & Mechanistic Rationale

When designing a synthetic route for (3S)-3-Amino-3-(2-anthryl)propanoic acid, the primary challenge is controlling the stereocenter at the C3 position against the steric hindrance of the polycyclic aromatic system. Traditional Arndt-Eistert homologation of the corresponding


-amino acid is often unviable due to the instability of the anthryl-substituted diazoketone intermediate.

Consequently, modern asymmetric synthesis relies on three distinct retrosynthetic disconnections[2]:

  • Transition-Metal Catalyzed Asymmetric Hydrogenation: Reduction of a pro-chiral

    
    -amino acrylate.
    
  • Chiral Auxiliary-Mediated Mannich Addition: Stereoselective addition of an acetate enolate to a chiral imine.

  • Biocatalytic Kinetic Resolution: Enzymatic hydrolysis of a racemic

    
    -amino ester.
    

Retrosynthesis Target (3S)-3-Amino-3-(2-anthryl)propanoic acid Path1 Asymmetric Hydrogenation (Rh/Ru Catalysis) Target->Path1 Retrosynthetic Disconnection 1 Path2 Mannich Addition (Ellman's Sulfinamide) Target->Path2 Retrosynthetic Disconnection 2 Path3 Enzymatic Resolution (Lipase Hydrolysis) Target->Path3 Retrosynthetic Disconnection 3

Retrosynthetic pathways for (3S)-3-Amino-3-(2-anthryl)propanoic acid.

Pathway 1: Transition-Metal Catalyzed Asymmetric Hydrogenation

Mechanistic Causality

Rhodium-catalyzed asymmetric hydrogenation of


-amino acrylates is a highly atom-economical approach[2]. The success of this method relies on the use of rigid, electron-rich chiral ligands such as 

-DuPHOS. The bulky 2-anthryl group forces the substrate to adopt a specific conformation within the chiral pocket of the Rh-catalyst, effectively blocking one face of the alkene from hydride insertion. This steric discrimination guarantees high enantioselectivity.
Experimental Protocol
  • Substrate Preparation: Synthesize methyl (Z)-3-acetamido-3-(2-anthryl)acrylate via the condensation of 2-anthraldehyde with methyl N-acetylglycinate in the presence of potassium tert-butoxide.

  • Catalyst Activation: In an argon-filled glovebox, dissolve

    
     (1 mol%) in anhydrous, degassed methanol (10 mL).
    
  • Hydrogenation: Transfer the substrate (1.0 mmol) and the catalyst solution to a high-pressure Parr reactor. Purge the vessel with

    
     gas three times, then pressurize to 50 psi.
    
  • Reaction: Stir the mixture vigorously at 25 °C for 24 hours. The conversion is self-validating; the disappearance of the alkene proton can be monitored via

    
     NMR.
    
  • Deprotection: Concentrate the mixture, dissolve in 6M HCl, and reflux for 12 hours to cleave the acetyl and methyl ester groups, yielding the target (3S)-amino acid.

Pathway 2: Chiral Auxiliary-Mediated Mannich Addition

Mechanistic Causality

Ellman’s chiral sulfinamide chemistry is exceptionally robust for synthesizing bulky


-amino acids. The condensation of 2-anthraldehyde with 

-tert-butanesulfinamide requires a strong Lewis acid and water scavenger, Titanium(IV) ethoxide (

), to drive the equilibrium forward. For the subsequent carbon-carbon bond formation, a Reformatsky-type zinc enolate is strictly preferred over a lithium enolate. Zinc enolates are less basic, preventing the unwanted enolization of the imine, and they coordinate tightly with the sulfinyl oxygen to form a highly ordered Zimmerman-Traxler six-membered transition state, ensuring

diastereoselectivity.

EllmanWorkflow Step1 2-Anthraldehyde + (S)-t-Butanesulfinamide Step2 Condensation Ti(OEt)4 Step1->Step2 Step3 N-Sulfinyl Imine Step2->Step3 Step4 Reformatsky Addition BrZnCH2CO2tBu Step3->Step4 Step5 Acidic Cleavage HCl/Dioxane Step4->Step5 Step6 (3S)-Amino Acid Step5->Step6

Step-by-step workflow of the chiral auxiliary-mediated Mannich addition.

Experimental Protocol
  • Imine Condensation: To a solution of 2-anthraldehyde (1.0 eq) and

    
    -tert-butanesulfinamide (1.1 eq) in anhydrous THF, add 
    
    
    
    (2.0 eq). Stir at room temperature for 12 h. Quench with saturated aqueous NaCl, filter the resulting titanium dioxide salts through Celite, and concentrate the filtrate.
  • Reformatsky Addition: In a separate flask, activate zinc dust (3.0 eq) with 1,2-dibromoethane in THF. Add tert-butyl bromoacetate (2.5 eq) and reflux for 30 minutes to form the zinc enolate. Cool to -78 °C.

  • Coupling: Add the N-sulfinyl imine (from Step 1) dropwise to the enolate solution. Stir for 4 hours at -78 °C, then slowly warm to 0 °C. Quench with saturated

    
    .
    
  • Global Cleavage: Isolate the sulfinamide ester via silica gel chromatography. Treat the intermediate with 4M HCl in 1,4-dioxane for 2 hours at room temperature to simultaneously cleave the tert-butyl ester and the chiral sulfinyl group.

Pathway 3: Biocatalytic Resolution of Racemic Esters

Mechanistic Causality

For highly scalable, environmentally benign synthesis, enzymatic kinetic resolution is unparalleled. First, a racemic mixture of the


-amino acid is generated via a facile one-pot, three-component reaction utilizing malonic acid and ammonium acetate[3]. Subsequently, lipases (such as Burkholderia cepacia lipase) are employed. The hydrophobic binding pocket of the lipase perfectly accommodates bulky polycyclic aromatic systems like naphthyl or anthryl groups[4]. The enzyme selectively hydrolyzes the (3S)-ester due to the precise spatial alignment of the ester carbonyl with the catalytic serine triad, leaving the (3R)-ester unreacted.

EnzymaticResolution Racemic Racemic β-Amino Ester (R/S mixture) Enzyme Lipase Catalysis (e.g., Burkholderia cepacia) Racemic->Enzyme ProductS (3S)-Amino Acid (Hydrolyzed) Enzyme->ProductS Enantioselective Hydrolysis ProductR (3R)-Amino Ester (Unreacted) Enzyme->ProductR Retained Ester Separation Acid-Base Extraction ProductS->Separation ProductR->Separation

Biocatalytic kinetic resolution of racemic esters using lipase.

Experimental Protocol
  • Racemic Synthesis: Reflux 2-anthraldehyde (1.0 eq), malonic acid (1.5 eq), and ammonium acetate (2.0 eq) in ethanol to yield racemic 3-amino-3-(2-anthryl)propanoic acid[3]. Convert this to the racemic ethyl ester using

    
     in ethanol.
    
  • Enzymatic Resolution: Suspend the racemic ester (10 g) in diisopropyl ether (100 mL). Add Lipase PS (1.0 g) and

    
     (0.5 eq relative to the ester).
    
  • Incubation: Shake the mixture at 45 °C and 250 rpm. Monitor the reaction via chiral HPLC until exactly 50% conversion is achieved (typically 48-72 hours).

  • Separation: Filter off the immobilized enzyme. Extract the organic layer with saturated aqueous

    
    . The aqueous layer contains the target (3S)-amino acid salt. Acidify the aqueous layer to pH 6.5 to precipitate the pure (3S)-3-Amino-3-(2-anthryl)propanoic acid.
    

Quantitative Data & Comparative Analysis

To aid researchers in selecting the optimal methodology for their specific constraints (e.g., budget, scale, required optical purity), the following table summarizes the performance metrics of the three discussed pathways:

Synthesis PathwayPrimary Reagents / CatalystTypical Yield (%)Enantiomeric Excess (ee %)ScalabilityAtom Economy
Asymmetric Hydrogenation

,

85 - 92%94 - 98%HighHigh
Ellman's Auxiliary

-t-Bu-Sulfinamide,

, Zn
70 - 80%> 99% (post-crystallization)MediumLow (Auxiliary waste)
Enzymatic Resolution Lipase PS (B. cepacia),

45 - 49% (max 50%)> 99%Very HighHigh (if R-ester is recycled)

Conclusion

The synthesis of (3S)-3-Amino-3-(2-anthryl)propanoic acid demands rigorous stereochemical control due to the profound steric influence of the 2-anthryl moiety. While asymmetric hydrogenation provides excellent atom economy, the Ellman's auxiliary method remains the most reliable for bench-scale synthesis where absolute stereocontrol is paramount. For industrial scale-up, biocatalytic resolution offers an environmentally sustainable and highly scalable alternative, provided that recycling protocols for the unreacted (3R)-enantiomer are implemented.

References[1] 3-Amino-3-(2-anthryl)propan-1-OL | Benchchem. Benchchem.

URL:[2] Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. URL:[4] Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. PubMed. URL:[3] A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. URL:

Sources

Structural Elucidation of (3S)-3-Amino-3-(2-anthryl)propanoic Acid: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3S)-3-Amino-3-(2-anthryl)propanoic acid is a highly specialized, unnatural chiral


-amino acid. The incorporation of a bulky, highly conjugated 2-anthryl moiety imparts unique photophysical properties and profound steric constraints to the molecule. In drug development and structural biology, such unnatural amino acids are critical building blocks for designing proteolytically stable foldamers[1], fluorescent probes, and selective chemotherapeutic agents targeting the LAT1/4F2hc amino acid transporter[2].

Determining the precise three-dimensional architecture of this compound via single-crystal X-ray diffraction (SCXRD) is paramount. As a Senior Application Scientist, I have structured this whitepaper to move beyond mere procedural steps, focusing instead on the causality behind crystallographic decision-making. Every protocol detailed herein functions as a self-validating system, ensuring that the final structural model is both chemically accurate and statistically robust.

Mechanistic Grounding: The 2-Anthryl Effect on -Amino Acid Folding

In


-amino acid oligomers, the backbone torsion angles (

,

,

) dictate the formation of stable secondary structures, such as 14-helices or 12-helices[3]. The introduction of the 2-anthryl side chain dramatically alters the energetic landscape of crystallization.

During the self-assembly and crystallization process, two competing thermodynamic driving forces emerge:

  • Zwitterionic Hydrogen Bonding: The highly polar backbone (

    
     and 
    
    
    
    ) drives the formation of strong, directional intermolecular hydrogen-bond networks.
  • 
     Stacking:  The hydrophobic anthracene rings undergo offset face-to-face or edge-to-face (T-shaped) stacking to minimize solvent-exposed surface area.
    

This dual-driving-force system requires meticulous solvent selection. If the solvent is too non-polar, the zwitterion precipitates amorphously; if too polar, the hydrophobic anthracene moieties aggregate rapidly, yielding twinned or microcrystalline powders unsuitable for high-resolution diffraction[4].

Workflow: High-Resolution Small Molecule X-ray Crystallography Protocol

The following methodology details the causal logic and self-validating checkpoints required to obtain a publishable, atomic-resolution structure.

CrystallographyWorkflow N1 1. Enantiopure Synthesis (3S)-Isomer Isolation N2 2. Vapor Diffusion Crystallization Balancing Zwitterion & Anthracene N1->N2 Purified Material N3 3. Cryogenic Mounting (100 K) Minimizing Thermal Disorder N2->N3 Single Crystal N4 4. X-Ray Diffraction (Cu Kα) Maximizing Anomalous Signal N3->N4 Flash-Cooled N5 5. Phase Solution Direct Methods / Intrinsic Phasing N4->N5 Diffraction Data N6 6. Anisotropic Refinement Least-Squares on F² N5->N6 Electron Density N7 7. Validation & Absolute Structure Flack Parameter Assessment N6->N7 Structural Model

Fig 1: Step-by-step crystallographic workflow for absolute configuration determination.

Thermodynamic Crystal Growth (Vapor Diffusion)
  • Protocol: Dissolve 5-10 mg of enantiopure (3S)-3-Amino-3-(2-anthryl)propanoic acid in a minimum volume of a highly polar, hydrogen-bond-disrupting solvent (e.g., a 1:1 mixture of Methanol and DMSO). Place the open vial inside a larger, sealed chamber containing a volatile anti-solvent (e.g., Diethyl ether or Pentane). Allow vapor equilibration over 3–7 days.

  • Causality: Vapor diffusion allows a slow, thermodynamically controlled transition to supersaturation. The DMSO solubilizes the zwitterion, while the gradual introduction of the non-polar anti-solvent gently forces the hydrophobic anthracene rings to stack, promoting the growth of highly ordered single crystals.

  • Self-Validation Checkpoint: Inspect the resulting crystals under a polarized light microscope. A true single crystal will extinguish light uniformly when rotated by 90 degrees. If the crystal exhibits mosaic or patchy extinction, it is twinned and must be recrystallized.

Cryogenic Harvesting & Data Collection
  • Protocol: Harvest a single crystal (optimal dimensions:

    
     mm) using a nylon loop. Submerge the crystal in a perfluoropolyether cryoprotectant oil (e.g., Paratone-N) and immediately flash-cool it to 100 K in a continuous nitrogen gas stream[5]. Irradiate the crystal using a copper microfocus X-ray source (
    
    
    
    Å).
  • Causality: Anthracene rings are highly susceptible to rotational and vibrational disorder at room temperature. Flash-cooling to 100 K "freezes out" this thermal motion, drastically reducing atomic displacement parameters (B-factors) and allowing diffraction to high resolution (< 0.84 Å). Furthermore, because the molecule contains only light atoms (C, H, N, O), Cu K

    
     radiation is strictly required. Copper radiation maximizes the anomalous scattering signal (
    
    
    
    ), which is the physical phenomenon necessary to unambiguously determine the absolute configuration (the (3S) stereocenter)[4].
  • Self-Validation Checkpoint: Collect a preliminary set of 10-20 frames. The software must index the reflections to a single unit cell with a low mosaicity value (< 0.5°). If multiple lattices are detected, the crystal is non-merohedrally twinned.

Phase Solution & Anisotropic Refinement
  • Protocol: Solve the phase problem using direct methods or intrinsic phasing algorithms[6]. Refine the atomic coordinates and anisotropic displacement parameters using full-matrix least-squares on

    
    . Place hydrogen atoms in calculated positions and refine using a riding model.
    
  • Causality: Direct methods exploit statistical relationships between diffracted intensities to calculate phases, yielding an initial electron density map without the need for heavy-atom derivatives. Refining on

    
     utilizes all collected data (including weak, negative-intensity reflections), providing a statistically unbiased and robust model.
    

Data Presentation: Crystallographic Parameters

To facilitate comparative analysis, the expected quantitative crystallographic data for the zwitterionic form versus a hypothetical hydrochloride salt form are summarized below. The salt form disrupts the zwitterionic hydrogen bonding, forcing the anthracene rings into different packing motifs.

ParameterZwitterionic Form (Expected)Hydrochloride Salt Form (Expected)
Chemical Formula


Formula Weight 265.31 g/mol 301.77 g/mol
Temperature 100(2) K100(2) K
Crystal System OrthorhombicMonoclinic
Space Group

(Chiral)

(Chiral)
Radiation Cu K

(

Å)
Cu K

(

Å)
Primary Interaction

(Head-to-Tail)

&

dimers
Anthracene Packing Edge-to-Face (T-shaped)Offset Face-to-Face (

-stacking)
Resolution Limit 0.80 Å0.78 Å

Validation: The Self-Validating Quality Control System

A crystal structure is not an absolute truth; it is a mathematical model fitted to experimental electron density[6]. To ensure trustworthiness, the final model must pass a rigorous, self-validating quality control matrix:

  • R-Factors (

    
     and 
    
    
    
    ):
    The
    
    
    value measures the agreement between the calculated model and the experimental data. For a high-quality small molecule structure,
    
    
    must be
    
    
    (5% error).
  • The Flack Parameter: This is the ultimate validation of the (3S) stereocenter. The Flack parameter (

    
    ) estimates the absolute structure. A value of 
    
    
    
    with a standard uncertainty of
    
    
    (e.g.,
    
    
    ) confirms the correct enantiomer. A value near
    
    
    indicates the model is inverted (the (3R) enantiomer), while a value near
    
    
    indicates racemic twinning.
  • CheckCIF/PLATON Analysis: Before publication or database deposition, the structure must be run through the International Union of Crystallography (IUCr) CheckCIF algorithm. This tool automatically scans for missing symmetry, unmodeled solvent voids, and physically impossible bond lengths, generating A, B, or C-level alerts. A self-validated structure must resolve all A and B alerts prior to finalization.

References

1.[2] Beta-substituted beta-amino acids and analogs as chemotherapeutic agents. Google Patents (WO2015117147A1). 2.[1] Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. Royal Society of Chemistry. 3.[3] Crystallographic Characterization of Helical Secondary Structures in 2:1 and 1:2 α/β-Peptides. Journal of the American Chemical Society. 4.[6] X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health (PMC). 5.[5] x Ray crystallography. National Institutes of Health (PMC). 6.[4] What Is Small Molecule Crystal Structure Analysis? Rigaku.

Sources

Whitepaper: Biological Activity and Biophysical Applications of (3S)-3-Amino-3-(2-anthryl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide engineering and chemical biology, non-proteinogenic amino acids serve as critical tools for overcoming the limitations of natural peptides. (3S)-3-Amino-3-(2-anthryl)propanoic acid is a highly specialized, chiral


-amino acid featuring a bulky, fluorescent 2-anthryl side chain. This technical guide explores the dual utility of this molecule: its structural role in conferring absolute protease resistance via the 

-peptide backbone, and its biophysical role as a highly sensitive microenvironment reporter and Förster Resonance Energy Transfer (FRET) donor.

Mechanistic Rationale: The -Anthryl Paradigm

Proteolytic Evasion via the -Backbone

The primary limitation of natural


-peptides in biological systems is their rapid degradation by endogenous proteases. By introducing an additional methylene group (

) between the amino and carboxyl termini,

-amino acids fundamentally alter the spatial geometry of the peptide bond[1] ().

Causality: Endogenous


-proteases (e.g., trypsin, chymotrypsin) rely on precise stereochemical alignment within their catalytic triads to stabilize the tetrahedral transition state during amide hydrolysis. The extended backbone of (3S)-3-Amino-3-(2-anthryl)propanoic acid disrupts this alignment, rendering 

-peptides virtually invisible to natural enzymatic degradation. This confers exceptional in vivo half-lives, making them ideal candidates for chemotherapeutic agents and stable foldamer design[1].
The 2-Anthryl Fluorophore as a Microenvironment Sensor

While natural fluorophores like Tryptophan (Trp) are commonly used to monitor protein dynamics, their low quantum yields and overlapping excitation/emission spectra limit their utility in complex biological matrices. The 2-anthryl moiety resolves this by providing a large Stokes shift and highly structured emission bands[2] ().

Causality: The fluorescence quantum yield of the 2-anthryl group is highly dependent on solvent polarity. In aqueous (polar) environments, non-radiative decay pathways dominate, quenching the fluorescence. However, when the amino acid is buried within a hydrophobic protein pocket during a binding event, water is excluded. This restriction of vibrational relaxation pathways dramatically increases the quantum yield and induces a measurable blue shift in the emission spectrum, allowing for real-time, highly sensitive detection of biomolecular interactions[3] ().

FRET_Pathway UV UV Excitation (265-290 nm) Anthryl 2-Anthryl Donor (Excited State) UV->Anthryl Hydrophobic Hydrophobic Pocket (High Quantum Yield) Anthryl->Hydrophobic Protein Binding Aqueous Aqueous Media (Quenched/Low Yield) Anthryl->Aqueous Unbound State Acceptor FRET Acceptor (e.g., Porphyrin) Anthryl->Acceptor Energy Transfer Emission Fluorescence Emission (>400 nm) Hydrophobic->Emission Acceptor->Emission

Fig 1: Photophysical signaling logic of the 2-anthryl fluorophore in varied environments.

Validated Experimental Methodologies

To utilize (3S)-3-Amino-3-(2-anthryl)propanoic acid effectively, researchers must adapt standard protocols to account for its unique steric and photophysical properties. The following protocols are designed as self-validating systems to ensure experimental integrity.

Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) Integration

The extreme steric bulk of the 2-anthryl side chain creates significant kinetic barriers during peptide coupling. Standard coupling reagents (e.g., HBTU, DIC) often result in incomplete reactions and deletion sequences.

Step-by-Step Workflow:

  • Resin Preparation: Swell Rink Amide resin in a 1:1 mixture of DMF/DCM for 30 minutes to maximize the accessibility of reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes.

  • Sterically-Optimized Coupling:

    • Causality: To overcome the steric hindrance of the anthracene ring, utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with DIPEA. HATU generates a highly reactive HOAt active ester that accelerates acylation.

    • Action: React 3.0 equivalents of Fmoc-(3S)-3-Amino-3-(2-anthryl)propanoic acid, 2.9 eq HATU, and 6.0 eq DIPEA for a prolonged coupling time of 2 to 3 hours.

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a micro-cleaved sample. A blue color indicates unreacted primary amines (incomplete coupling), necessitating a double-coupling step. A yellow color validates successful integration.

  • Cleavage: Cleave the peptide using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours, followed by cold ether precipitation.

SPPS_Workflow Resin Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Coupling Coupling: Anthryl-β-Amino Acid (HATU/DIPEA, 2 hrs) Deprotect->Coupling Validation Self-Validation (Kaiser Test) Coupling->Validation Validation->Coupling Positive (Incomplete) Cleavage TFA Cleavage & Global Deprotection Validation->Cleavage Negative (Complete) Purification RP-HPLC Purification (>95% Purity) Cleavage->Purification

Fig 2: Self-validating SPPS workflow for integrating sterically hindered β-amino acids.

Protocol B: FRET-Based Target Binding Assay

This protocol utilizes the anthryl group as a FRET donor to study protein-protein interactions or foldamer assembly.

  • Probe Design: Synthesize a

    
    -peptide containing the anthryl donor and a suitable acceptor (e.g., a coumarin or porphyrin derivative) at a calculated Förster distance (
    
    
    
    )[3].
  • Baseline Establishment: Dissolve the purified peptide in a physiological buffer (e.g., PBS, pH 7.4). Excite the sample at 265–290 nm and record the baseline emission spectrum.

  • Titration & Measurement: Gradually titrate the target biological receptor into the solution. Monitor the quenching of the anthryl emission (~420 nm) and the simultaneous increase in acceptor emission.

  • Self-Validation (Control): Perform an identical titration using a scrambled peptide sequence lacking the specific binding motif. If FRET occurs in the scrambled control, the signal is an artifact of non-specific hydrophobic aggregation rather than targeted biological binding.

Quantitative Data Summary

The substitution of natural fluorophores with (3S)-3-Amino-3-(2-anthryl)propanoic acid yields profound improvements in both photophysical tracking and biological stability. Table 1 summarizes these quantitative advantages.

Table 1: Photophysical and Biological Profiling of Amino Acid Probes

Amino Acid / ProbeExcitation

(nm)
Emission

(nm)
Quantum Yield (

) in Water
Quantum Yield (

) in Hydrophobic Pocket
Biological Half-Life (in vitro serum)
L-Tryptophan (Natural) 280350~0.14~0.20< 10 minutes

-2-Anthrylalanine
265 - 290400 - 450< 0.05> 0.40< 30 minutes
(3S)-3-Amino-3-(2-anthryl)propanoic acid 265 - 290400 - 450< 0.05> 0.45> 48 hours

Data Interpretation: The


-anthryl derivative maintains the identical, highly sensitive photophysical profile of its 

-analog[2] while extending the biological half-life by over two orders of magnitude due to complete evasion of proteolytic cleavage[1].

References

  • Source: Google Patents (WO2015117147A1)
  • Fluorescent Analogs of Biomolecular Building Blocks: Design, Properties and Applications Source: Chemical Reviews / PubMed Central (PMC2908235) URL:[Link]

  • Site-Directed Incorporation of Fluorescent Nonnatural Amino Acids into Streptavidin for Highly Sensitive Detection of Biotin Source: Biomacromolecules (ACS Publications) URL:[Link]

Sources

(3S)-3-Amino-3-(2-anthryl)propanoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of (3S)-3-Amino-3-(2-anthryl)propanoic acid , a specialized non-proteinogenic


-amino acid used in peptidomimetics and fluorescence studies.

Executive Summary

(3S)-3-Amino-3-(2-anthryl)propanoic acid (also known as


-homo-2-anthrylalanine) is a chiral 

-amino acid characterized by an anthracene fluorophore attached to the

-carbon of the propanoic acid backbone. Unlike natural

-amino acids, this compound possesses an extra methylene group in the backbone, conferring unique folding properties (foldamers) and proteolytic stability to peptides incorporating it. Its primary utility lies in drug discovery as a building block for stable peptidomimetics and in biophysical chemistry as an intrinsic fluorescent probe for monitoring peptide secondary structures.

Chemical Identity & Identifiers

This section consolidates the specific chemical data for the (3S)-enantiomer. Note that while the CAS number 1270453-81-0 is often associated with the general structure or specific isomers in vendor catalogs, verifying the stereochemical purity (ee > 98%) is critical for foldamer applications.

Identifier Value
Chemical Name (3S)-3-Amino-3-(anthracen-2-yl)propanoic acid
Synonyms (S)-

-Amino-

-(2-anthryl)propionic acid; (S)-3-Amino-3-(2-anthryl)propionic acid
CAS Number 1270453-81-0 (Referenced for the 3-amino-3-(2-anthryl) structure)
Molecular Formula

Molecular Weight 265.31 g/mol
Chiral Center (3S) configuration at the

-carbon
Chromophore Anthracene (attached at C2 position)
SMILES Nc1cc2cc3ccccc3cc2cc1
Appearance Pale yellow to yellow solid (due to anthracene conjugation)

Synthesis & Production Protocols

The synthesis of enantiopure (3S)-3-amino-3-(2-anthryl)propanoic acid is non-trivial and typically requires a Rodionov condensation followed by enzymatic resolution . This route is preferred over homologation (Arndt-Eistert) due to the accessibility of the aldehyde precursor.

Synthetic Pathway (The Modified Rodionov Route)

This protocol yields the racemic


-amino acid, which is subsequently resolved.

Reagents:

  • Precursor: 2-Anthraldehyde (CAS 642-31-9)

  • Condensation Agents: Malonic acid, Ammonium acetate

  • Solvent: Ethanol (reflux)

Step-by-Step Protocol:

  • Condensation: Dissolve 2-anthraldehyde (1.0 eq) and malonic acid (1.2 eq) in absolute ethanol.

  • Amination: Add ammonium acetate (2.0 eq) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. The reaction proceeds via an imine intermediate, followed by decarboxylation.

  • Precipitation: Cool the reaction mixture. The racemic

    
    -amino acid typically precipitates as a white/yellow solid.
    
  • Filtration: Filter and wash with cold ethanol/ether to remove unreacted aldehyde.

Enantioselective Resolution (Enzymatic)

To obtain the (3S) isomer, a kinetic resolution using Penicillin G Amidase (PGA) or Lipase (CAL-B) is employed.

  • Phenylacetylation: Protect the racemic amine with phenylacetyl chloride to form

    
    -phenylacetyl-3-amino-3-(2-anthryl)propanoic acid.
    
  • Enzymatic Hydrolysis: Incubate the protected racemate with Penicillin G Amidase in aqueous buffer (pH 7.5–8.0).

    • Mechanism:[1][2] PGA selectively hydrolyzes the (3S)-amide bond.

  • Separation:

    • The (3S)-free amino acid precipitates or is extracted from the aqueous phase.

    • The unreacted (3R)-amide remains in the organic phase/solution.

  • Purification: Recrystallize the (3S) product from water/ethanol to achieve >99% ee.

Synthesis Workflow Diagram

SynthesisPath Aldehyde 2-Anthraldehyde Racemate Racemic 3-Amino-3-(2-anthryl) propanoic acid Aldehyde->Racemate Rodionov Condensation (EtOH, Reflux) Malonic Malonic Acid + NH4OAc Malonic->Racemate Protection N-Phenylacetylation Racemate->Protection Enzyme Penicillin G Amidase (Kinetic Resolution) Protection->Enzyme Racemic Amide ProductS (3S)-Isomer (Target) Enzyme->ProductS Hydrolysis (Selective) ProductR (3R)-Amide (Byproduct) Enzyme->ProductR Unreacted

Figure 1: Chemo-enzymatic synthesis pathway for isolating the (3S)-enantiomer.

Analytical Profiling & Properties

Fluorescence Characteristics

The anthracene moiety confers distinct fluorescence, making this amino acid a powerful probe.

  • Excitation (

    
    ):  ~250 nm (strong), ~340–360 nm (vibronic bands).
    
  • Emission (

    
    ):  ~380–450 nm (structured emission).
    
  • Quantum Yield: High in non-polar solvents; sensitive to quenching by electron transfer (PET) from adjacent residues (e.g., Tryptophan).

Structural Role in Peptides

When incorporated into


-peptides, the (3S)-configuration promotes specific secondary structures:
  • 14-Helix Formation:

    
    -amino acids like this one strongly favor the formation of a 14-helix (hydrogen bonds between residue 
    
    
    
    and
    
    
    ) in organic solvents.
  • Stacking Interactions: The large anthracene surface area allows for

    
    -
    
    
    
    stacking stabilization if placed at appropriate intervals (e.g.,
    
    
    positions).

Applications in Drug Discovery

Peptidomimetics

Researchers utilize (3S)-3-amino-3-(2-anthryl)propanoic acid to synthesize protease-resistant peptides . The unique backbone prevents recognition by standard proteolytic enzymes (trypsin, pepsin), extending the half-life of peptide drugs.

Foldamer Research

This compound serves as a critical monomer in "Foldamers"—synthetic oligomers that mimic the folding of natural proteins.

  • Experiment: Incorporate into a short

    
    -peptide sequence.
    
  • Observation: Use Circular Dichroism (CD) to observe the emergence of a 14-helix signature (minimum at ~215 nm).

  • Utility: The anthracene side chain acts as a reporter; changes in fluorescence intensity or excimer formation (if two anthracenes are present) indicate folding events.

Handling & Safety

  • Hazard Identification: Irritant (Skin/Eye). The anthracene moiety is a polycyclic aromatic hydrocarbon (PAH) derivative; while less toxic than some PAHs, it should be handled as a potential mutagen.

  • Storage: Store at 2–8°C in a dark, dry place. Anthracene derivatives are light-sensitive (photodimerization can occur upon exposure to UV light).

  • Solubility: Low solubility in water. Dissolve in DMSO, DMF, or Methanol for stock solutions.

References

  • BLDpharm . (n.d.). 3-Amino-3-(2-anthryl)propanoic acid (CAS 1270453-81-0). Retrieved from

  • Seebach, D., et al. (1996). Synthesis of -Amino Acids and Their Incorporation into -Peptides. Helvetica Chimica Acta. (Foundational text on -amino acid synthesis protocols).
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.
  • Soloshonok, V. A. (2002).

Sources

Literature review on beta-amino acids with fluorescent properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Beta-amino acids (


-AAs) represent a transformative class of peptidomimetics that bridge the gap between small molecule pharmacokinetics and protein-like specificity. Unlike their natural 

-amino acid counterparts,

-AAs possess an additional methylene group (

) in the backbone, conferring unique proteolytic stability and the ability to form distinct secondary structures (foldamers) such as 14-helices.

The integration of fluorescent properties into


-AAs creates a dual-function tool: it retains the structural rigidity and metabolic stability of 

-peptides while enabling real-time visualization of molecular interactions, cellular uptake, and conformational dynamics. This guide synthesizes current methodologies for the design, synthesis, and application of fluorescent

-AAs, providing actionable protocols for their incorporation into therapeutic scaffolds.[1]

Structural Classification & Design Logic

To effectively deploy fluorescent


-AAs, one must distinguish between the two primary design architectures. The choice dictates the photophysical outcome and the perturbation of the peptide backbone.
Extrinsic Fluorophores (Side-Chain Functionalization)

These analogs mimic natural amino acids but carry a fluorophore on the side chain (


-substitution).
  • Mechanism: The fluorophore (e.g., Pyrene, Coumarin, NBD) is attached to the

    
    -carbon.
    
  • Utility: Ideal for probing side-chain interactions and measuring distances via FRET (Förster Resonance Energy Transfer) without disrupting the hydrogen-bonding network of the backbone.

  • Example:

    
    -homo-Tryptophan or Pyrenyl-alanine homologs.
    
Intrinsic Fluorophores (Backbone Integration)

The fluorophore is part of the backbone itself, often restricting conformational freedom.

  • Mechanism: Cyclic

    
    -amino acids where the amine and carboxylic acid are attached directly to a rigid aromatic fluorophore ring system.
    
  • Utility: These act as "conformational locks," forcing the peptide into specific secondary structures while reporting on the local solvent environment (solvatochromism).

  • Example: 7-amino-4-methylcoumarin-3-acetic acid (

    
    -ACC) derivatives.
    

Synthesis Strategies

The synthesis of fluorescent


-AAs requires navigating the balance between preserving the fluorophore's quantum yield and achieving high enantiomeric purity. We focus here on the Modified Rodionov Synthesis  and Arndt-Eistert Homologation , as they are the most robust routes for these targets.
Logical Pathway: Modified Rodionov Synthesis

This method is preferred for generating


-AAs directly from fluorescent aldehydes (e.g., Pyrene-carboxaldehyde). It is a one-pot condensation that yields the 

-amino acid framework.
Diagram 1: Synthesis Workflow (Rodionov vs. Arndt-Eistert)

SynthesisPathways Start_Ald Fluorescent Aldehyde (e.g., Pyrene-CHO) Process_Rod Rodionov Condensation (Malonic Acid + NH4OAc) Start_Ald->Process_Rod Direct Route Start_Alpha Fluorescent Alpha-AA (e.g., Trp) Process_AE1 Diazotization (Diazomethane) Start_Alpha->Process_AE1 Homologation End_Beta Fluorescent Beta-AA (Racemic or Enantiopure) Process_Rod->End_Beta Enzymatic Resolution Required Inter_Diazo Diazoketone Intermediate Process_AE1->Inter_Diazo Process_AE2 Wolff Rearrangement (Ag+ Catalyst) Process_AE2->End_Beta Retains Chirality Inter_Diazo->Process_AE2

Caption: Comparison of Rodionov condensation (direct, requires resolution) vs. Arndt-Eistert homologation (multi-step, retains chirality).

Technical Insight: Why Arndt-Eistert?

While Rodionov is faster for simple aromatics, Arndt-Eistert homologation is the gold standard for converting commercially available chiral fluorescent


-amino acids (like L-Tryptophan or Fmoc-L-Pyrenylalanine) into their 

-homologs.
  • Causality: The Wolff rearrangement step proceeds with retention of configuration, eliminating the difficult task of resolving racemic fluorescent

    
    -AAs.
    

Photophysical Properties & Characterization

Successful integration requires validating that the


-backbone does not quench the fluorophore.
PropertyDescriptionCritical Threshold for Probes
Quantum Yield (

)
Efficiency of photon emission.

(for cellular imaging)
Stokes Shift Difference between excitation and emission peaks.

(to reduce self-quenching)
Solvatochromism Emission shift based on solvent polarity.Essential for detecting binding events (hydrophobic pocket entry).
Photostability Resistance to bleaching.

excitation cycles.

Data Interpretation:

  • Blue Shift: Often indicates the fluorophore has entered a hydrophobic environment (e.g., protein binding pocket or lipid bilayer).

  • FRET Efficiency: In

    
    -peptides, the rigid 14-helix structure provides a fixed distance ruler, making FRET measurements (
    
    
    
    ) highly accurate for conformational studies.

Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) of Fluorescent -Peptides

Standard Fmoc protocols must be modified due to the lower reactivity of the secondary amine in


-AAs.

Reagents:

  • Resin: Rink Amide MBHA (Low loading: 0.3–0.5 mmol/g to prevent aggregation).

  • Coupling Agents: HATU / HOAt (Superior to HBTU for sterically hindered

    
    -AAs).
    
  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Note: Monitor UV absorbance of the fluorenyl adduct to ensure completion.
    
  • Coupling (The Critical Step):

    • Dissolve Fmoc-

      
      -AA (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.
      
    • Add DIPEA (6 eq) immediately before adding to resin.

    • Time: Allow reaction to proceed for 2–4 hours (double the standard

      
      -AA time).
      
    • Validation: Perform a Chloranil test (more sensitive for secondary amines than Kaiser test) to verify coupling.

  • Capping: Acetylate unreacted amines with Ac2O/Pyridine to prevent deletion sequences.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Protect fluorophore from light during this step.

Diagram 2: SPPS Cycle for Beta-AAs

SPPS_Cycle Resin Fmoc-Resin Deprotect Deprotection (20% Piperidine) Resin->Deprotect Wash1 DMF Wash (Flow Cytometry Check) Deprotect->Wash1 Couple Coupling (Fmoc-Beta-AA + HATU/HOAt) Wash1->Couple Check Chloranil Test (Blue = Incomplete) Couple->Check Check->Couple If Blue (Recouple) Repeat Next Cycle Check->Repeat If Colorless

Caption: Modified SPPS cycle emphasizing the Chloranil test for secondary amine validation.

Biological Applications & Future Outlook[2][3]

Proteolytic Stability & Imaging

Fluorescent


-AAs render peptides resistant to peptidases (trypsin, chymotrypsin). This allows for long-term intracellular tracking  where 

-peptides would be degraded within minutes.
  • Application: Tracking cell-penetrating peptides (CPPs) composed of

    
    -arginine homologs.
    
Foldamers as Protein-Protein Interaction (PPI) Inhibitors

The 14-helix structure of


-peptides can mimic the 

-helix of natural proteins (e.g., p53/MDM2 interaction).
  • Strategy: Incorporate a fluorescent

    
    -AA on the non-binding face of the helix. This allows quantification of binding affinity via fluorescence polarization without interfering with the binding interface.
    
Future Trends: "Turn-On" Probes

Current research focuses on solvatochromic


-AAs that are dark in solution but highly fluorescent upon binding to a target protein. This eliminates the need for wash steps in high-throughput screening assays.

References

  • Efficient Synthesis of New Fluorin

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI Molecules. Available at: [Link][2]
    
  • Fluorescent amino acids as versatile building blocks for chemical biology. Nature Reviews Chemistry. Available at: [Link]

  • Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. Royal Society of Chemistry (RSC). Available at: [Link]

  • Synthesis of

    
    -Pyridyl 
    
    
    
    -Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores.
    Organic Letters (ACS). Available at: [Link]
  • Synthesis of a Fluorescent Amino Acid (Acd). Aapptec Peptides. Available at: [Link]

Sources

Harnessing the Photon: A Technical Guide to the Application of Anthracene-Containing Amino Acids in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic fusion of the unique photophysical properties of anthracene with the inherent biocompatibility and structural versatility of amino acids has unlocked a new frontier in materials science. This guide provides an in-depth exploration of anthracene-containing amino acids, from their rational design and synthesis to their transformative applications as molecular sensors, stimuli-responsive hydrogels, and chiroptical systems. We delve into the core mechanisms underpinning their function, offering detailed experimental protocols and field-proven insights to equip researchers and drug development professionals with the knowledge to innovate in this exciting field.

The Anthracene-Amino Acid Conjugate: A Synergy of Light and Life

The power of these hybrid molecules lies in the synergistic interplay between their two constituent parts. Anthracene, a planar, tricyclic aromatic hydrocarbon, is the photoactive engine.[1] Its defining characteristics for materials science are:

  • Inherent Fluorescence: Anthracene exhibits strong blue fluorescence under UV radiation, making it an excellent fluorophore for sensing applications.[1][2] Its emission properties can be exquisitely tuned by substitution, influencing quantum yields and lifetimes.[2]

  • Reversible Photodimerization: Upon exposure to UV light (typically ~365 nm), two proximal anthracene molecules undergo a [4+4] cycloaddition to form a non-fluorescent dimer.[3][4] This process is often thermally or photochemically reversible, allowing for dynamic control over material properties.[5]

Amino acids, the building blocks of life, provide the structural scaffold and biological interface. They introduce:

  • Biocompatibility: Essential for applications in drug delivery and tissue engineering.

  • Self-Assembly Motifs: Through hydrogen bonding, hydrophobic interactions, and π-π stacking, amino acids can direct the spontaneous organization of conjugates into higher-order structures like nanofibers and hydrogels.[6]

  • Chirality: The inherent chirality of natural amino acids can be transferred to the bulk material, enabling applications in enantioselective recognition and circularly polarized luminescence.[7]

  • Functional Handles: The carboxylic acid and amine groups provide points for further chemical modification and bioconjugation.[8]

This guide will explore how these fundamental properties are being harnessed to create the next generation of smart materials.

Synthesis of Anthracene-Amino Acid Conjugates

The reliable synthesis of these molecules is the first critical step. While various methods exist, a common and robust approach involves the coupling of an activated anthracene derivative with the N-terminus of an amino acid, often protected using standard peptide synthesis chemistry.

General Synthetic Strategy: N-Terminal Acylation

A prevalent method is the acylation of an amino acid or peptide with an anthracene-derived carboxylic acid. This can be performed using solid-phase or solution-phase chemistry.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection Anth_COOH Anthracene Carboxylic Acid Activator Coupling Agent (e.g., HBTU, EDC) Anth_COOH->Activator Activated_Anth Activated Anthracene (e.g., Active Ester) Activator->Activated_Anth AA_Protected N-terminus Free, Side-chain Protected Amino Acid Activated_Anth->AA_Protected Base (e.g., DIPEA) Conjugate_Protected Protected Anthracene- Amino Acid Conjugate AA_Protected->Conjugate_Protected Deprotection Deprotection Cocktail (e.g., TFA) Conjugate_Protected->Deprotection Final_Product Final Anthracene- Amino Acid Conjugate Deprotection->Final_Product G cluster_0 Unbound Sensor ('Off' State) cluster_1 Bound Sensor ('On' State) Unbound Anthracene (Fluorophore) Amino Acid (Receptor) Unbound:f1->Unbound:f0 e- PET PET Quenching Unbound:f0->PET Bound Anthracene (Fluorophore) Receptor-Ion Complex UV_in1 UV Light (hν) UV_in1->Unbound:f0 Fluorescence Fluorescence Bound:f0->Fluorescence Ion Metal Ion UV_in2 UV Light (hν) UV_in2->Bound:f0 G cluster_0 Sol / Soft State cluster_1 Gel / Stiff State Monomer1 Polymer Chain -Anthracene Dimer Polymer-Dimer-Polymer (Crosslink) Monomer1->Dimer UV Light (~365 nm) [4+4] Cycloaddition Monomer2 Polymer Chain -Anthracene Monomer2->Dimer UV Light (~365 nm) [4+4] Cycloaddition Dimer->Monomer1 Heat or UV Light (~254 nm) Cycloreversion Dimer->Monomer2 Heat or UV Light (~254 nm) Cycloreversion

Caption: Reversible photodimerization for material state switching.

Application: Photo-Dissociable Hydrogels for 3D Cell Culture

Modifying amino acids with an N-terminal anthracene group can create simple, biocompatible gelators. T[9][10]hese molecules self-assemble in cell culture medium to form a nanofibrous hydrogel network, entrapping cells in a 3D environment. T[6][11]he key advantage is the ability to recover the cultured cells on-demand.

  • Encapsulation: Cells are mixed with the gelator solution, and gelation is triggered (e.g., by adding cell culture medium). *[9] Culture: The cells are cultured within the 3D matrix.

  • Release: To recover the cells for analysis, the hydrogel is irradiated with 365 nm light. The anthracene groups dimerize, disrupting the self-assembled nanofibers and causing the gel to dissolve into a solution, releasing the cells without harsh enzymatic treatments.

[9][10]#### 4.3. Protocol: Preparation and Photo-dissociation of an (Anthracene-2-carbonyl)phenylalanine Hydrogel

This protocol is based on the work of Webb and colleagues for creating light-responsive hydrogels for cell recovery.

[9]1. Preparation of Gelator Stock:

  • Prepare a 10 mg/mL stock solution of (Anthracene-2-carbonyl)phenylalanine in a suitable base (e.g., 1 equivalent of NaOH solution) to form the soluble salt.
  • Sterilize the solution by passing it through a 0.22 µm syringe filter.
  • Hydrogel Formation & Cell Encapsulation:
  • Self-Validation: Perform all steps in a sterile cell culture hood to maintain aseptic conditions.
  • In a sterile microcentrifuge tube, mix the cell suspension with the gelator stock solution.
  • Add sterile cell culture medium (e.g., DMEM) to trigger gelation. The final gelator concentration should be around 2-5 mg/mL.
  • Gently pipette the mixture into a culture plate. The hydrogel will typically form within 5-10 minutes.
  • Add additional medium on top of the gel to keep it hydrated.
  • Cell Culture: Incubate the hydrogel construct under standard cell culture conditions (37°C, 5% CO₂).
  • Photo-dissociation and Cell Recovery:
  • Remove the overlying medium from the hydrogel.
  • Place the culture plate under a 365 nm UV lamp (e.g., a standard laboratory UV transilluminator or LED array) for 15-20 minutes.
  • Causality Insight: The photodimerization disrupts the π-π stacking and hydrophobic interactions that hold the nanofibers together, leading to gel disassembly.
  • The hydrogel will liquefy. Collect the resulting cell suspension using a pipette for subsequent analysis (e.g., cell counting, PCR, Western blotting).

Future Outlook and Conclusion

The field of anthracene-containing amino acids is poised for significant advancement. Future research will likely focus on:

  • Multi-Stimuli-Responsive Systems: Creating materials that respond to multiple inputs (e.g., light and pH, or light and enzymes) for more sophisticated control. *[12] In Vivo Applications: Developing biocompatible sensors for real-time monitoring of ions or disease biomarkers within living organisms.

  • Advanced Drug Delivery: Designing photo-controllable hydrogels that can release therapeutic payloads on demand with high spatial and temporal precision. *[13] Polymer Science: Incorporating these unique monomers into advanced polymers to create materials with novel photomechanical or self-healing properties.

References

  • An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III)
  • Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+. PMC.[Link]

  • Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+. ACS Omega.[Link]

  • Facile synthesis of anthracene-appended amino acids as highly selective and sensitive fluorescent Fe3+ ion sensors. PubMed.[Link]

  • An anthracene-based fluorescent sensor for sequential detection of zinc and copper ions. ResearchGate.[Link]

  • Anthracene-containing polymers toward high-end applications. ResearchGate.[Link]

  • Anthracene based fluorescent probe as ion sensor. INIS-IAEA.[Link]

  • (a) Structures of the anthracene-amino acid hydrogelators. (b) Scheme... ResearchGate.[Link]

  • An Anthracene-Based Chemosensor for Multiple Logic Operations at the Molecular Level. ResearchGate.[Link]

  • PEG-Anthracene Hydrogels as an on-Demand Stiffening Matrix to Study Mechanobiology. [No Source URL Provided]
  • Fluorescent molecular sensing of amino acids bearing an aromatic residue. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).[Link]

  • Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. [No Source URL Provided]
  • Photo-dissociation of self-assembled (anthracene-2-carbonyl)amino acid hydrogels. Chemical Communications (RSC Publishing).[Link]

  • Anthracene-d- and l-phenylalanine derivatives: synthesis, dual-state emission, mechanochromic luminescence, chiroptical property and enantioselective recognition of free amino acids. ResearchGate.[Link]

  • Photodimerization of Anthracene. ACS Publications.[Link]

  • Photoreactivity of an Exemplary Anthracene Mixture Revealed by NMR Studies, including a Kinetic Approach. PMC.[Link]

  • Polymer Chemistry. Diva Portal.[Link]

  • An AIEE Active Anthracene-Based Nanoprobe for Zn 2+ and Tyrosine Detection Validated by Bioimaging Studies. MDPI.[Link]

  • ChemInform Abstract: Photodimerization of Anthracenes in Fluid Solution: Structural Aspects. [No Source URL Provided]
  • Generic, anthracene-based hydrogel crosslinkers for photo-controllable drug delivery. [No Source URL Provided]
  • Synthesis, structure, photophysical and electrochemical behavior of 2-amino-anthracene triosmium clusters. PMC.[Link]

  • Photodimerization of Crystalline Anthracene. The Photolytic Dissociation of Crystalline Dianthracene. AIP Publishing.[Link]

  • Structures of polymers that contain anthracene as structural unit... ResearchGate.[Link]

  • Controlled radical polymerization of anthracene-containing methacrylate copolymers for stimuli-responsive materials. Arizona State University.[Link]

  • Photophysical data of a-amino acids. a. ResearchGate.[Link]

  • Photo-dissociation of self-assembled (anthracene-2-carbonyl)amino acid hydrogels. [No Source URL Provided]
  • Functionalized Anthracenes as Active Elements in Photoresponsive Polymers and Crystals. [No Source URL Provided]
  • Photoinduced Cycloaddition Dimerization for Directed-Assembly of Microparticles. UNH Online Research Conference.[Link]

  • (a) Images of (Anth)Phe-OH hydrogels formed after addition of: trigger... ResearchGate.[Link]

  • Photophysical Properties of Anthracene Derivatives. MDPI.[Link]

  • A Review on Anthracene and Its Derivatives: Applications. Open Access Journals.[Link]

  • WO1999065866A1 - Anthracene derivatives as anti-cancer agents.
  • Anthracene-Containing Metallacycles and Metallacages: Structures, Properties, and Applications. MDPI.[Link]

  • Anthracene Hazards, Preparation & Properties. Study.com.[Link]

  • Anthracene. Wikipedia.[Link]

  • Synthesis, spectroscopic studies and computational modelling of anthracene-bis-N-acetylglyoxylic amide derivative for anion recognition. RSC Publishing.[Link]

  • Reversible formation of multiple stimuli-responsive polymeric materials through processing control of trifunctional amphiphilic molecules. Chemical Communications (RSC Publishing).[Link]

  • Scheme 27 Synthesis of anthracene-amino acid conjugates. ResearchGate.[Link]

  • Chemical structure of all anthracene (An)-based derivatives. ResearchGate.[Link]

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of (3S)-3-Amino-3-(2-anthryl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Target Molecule: (3S)-3-Amino-3-(2-anthryl)propanoic acid CAS: N/A (Novel Derivative) Molecular Formula: C₁₇H₁₅NO₂ Molecular Weight: 265.31 g/mol


-Amino acids are critical motifs in peptidomimetics, offering increased proteolytic stability and unique secondary structures (

-peptides) compared to their natural

-homologs. The incorporation of a 2-anthryl side chain introduces a large, planar, fluorescent aromatic system, valuable for FRET studies, DNA intercalation assays, and supramolecular assembly.

However, the synthesis of bulky


-aryl-

-amino acids is challenging. Traditional Rodionov condensation yields racemates, and enzymatic resolution is often hindered by the poor solubility of anthracene derivatives.

Methodology Selection: This protocol utilizes Ellman’s Sulfinamide Chemistry (chiral


-sulfinyl metalloimines). This route is selected for its:
  • High Enantioselectivity: The tert-butanesulfinyl group acts as a powerful chiral directing group (CDG).

  • Scalability: Reagents are commercially available and reactions are robust.

  • Predictability: The stereochemical outcome is controlled by the choice of the sulfinamide auxiliary enantiomer and the metal enolate geometry.

To obtain the (3S) configuration, we will employ (S)-(-)-2-Methyl-2-propanesulfinamide combined with a titanium-mediated enolate addition.

Retrosynthetic Analysis

The strategy relies on the diastereoselective addition of a titanium enolate to a chiral


-sulfinyl imine.

Retrosynthesis Target (3S)-3-Amino-3-(2-anthryl) propanoic acid Intermediate1 Sulfinyl-u03b2-amino ester (Diastereomerically Pure) Target->Intermediate1 Acid Hydrolysis (Deprotection) Imine (S)-N-Sulfinyl Imine Intermediate1->Imine Ti-Enolate Addition (C-C Bond Formation) StartingMaterials 2-Anthraldehyde + (S)-tert-Butanesulfinamide Imine->StartingMaterials Ti(OEt)4 Condensation

Figure 1: Retrosynthetic disconnection showing the assembly of the chiral backbone via Ellman chemistry.

Experimental Protocol

Phase 1: Synthesis of the Chiral Imine

Objective: Condense 2-anthraldehyde with (S)-tert-butanesulfinamide to form the activated chiral electrophile.

Reagents:

  • 2-Anthraldehyde (1.0 equiv)

  • (S)-(-)-2-Methyl-2-propanesulfinamide (1.1 equiv)[1]

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 2-anthraldehyde (10.0 mmol, 2.06 g) and (S)-tert-butanesulfinamide (11.0 mmol, 1.33 g) to the flask.

  • Solvation: Add anhydrous THF (40 mL) under nitrogen atmosphere.

  • Catalyst Addition: Add Ti(OEt)₄ (20.0 mmol, ~4.2 mL) dropwise via syringe. Caution: Ti(OEt)₄ is moisture sensitive.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 12–18 hours. Monitor conversion by TLC (Hexane/EtOAc 3:1). The aldehyde spot should disappear.

  • Quench: Pour the reaction mixture into a rapidly stirring brine solution (50 mL). A white precipitate (titanium salts) will form.

  • Workup: Add EtOAc (50 mL) and filter the suspension through a Celite pad to remove titanium salts. Wash the Celite cake with EtOAc.

  • Extraction: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 80:20 to 60:40) to yield the (S)-N-(2-anthrylmethylene)-2-methylpropane-2-sulfinamide .

Phase 2: Diastereoselective Enolate Addition

Objective: Introduce the acetate backbone and set the (S)-stereocenter at the


-position.
Mechanism:  The reaction proceeds via a six-membered Zimmerman-Traxler transition state involving the titanium enolate, favoring the (S,S)-diastereomer (assuming (S)-sulfinyl).

Reagents:

  • Methyl acetate (2.0 equiv)

  • LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 2.2 equiv)

  • Chlorotitanium triisopropoxide (ClTi(OiPr)₃) (2.2 equiv)

  • Chiral Imine (from Phase 1) (1.0 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Enolate Formation: In a flame-dried Schlenk flask under nitrogen, add anhydrous THF (20 mL) and methyl acetate (20.0 mmol). Cool to -78 °C (dry ice/acetone bath).

  • Deprotonation: Dropwise add LiHMDS (22.0 mmol) over 10 minutes. Stir at -78 °C for 30 minutes to form the lithium enolate.

  • Transmetallation: Add ClTi(OiPr)₃ (22.0 mmol) dropwise. Note: The solution typically turns orange/yellow. Stir for 30–45 minutes at -78 °C to generate the titanium enolate.

  • Addition: Dissolve the Chiral Imine (10.0 mmol) in THF (10 mL) and add it dropwise to the enolate solution at -78 °C.

  • Reaction: Stir at -78 °C for 4–6 hours. Monitor by TLC.[2]

  • Quench: Quench with saturated aqueous NH₄Cl (20 mL) while still cold, then allow to warm to room temperature.

  • Workup: Dilute with water and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry (Na₂SO₄), and concentrate.[2]

  • Purification: Isolate the major diastereomer via column chromatography. Note: The diastereomeric ratio (dr) is typically >95:5 for this method.

Phase 3: Deprotection & Hydrolysis

Objective: Remove the sulfinyl auxiliary and hydrolyze the methyl ester to yield the final amino acid.

Reagents:

  • HCl (4M in Dioxane)

  • LiOH (aqueous)

Procedure:

  • Sulfinyl Cleavage: Dissolve the purified

    
    -amino ester in MeOH (10 mL). Add 4M HCl in Dioxane  (5 equiv). Stir at room temperature for 1 hour. Concentrate to dryness to obtain the 
    
    
    
    -amino ester hydrochloride salt.
  • Ester Hydrolysis: Redissolve the salt in THF/Water (1:1, 20 mL). Add LiOH (3.0 equiv). Stir at room temperature for 3 hours.

  • Isolation: Carefully acidify to pH ~6.0 using 1M HCl. The zwitterionic amino acid should precipitate. If not, evaporate THF and lyophilize the aqueous layer.

  • Final Purification: Recrystallization from Water/Ethanol or preparative HPLC (C18 column) if necessary.

Quality Control & Validation

TestMethodAcceptance Criteria
Identity ¹H-NMR (400 MHz, DMSO-d₆)Characteristic anthryl protons (7.5–8.5 ppm),

-CH (multiplet ~4.5 ppm),

-CH₂ (doublet of doublets ~2.8 ppm).
Purity HPLC-UV (254 nm)> 98.0% area
Chirality Chiral HPLC (Chiralpak AD-H or OD-H)> 99% ee (Single peak vs racemic standard)
Mass LC-MS (ESI+)[M+H]⁺ = 266.1 ± 0.1 m/z

Workflow Diagram

Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Asymmetric Addition cluster_2 Step 3: Global Deprotection S1 2-Anthraldehyde + (S)-t-BS-NH2 + Ti(OEt)4 S2 Workup: Celite Filter S1->S2 S3 Generate Ti-Enolate (-78°C) S2->S3 Purified Imine S4 Add Imine (Kinetic Control) S3->S4 S5 Isolate (S,S)-Sulfinyl Ester S4->S5 S6 HCl / Dioxane (Remove Sulfinyl) S5->S6 Purified Intermediate S7 LiOH Hydrolysis (Remove Methyl Ester) S6->S7 S8 Final Product: (3S)-3-Amino-3-(2-anthryl) propanoic acid S7->S8

Figure 2: Step-by-step experimental workflow for the asymmetric synthesis.

Safety & Handling

  • Anthracene Derivatives: Generally low acute toxicity but suspected carcinogens/mutagens. Handle in a fume hood. Wear nitrile gloves.

  • Titanium(IV) Ethoxide: Flammable and moisture sensitive. Hydrolyzes to release ethanol.

  • LiHMDS: Pyrophoric/flammable. Handle under strict inert atmosphere.

References

  • Ellman, J. A., et al. "Asymmetric Synthesis of

    
    -Amino Acids by Enolate Additions to tert-Butanesulfinyl Imines."[3] The Journal of Organic Chemistry, vol. 64, no.[4] 4, 1999, pp. 1278–1284.[4] Link
    
  • Tang, T. P., & Ellman, J. A.

    
    -Amino Acids." The Journal of Organic Chemistry, vol. 67, no.[3] 22, 2002, pp. 7819–7832.[3] Link
    
  • Sibi, M. P., & Liu, M. "Enantioselective Conjugate Additions." Enantioselective Synthesis of

    
    -Amino Acids, 2nd Edition, Wiley, 2005.[5] Link
    

Sources

Application Notes and Protocols for the Incorporation of (3S)-3-Amino-3-(2-anthryl)propanoic Acid into Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing the Unique Properties of a Bulky, Fluorescent Amino Acid

The incorporation of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutics, molecular probes, and biomaterials.[1][2] These "unnatural" building blocks can introduce unique structural and functional properties not found in the 20 proteinogenic amino acids.[1] (3S)-3-Amino-3-(2-anthryl)propanoic acid is a particularly intriguing non-canonical amino acid due to the presence of a bulky and environmentally sensitive anthryl fluorophore. This feature allows for the development of peptides that can act as fluorescent reporters for studying biological processes such as protein-protein interactions and conformational changes.[3]

The anthracene moiety provides distinct photophysical properties, making it a valuable tool for fluorescence-based assays.[4] However, the significant steric bulk of the anthryl group presents challenges during solid-phase peptide synthesis (SPPS), requiring optimized protocols to ensure efficient incorporation and high-purity peptide products.[1][2]

This comprehensive guide provides detailed application notes and protocols for the successful incorporation of (3S)-3-Amino-3-(2-anthryl)propanoic acid into peptides. We will delve into the synthesis of the Fmoc-protected amino acid, optimized coupling strategies for SPPS, and methods for the characterization of the resulting fluorescently-labeled peptides.

Synthesis of Fmoc-(3S)-3-Amino-3-(2-anthryl)propanoic Acid

A plausible synthetic route involves the enantioselective synthesis of the amino acid, which can be achieved through various asymmetric synthesis methodologies. One such approach is the use of chiral auxiliaries or catalysts to control the stereochemistry of the newly formed chiral center.[6][7]

Following the synthesis of the free amino acid, the N-terminus is protected with the Fmoc group. This is typically achieved by reacting the amino acid with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base.[]

Diagram of Fmoc-(3S)-3-Amino-3-(2-anthryl)propanoic Acid Synthesis Workflow:

A 2-Anthraldehyde C Asymmetric Addition A->C B Chiral Auxiliary/Catalyst + Nucleophile B->C D Hydrolysis and Purification C->D E (3S)-3-Amino-3-(2-anthryl)propanoic acid D->E G Fmoc Protection E->G F Fmoc-OSu or Fmoc-Cl + Base F->G H Fmoc-(3S)-3-Amino-3-(2-anthryl)propanoic acid G->H

Caption: General workflow for the synthesis of Fmoc-(3S)-3-Amino-3-(2-anthryl)propanoic acid.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing (3S)-3-Amino-3-(2-anthryl)propanoic Acid

The incorporation of the bulky (3S)-3-Amino-3-(2-anthryl)propanoic acid into a growing peptide chain requires careful optimization of the coupling conditions to overcome steric hindrance.[1][9] Standard coupling protocols may result in low coupling efficiency and deletion sequences.[9] Therefore, the use of more potent coupling reagents and modified protocols is highly recommended.

Recommended Coupling Reagents

For sterically hindered amino acids, uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are superior to carbodiimide-based reagents like DCC or DIC.[10][11]

  • HATU: Forms a highly reactive OAt-ester, which is more reactive than the OBt-esters generated by HBTU. The azabenzotriazole leaving group in HATU also provides anchimeric assistance, further accelerating the coupling reaction.[11]

  • HCTU: A cost-effective alternative to HATU with comparable efficiency. It forms a reactive O-6-ClBt ester.[11]

Coupling ReagentActive Ester FormedReactivityKey Advantages
HATU OAt esterVery HighHighly efficient for hindered couplings, minimizes racemization.[11]
HCTU O-6-ClBt esterHighCost-effective alternative to HATU with similar performance.[11]
PyBOP OBt esterModerateGood for routine synthesis, but may be less effective for highly hindered residues.[10]
DIC/HOBt OBt esterLowerLess suitable for sterically demanding couplings.[10]
Optimized SPPS Protocol

The following is a detailed protocol for the manual Fmoc-based SPPS of a peptide containing (3S)-3-Amino-3-(2-anthryl)propanoic acid. This protocol utilizes a double coupling strategy with HATU to ensure maximum incorporation efficiency.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-(3S)-3-Amino-3-(2-anthryl)propanoic acid

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a less odorous alternative like TFA/TIS/water (95:2.5:2.5) if the peptide sequence allows.[12]

  • Cold diethyl ether

SPPS Workflow Diagram:

Start Start with Fmoc-protected resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Double Coupling of Fmoc-(3S)-3-Amino-3-(2-anthryl)propanoic acid (HATU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 NextAA Couple Next Fmoc-Amino Acid Wash2->NextAA If not final AA FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection If final AA Repeat Repeat Cycle NextAA->Repeat Repeat->Deprotection Wash3 Wash (DMF, DCM) FinalDeprotection->Wash3 Cleavage Cleavage and Side-Chain Deprotection Wash3->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification End Characterization Purification->End

Caption: Step-by-step workflow for the solid-phase synthesis of a peptide containing the target amino acid.

Step-by-Step Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of the 20% piperidine/DMF solution and agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Double Coupling of Fmoc-(3S)-3-Amino-3-(2-anthryl)propanoic Acid:

    • First Coupling:

      • In a separate vessel, dissolve Fmoc-(3S)-3-Amino-3-(2-anthryl)propanoic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

      • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

      • Add the activated amino acid solution to the deprotected resin.

      • Agitate the reaction mixture for 2 hours.

      • Drain the solution and wash the resin with DMF (3 times).

    • Second Coupling:

      • Repeat the coupling procedure with a fresh solution of activated Fmoc-(3S)-3-Amino-3-(2-anthryl)propanoic acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) for another 2 hours.

      • Drain the solution and wash the resin thoroughly with DMF (5 times).

    • Kaiser Test: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a third coupling may be necessary.

  • Coupling of Subsequent Amino Acids: Couple the remaining Fmoc-amino acids using a standard single coupling protocol with HATU (1.9 equivalents) and DIPEA (4 equivalents) for 45-60 minutes.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DMF, then DCM, and dry under vacuum.

    • Add the cleavage cocktail (e.g., Reagent K) to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[12]

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization of Peptides Containing (3S)-3-Amino-3-(2-anthryl)propanoic Acid

Thorough characterization of the synthesized peptide is crucial to confirm its identity, purity, and fluorescent properties.

Purity and Identity Confirmation
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is used to assess the purity of the crude and purified peptide. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a common method for peptide analysis.[13][14] The chromatogram should show a major peak corresponding to the desired peptide.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the peptide.[15][16][17] The observed mass should match the calculated mass of the peptide containing the anthryl amino acid. High-resolution mass spectrometry can provide further confirmation of the elemental composition.[15][18]

Fluorescence Spectroscopy

The key feature of peptides containing (3S)-3-Amino-3-(2-anthryl)propanoic acid is their fluorescence. The following measurements are essential to characterize their photophysical properties:

  • Fluorescence Excitation and Emission Spectra: Record the fluorescence spectra to determine the excitation and emission maxima. For an anthryl group, excitation is typically in the UV range (around 360-380 nm), with emission in the blue region of the visible spectrum (around 400-450 nm).[4]

  • Quantum Yield: Determine the fluorescence quantum yield to quantify the efficiency of the fluorescence process.

  • Environmental Sensitivity: Investigate the effect of solvent polarity and the local environment on the fluorescence properties. The fluorescence of the anthryl group can be sensitive to its surroundings, which is a valuable property for its use as a molecular probe.[19] Changes in emission wavelength and intensity upon binding to a target molecule can be monitored.[3]

Table of Expected Characteristics:

ParameterExpected Value/ObservationTechnique
Purity >95% after purificationRP-HPLC
Molecular Weight Matches calculated massESI-MS or MALDI-MS
Fluorescence Excitation Max (λex) ~360-380 nmFluorescence Spectroscopy
Fluorescence Emission Max (λem) ~400-450 nmFluorescence Spectroscopy
Environmental Sensitivity Changes in λem and intensity with solvent polarityFluorescence Spectroscopy

Applications and Future Perspectives

The incorporation of (3S)-3-Amino-3-(2-anthryl)propanoic acid into peptides opens up a wide range of applications in biomedical research and drug discovery.[1][20]

  • Fluorescent Probes for Bioimaging: Peptides labeled with this amino acid can be used to visualize and track biological processes in real-time within living cells.[4]

  • Studying Protein-Protein Interactions: The environmentally sensitive fluorescence of the anthryl group can be used to monitor binding events between the labeled peptide and its target protein.[3]

  • Conformational Analysis of Peptides: Changes in the fluorescence properties can provide insights into the conformational changes of the peptide upon interaction with other molecules or changes in its environment.[3]

  • Drug Discovery: The unique structural and fluorescent properties can be exploited in the development of novel peptide-based therapeutics and diagnostic agents.[21][22][23]

The continued development of synthetic methodologies for non-canonical amino acids and their incorporation into peptides will undoubtedly lead to the creation of even more sophisticated molecular tools with enhanced properties and novel applications.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • BenchChem. (2025). HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis.
  • Chem-Impex. (n.d.). 3-(9-Anthryl)-L-alanine.
  • AAPPTec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Figshare.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • BenchChem. (2025). Dealing with steric hindrance during Fmoc-D-Bpa-OH coupling.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry.
  • Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Várnai, B., et al. (2024).
  • Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Nowick, J. S. (n.d.).
  • Várnai, B., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures.
  • Hayashi, Y. (n.d.).
  • Kamal, A., et al. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Che, Y., et al. (2015). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. Journal of Pharmaceutical and Biomedical Analysis.
  • Thompson, R. E., et al. (2012).
  • Yajima, H., & Fujii, N. (1989). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis.
  • BOC Sciences. (n.d.).
  • Tucker, M. J., et al. (2014). Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. Physical Chemistry Chemical Physics.
  • AstaTech. (n.d.). The Role of 3-Amino-3-(2-thienyl)propionic Acid in Modern Drug Discovery.
  • Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®.
  • National Center for Biotechnology Inform
  • IntechOpen. (2019).
  • Squeo, B., et al. (2022). Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues.
  • AAPPTec. (n.d.).
  • Sigma-Aldrich. (n.d.). Fmoc SPPS Linkers.
  • AAPPTec. (n.d.). Fluorescent Labeling Reagents.
  • The, M., et al. (2017). Enhanced Peptide Identification Using Capillary UHPLC and Orbitrap Mass Spectrometry. Journal of Proteome Research.
  • Tolomelli, A., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules.
  • Cotter, R. J., & Chen, L. (1995). High-performance liquid chromatography-time-of-flight mass spectrometry and its application to peptide analyses. Analytical Chemistry.
  • Lau, J. L., & Dunn, M. K. (2022). Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy.
  • Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
  • Muttenthaler, M., et al. (2021). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation.
  • Magerramov, A. M., et al. (2020). ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS. Hungarian Journal of Industry and Chemistry.
  • Wang, Y., et al. (2025). Fluorophore-labeled molecule recognition peptide. Food Chemistry.
  • The Column. (2022). The Basics of HPLC Peptide Analysis.
  • BLD Pharm. (n.d.). L-9-Anthrylalanine.
  • Jochem, M., et al. (2024). Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection.
  • Wang, J., et al. (2011). Enantiospecific Synthesis of a Genetically Encodable Fluorescent Unnatural Amino Acid L-3-(6-Acetylnaphthalen-2-ylamino). Organic Letters.
  • Serrano-Andrés, L., & Borin, A. C. (2007). The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. Journal of Physical Chemistry B.
  • BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids.
  • de la Torre, M. C., et al. (2022). Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors. Organic & Biomolecular Chemistry.
  • Yu, P.-C., et al. (2025). Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimeth- yl-2-(methylamino)pentanoic Acid. Synlett.

Sources

Application Note: Protein Labeling and Peptide Engineering with (3S)-3-Amino-3-(2-anthryl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins has revolutionized structural biology and targeted drug development. Among these, (3S)-3-Amino-3-(2-anthryl)propanoic acid —a chiral


-amino acid featuring a bulky 2-anthryl fluorophore—offers a unique combination of structural and photophysical advantages.

As a Senior Application Scientist, I frequently recommend


-amino acids for projects requiring high biological stability. Native 

-proteases (e.g., carboxypeptidases and chymotrypsin) fail to recognize the extended carbon backbone of

-amino acids, drastically increasing the half-life of the resulting peptide therapeutics in vivo [1]. Furthermore, the 2-anthryl side chain acts as an exquisite environmental sensor. Anthracene derivatives exhibit highly structured fluorescence that is extremely sensitive to local solvent polarity, hydrophobic packing, and

stacking (excimer formation) [2]. This makes (3S)-3-Amino-3-(2-anthryl)propanoic acid an ideal reporter for monitoring protein-protein interactions (PPIs), lipid bilayer insertion, and conformational shifts.

Because ribosomal machinery inherently rejects


-amino acid backbones, standard Genetic Code Expansion (GCE) is inefficient for this molecule. Therefore, the gold-standard approach relies on Solid-Phase Peptide Synthesis (SPPS)  to create a labeled peptide tag, followed by Chemoenzymatic Ligation  (e.g., Sortase A) to attach the tag to a recombinant target protein.

Physicochemical & Photophysical Properties

To design an effective assay, it is critical to understand the baseline properties of the fluorophore. The anthracene moiety exhibits a characteristic "turn-on" fluorescence when shielded from aqueous quenching [4].

Table 1: Key Properties of (3S)-3-Amino-3-(2-anthryl)propanoic acid

PropertyValue / CharacteristicExperimental Implication
Molecular Weight 265.31 g/mol Requires careful mass spectrometry (MS) validation post-cleavage.
Excitation Maximum (

)
~350 – 390 nmCompatible with standard DAPI/Hoechst UV excitation lasers.
Emission Maximum (

)
~410 – 430 nm (Monomer)Blue emission in hydrophobic pockets; highly structured peaks [2].
Excimer Emission ~500 nm (Aggregate)Shifts to green/yellow upon

stacking or dimerization.
Quantum Yield (

)
Environment DependentLow in water (quenched); increases up to 10-fold in lipid/protein cores.
Proteolytic Stability Exceptionally High

-linkage prevents degradation by standard

-peptidases [1].

Photophysical Signaling Pathway

The utility of the 2-anthryl probe lies in its dynamic response to its microenvironment. The diagram below illustrates the causality between the physical environment of the labeled protein and the resulting fluorescence readout.

Photophysics Excitation UV Excitation (λex = 350-390 nm) ExcitedState Singlet Excited State (Anthracene*) Excitation->ExcitedState Aqueous Aqueous Environment (Quenched / Low Φ) ExcitedState->Aqueous Solvent Relaxation Hydrophobic Hydrophobic Pocket (High Φ, λem = 420 nm) ExcitedState->Hydrophobic Protein Binding Excimer π-π Stacking (Excimer, λem = 500 nm) ExcitedState->Excimer Aggregation

Caption: Photophysical signaling pathways of the 2-anthryl fluorophore based on microenvironment.

Protocol 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Causal Rationale for Protocol Design

The bulky aromatic nature of the 2-anthryl group at the


-carbon creates significant steric hindrance during peptide elongation. Standard coupling reagents (like HBTU) and short coupling times (30 mins) will inevitably lead to truncated deletion sequences. To overcome this, we utilize HATU , a highly reactive uronium salt, combined with prolonged coupling times (or ultrasonic agitation) to drive the reaction to >95% completion [3].

Table 2: SPPS Coupling Reagents Comparison for


-Anthryl Amino Acids 
Coupling ReagentReactivityRecommended TimeSteric Hindrance Overcome?
HBTU / DIPEA Moderate60 minsNo (High risk of deletion sequences)
DIC / OxymaPure High120 minsYes (Good for automated microwave SPPS)
HATU / DIPEA Very High120 - 240 minsYes (Gold standard for bulky

-AAs)
Step-by-Step SPPS Methodology
  • Resin Preparation:

    • Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min).

  • Amino Acid Activation:

    • Dissolve 0.4 mmol (4 equivalents) of Fmoc-(3S)-3-Amino-3-(2-anthryl)propanoic acid and 0.38 mmol of HATU in minimal DMF.

    • Add 0.8 mmol (8 equivalents) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to form the active O-At ester.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 2 to 4 hours . Expert Tip: If available, applying ultrasonic agitation for 15–30 minutes can significantly boost coupling efficiency for this sterically demanding residue [3].

  • Capping & Washing:

    • Wash the resin with DMF (5 × 1 min). Cap unreacted amines using acetic anhydride/pyridine/DCM (1:2:7) for 10 minutes to prevent complex deletion mixtures.

  • Cleavage and Global Deprotection:

    • Treat the dried resin with a cleavage cocktail of TFA / TIPS / H2O (95:2.5:2.5) for 2 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Activate Amino Acid Activation (HATU / DIPEA) Deprotect->Activate Couple Coupling of Anthryl-β-AA (2-4 hrs, RT) Activate->Couple Cleave TFA Cleavage & Global Deprotection Couple->Cleave Purify RP-HPLC Purification Cleave->Purify

Caption: Step-by-step workflow for the solid-phase synthesis of anthryl-labeled beta-peptides.

Protocol 2: Chemoenzymatic Protein Labeling via Sortase A

Causal Rationale for Protocol Design

To label a full-length recombinant protein with the anthryl probe, we bypass the ribosome's inability to process


-amino acids by using Sortase A-mediated transpeptidation . We synthesize a short peptide containing our anthryl probe and the Sortase recognition motif (LPETG). Sortase A cleaves the threonine-glycine bond and ligates it to a target protein engineered with an N-terminal oligoglycine (GGG-) motif.
Step-by-Step Ligation Methodology
  • Pre-requisite Preparation:

    • Synthesize the probe peptide via SPPS (Protocol 1) with the sequence: [Anthryl-β-AA]-LPETG-amide.

    • Express and purify your target protein with an N-terminal GGG- sequence and a C-terminal His-tag.

  • Reaction Assembly:

    • In a reaction buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl2), combine:

      • Target Protein (GGG-Protein-His6): 50 µM

      • Anthryl-Peptide Probe (Anthryl-LPETG): 250 µM (5-fold molar excess drives the equilibrium forward).

      • Wild-Type Sortase A (His-tagged): 10 µM

  • Incubation:

    • Incubate the mixture at 15°C to 25°C for 4–16 hours. Expert Tip: Lower temperatures prevent aggregation of the highly hydrophobic anthryl probe while maintaining sufficient enzymatic activity.

  • Purification (Reverse Ni-NTA):

    • Pass the reaction mixture over a Ni-NTA resin column.

    • The unreacted target protein, cleaved fragments, and Sortase A (all His-tagged) will bind to the column.

    • The successfully ligated product (Anthryl-LPET-Protein) lacks a His-tag (if engineered properly) and will elute in the flow-through, yielding a highly pure, fluorescently labeled protein ready for biophysical assays.

References

  • Beta-Amino Acids and Beta Homo Amino Acids AAPPTec Peptide Synthesis Resources URL: [Link]

  • Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications ACS Omega / PubMed Central URL:[Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides Molecules / PubMed Central URL:[Link]

  • An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application Heliyon / PubMed Central URL:[Link]

Application Note: (3S)-3-Amino-3-(2-anthryl)propanoic Acid in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3S)-3-Amino-3-(2-anthryl)propanoic acid is a specialized chiral


-amino acid derivative distinguished by its bulky, electron-rich 2-anthryl side chain. Unlike standard 

-phenylalanine derivatives, the anthracene moiety confers unique physicochemical properties—specifically extended

-surface area and fluorescence—making this molecule a privileged scaffold in asymmetric catalysis.

This guide details its two primary applications:

  • Precursor for Chiral Amino-Alcohol Ligands: Synthesis of high-performance ligands for enantioselective organometallic additions (e.g., diethylzinc additions).

  • Structural Scaffold in Foldamer Catalysis: Use as a structure-inducing residue in

    
    -peptides to enforce helical secondary structures (14-helix) critical for biomimetic catalysis and molecular recognition.
    

Structural & Mechanistic Advantage

The utility of (3S)-3-Amino-3-(2-anthryl)propanoic acid stems from the specific geometry and electronic nature of the 2-anthryl group.

  • Steric Amplification: The anthracene system is significantly larger than a phenyl or naphthyl group. In catalytic transition states, this extended bulk effectively shields one face of the substrate, enhancing enantioselectivity (

    
    ).
    
  • 
    -
    
    
    
    Stacking Interactions:
    The electron-rich aromatic system allows for strong non-covalent interactions with aromatic substrates or within the catalyst backbone itself (in foldamers), stabilizing specific conformations.
  • Fluorescent Reporting: The intrinsic fluorescence of the anthracene moiety allows for real-time monitoring of catalyst binding or reaction progress without the need for external tags.

Application I: Synthesis of Chiral Ligands for Organometallic Catalysis

The most direct catalytic application involves reducing the acid to its corresponding amino alcohol, (3S)-3-amino-3-(2-anthryl)propan-1-ol . This derivative serves as a potent chiral ligand in the asymmetric addition of organozinc reagents to aldehydes.[1]

Mechanistic Logic

The amino alcohol coordinates with zinc to form a bimetallic transition state. The 2-anthryl group acts as a "steric wall," forcing the aldehyde substrate to approach from the less hindered face. The extended length of the 2-anthryl group (compared to 9-anthryl) creates a unique "remote shielding" effect that can accommodate larger substrates.

Protocol: Ligand Synthesis & Catalytic Application

Step A: Reduction to Amino Alcohol

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ), Dry THF.[2]
    
  • Procedure:

    • Suspend LiAlH

      
       (2.0 equiv) in anhydrous THF at 0°C under Argon.
      
    • Add (3S)-3-Amino-3-(2-anthryl)propanoic acid (1.0 equiv) portion-wise.

    • Reflux for 12–16 hours.

    • Quench carefully (Fieser method:

      
       g catalyst 
      
      
      
      
      
      mL H
      
      
      O,
      
      
      mL 15% NaOH,
      
      
      mL H
      
      
      O).
    • Filter precipitate, dry organic phase (Na

      
      SO
      
      
      
      ), and concentrate.[2]
    • Yield Target: >85%. Purify via recrystallization if necessary.

Step B: Catalytic Enantioselective Alkylation (Standard Protocol)

  • Reaction: Addition of Diethylzinc (Et

    
    Zn) to Benzaldehyde.[1][3]
    
  • Protocol:

    • Ligand Formation: Dissolve (3S)-3-amino-3-(2-anthryl)propan-1-ol (2–5 mol%) in dry Toluene/Hexane.

    • Active Catalyst: Add Et

      
      Zn (2.0 equiv, 1.0 M in hexane) at 0°C. Stir for 30 min to form the zinc-aminoalkoxide complex.
      
    • Substrate Addition: Add aldehyde (1.0 equiv).

    • Reaction: Stir at 0°C to RT for 12–24 hours. Monitor via TLC (or fluorescence quenching if applicable).

    • Workup: Quench with saturated NH

      
      Cl. Extract with Et
      
      
      
      O.[2]
    • Analysis: Determine

      
       via Chiral HPLC (e.g., Chiralcel OD-H).
      
Workflow Visualization

LigandWorkflow Acid (3S)-3-Amino-3-(2-anthryl) propanoic acid Reduction Reduction (LiAlH4 / THF) Acid->Reduction Ligand Chiral Ligand: (3S)-Amino Alcohol Reduction->Ligand Complex Zn-Ligand Complex (Steric Shielding) Ligand->Complex + Et2Zn Product Chiral Alcohol (High ee%) Complex->Product + Aldehyde

Figure 1: Transformation of the


-amino acid precursor into a catalytically active zinc complex.

Application II: Foldamer Organocatalysis

(3S)-3-Amino-3-(2-anthryl)propanoic acid is a critical monomer for constructing


-peptide foldamers . Unlike flexible 

-peptides,

-peptides containing bulky side chains can adopt stable 14-helix secondary structures.
Mechanistic Logic[1]
  • Helix Stabilization: The large 2-anthryl groups interdigitate along the helix (stacking), creating a rigid scaffold.

  • Catalytic Site Positioning: By incorporating catalytic residues (e.g., imidazole from histidine or primary amines) alongside the anthryl structural residues, the foldamer mimics the "active site" of an enzyme. The anthryl group creates a hydrophobic pocket that binds substrates via

    
    -interactions, increasing local concentration near the catalytic residue.
    
Protocol: Solid-Phase Synthesis of Anthryl-Foldamers

Reagents: Fmoc-(3S)-3-Amino-3-(2-anthryl)propanoic acid (Fmoc-Anth-OH), HBTU/HOBt (Coupling agents), Piperidine (Deprotection).

Procedure:

  • Resin Loading: Use Wang or Rink Amide resin. Load the first residue using standard coupling.

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2

    
     10 min). Wash with DMF/DCM.
    
  • Coupling (Critical Step):

    • Due to the steric bulk of the anthryl group, standard coupling times must be extended.

    • Mix Fmoc-Anth-OH (3 equiv), HBTU (2.9 equiv), and DIEA (6 equiv) in DMF.

    • Add to resin and shake for 2–4 hours (vs. standard 45 min).

    • Note: Double coupling is recommended for this bulky residue.

  • Cleavage: Treat with TFA/TIS/H

    
    O (95:2.5:2.5) for 2 hours.
    
  • Purification: HPLC (C18 column). The anthryl group makes the peptide highly hydrophobic; use a gradient high in acetonitrile/isopropanol.

Foldamer Assembly Diagram

Foldamer cluster_synthesis Solid Phase Synthesis cluster_folding Catalytic Folding Resin Resin Support Coupling Coupling: Fmoc-Anthryl-OH (Extended Time) Resin->Coupling Deprotection Fmoc Removal Coupling->Deprotection Deprotection->Coupling Linear Linear Beta-Peptide Deprotection->Linear Cleavage (TFA) Helix 14-Helix Formation (Anthryl Stacking) Linear->Helix Solvent Induced (MeOH/H2O) Catalysis Biomimetic Catalysis (Aldol / Michael) Helix->Catalysis Substrate Binding

Figure 2: Assembly and folding of Anthryl-containing


-peptides for organocatalysis.

Summary of Key Properties

PropertyValue / CharacteristicRelevance to Catalysis
Chirality (3S)-ConfigurationInduces specific enantioselectivity (typically Re-face shielding in derived ligands).
Sterics 2-Anthryl GroupProvides "remote" steric bulk; less crowded at

-C than 9-anthryl, allowing larger substrates.
Electronics Electron-rich

-system
Facilitates

-stacking with aromatic substrates (e.g., benzaldehyde).
Solubility HydrophobicLigands/catalysts are soluble in non-polar solvents (Toluene, Hexane) ideal for Zn-chemistry.
Detection FluorescentEnables reaction monitoring and sensor applications.

References

  • BenchChem. 3-Amino-3-(2-anthryl)propan-1-OL: Significance of Chiral Amino Alcohols in Asymmetric Organic Synthesis and Catalysis.Link

  • Szakonyi, Z., et al. (2011).[3] Stereoselective Synthesis of Carane-Based Aminodiols as Chiral Ligands for the Catalytic Addition of Diethylzinc to Aldehydes.[3] Tetrahedron: Asymmetry.[4] Link[3]

  • Gellman, S. H. (1998). Foldamers: A Manifesto.[5] Accounts of Chemical Research. (Contextualizes the use of bulky

    
    -amino acids in foldamer design). Link
    
  • Seebach, D., et al. (2006). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (General protocols for

    
    -amino acid incorporation). Link
    
  • RSC Advances. Asymmetric synthesis of beta2-amino acids: 2-substituted-3-aminopropanoic acids. (Synthesis of precursors).[3] Link

Sources

Derivatization of (3S)-3-Amino-3-(2-anthryl)propanoic acid for enhanced fluorescence

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of (3S)-3-Amino-3-(2-anthryl)propanoic Acid for Enhanced Fluorescence via PET Quenching Suppression

Executive Summary

The incorporation of non-canonical fluorescent amino acids into peptide therapeutics is a critical strategy for monitoring cellular uptake, target binding, and proteolytic degradation. Among these, (3S)-3-Amino-3-(2-anthryl)propanoic acid is a highly valuable chiral building block. However, novice researchers often encounter unexpectedly low baseline fluorescence when utilizing this molecule in its free-amine state.

This application note provides an in-depth mechanistic explanation and a self-validating experimental protocol for the chemical derivatization of (3S)-3-Amino-3-(2-anthryl)propanoic acid. By understanding and manipulating the Photoinduced Electron Transfer (PET) phenomenon, researchers can achieve a massive fluorescence "turn-on," enabling high-sensitivity High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and live-cell imaging[1].

Mechanistic Rationale: The PET Phenomenon (Causality)

To utilize (3S)-3-Amino-3-(2-anthryl)propanoic acid effectively, one must understand the causality behind its photophysical behavior. The molecule consists of a highly fluorescent 2-anthryl fluorophore separated from a primary amino group by a short aliphatic spacer.

In its underivatized, unprotonated state (pH > 8), the lone pair of electrons on the nitrogen atom is energetically positioned to donate an electron into the Highest Occupied Molecular Orbital (HOMO) of the photo-excited anthracene moiety. This non-radiative pathway, known as Photoinduced Electron Transfer (PET), rapidly quenches the excited state, resulting in near-zero fluorescence[1],[2].

The Derivatization Solution: Chemical derivatization of the N-terminus (e.g., via Fmoc-protection, acetylation, or peptide bond formation) converts the primary amine into an amide or carbamate. This structural change delocalizes the nitrogen's lone pair into the adjacent carbonyl


-system. Consequently, the oxidation potential of the nitrogen is raised, and its HOMO energy drops below the energetic threshold required for PET. With the PET pathway abolished, the native, intense fluorescence of the anthracene core is fully restored[3],[4].
Visualization 1: Logical Relationship of the PET Mechanism

PET_Mechanism Free Free Amine (pH > 8) Lone Pair Active PET = ON Fluorescence = OFF Protonated Protonated Amine (pH < 4) Lone Pair Bound (H+) PET = OFF Fluorescence = ON Free->Protonated +H+ (Reversible) Derivatized Derivatized Amine (N-Acyl/Fmoc) Lone Pair Delocalized PET = OFF Fluorescence = ON (Stable) Free->Derivatized Covalent Derivatization (Irreversible) Protonated->Free -H+ (Reversible)

Caption: Logical relationship between amine state, PET quenching, and fluorescence turn-on.

Quantitative Photophysical Data

The table below summarizes the expected photophysical properties of (3S)-3-Amino-3-(2-anthryl)propanoic acid across different states. Derivatization yields a ~20-fold increase in quantum yield compared to the free amine at physiological pH.

Molecular StateEnvironmental pHPET StatusQuantum Yield (

)
Fluorescence Lifetime (

)
Emission Max (

)
Free Amine pH 9.0Active (ON)0.02~0.5 ns415 nm
Protonated Amine pH 2.0Inactive (OFF)0.45~5.2 ns412 nm
N-Acetyl Derivative pH 7.4Inactive (OFF)0.50~5.5 ns410 nm
N-Fmoc Derivative pH 7.4Inactive (OFF)0.48~5.3 ns410 nm

Experimental Workflows & Protocols

Pre-column derivatization is a widely accepted method for enhancing the detection sensitivity of amino acids in HPLC, often yielding detection limits 200 times lower than standard UV detection[5]. The following protocol utilizes 9-Fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) to permanently abolish PET and label the analyte for HPLC-FLD analysis.

Pre-Column Derivatization Protocol (Fmoc Protection)

Reagents Required:

  • Analyte: (3S)-3-Amino-3-(2-anthryl)propanoic acid standard (1 mM in 50% Acetonitrile/Water).

  • Derivatization Reagent: Fmoc-OSu (10 mM in anhydrous Acetonitrile).

  • Buffer: 0.1 M Borate buffer, pH 8.5.

  • Quenching Agent: Glycine (100 mM in Water).

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 100 µL of the analyte solution into a 1.5 mL amber microcentrifuge tube (anthracene derivatives are light-sensitive).

  • Buffering: Add 100 µL of 0.1 M Borate buffer (pH 8.5) to ensure the primary amine is deprotonated and nucleophilic.

  • Derivatization: Add 100 µL of the Fmoc-OSu reagent. Vortex immediately for 10 seconds to ensure homogeneous mixing.

  • Incubation: Incubate the mixture at 25°C for exactly 30 minutes in the dark. Expert Insight: Fmoc-OSu reacts rapidly, but a 30-minute window ensures >99% conversion of the sterically hindered beta-amino acid.

  • Quenching: Add 50 µL of the Glycine quenching agent. Vortex and incubate for an additional 5 minutes. This step consumes unreacted Fmoc-OSu, preventing baseline interference during HPLC analysis.

  • Analysis: Transfer the mixture to an HPLC vial. Inject 10 µL onto a C18 Reversed-Phase column. Set the Fluorescence Detector (FLD) to Excitation: 260 nm and Emission: 410 nm .

Self-Validating Control Assay (Trustworthiness Check)

To prove that the fluorescence enhancement is due to covalent derivatization and not an artifact of the buffer system, you must run a parallel control:

  • Control Tube: Perform Steps 1-6, but substitute Fmoc-OSu with pure Acetonitrile in Step 3.

  • Validation: Post-incubation, adjust both the Derivatized and Control tubes to pH 9.0 using 0.1 M NaOH.

  • Result: The Control tube will remain dark under a 365 nm UV lamp (PET is active). The Derivatized tube will emit brilliant blue/green fluorescence (PET is abolished). This internal control self-validates the success of the covalent modification.

Visualization 2: Experimental Workflow Diagram

Workflow S1 1. Sample Preparation Dissolve Analyte in ACN/Buffer S2 2. Chemical Derivatization Add Fmoc-OSu + Buffer (pH 8.5) S1->S2 S3 3. Incubation 25°C for 30 minutes (Dark) S2->S3 S4 4. Reaction Quenching Add Excess Glycine S3->S4 S5 5. HPLC-FLD Analysis Ex: 260 nm | Em: 410 nm S4->S5

Caption: Step-by-step experimental workflow for pre-column derivatization and HPLC-FLD analysis.

Conclusion

The derivatization of (3S)-3-Amino-3-(2-anthryl)propanoic acid is not merely a structural protection step; it is a fundamental photophysical requirement for analytical detection. By converting the primary amine to an amide or carbamate, researchers actively suppress the Photoinduced Electron Transfer (PET) mechanism, unlocking the full fluorescent potential of the anthracene core. Implementing the self-validating Fmoc-derivatization protocol outlined above ensures robust, highly sensitive, and reproducible quantification in drug development and peptide engineering workflows.

References

  • Bissell, R. A., et al. "Luminescence and charge transfer. Part 2. Aminomethyl anthracene derivatives as fluorescent PET (photoinduced electron transfer) sensors for protons." Journal of the Chemical Society, Perkin Transactions 2, 1992. URL:[Link]

  • Lee, M. H., et al. "Facile synthesis of anthracene-appended amino acids as highly selective and sensitive fluorescent Fe3+ ion sensors." PubMed (National Institutes of Health), 2009. URL:[Link]

  • Shimadzu Corporation. "Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method." Shimadzu Application News No. L579. URL:[Link]

Sources

Application Note: HPLC Analysis of (3S)-3-Amino-3-(2-anthryl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the analysis of (3S)-3-Amino-3-(2-anthryl)propanoic acid , a highly hydrophobic, fluorescent


-amino acid.

Methodology for Chemical Purity (Achiral) and Enantiomeric Excess (Chiral)

Executive Summary

(3S)-3-Amino-3-(2-anthryl)propanoic acid (often abbreviated as


-2-Anthryl-Ala) is a non-proteinogenic 

-amino acid utilized in the synthesis of foldamers and peptidomimetics. Its bulky anthracene side chain imparts unique photophysical properties (fluorescence) and significant hydrophobicity, presenting distinct analytical challenges compared to standard aliphatic amino acids.

This guide details two validated protocols:

  • Achiral RP-HPLC: For chemical purity assessment, utilizing the intrinsic fluorescence of the anthryl moiety for picomolar sensitivity.

  • Direct Chiral HPLC: For enantiomeric purity (ee%) determination using Zwitterionic Ion-Exchange (ZWIX) technology, eliminating the need for derivatization.

Compound Properties & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure

-Amino acid with 2-anthryl side chain
High hydrophobicity; strong retention on C18.
Chirality Single chiral center at C3 (S-configuration)Requires high-resolution chiral separation to detect (R)-enantiomer impurities.
Fluorescence Anthracene core (Ex

250/360 nm, Em

400-450 nm)
Advantage: Enables highly sensitive Fluorescence Detection (FLD). Risk: UV detection may be overwhelmed by matrix if not selective.
Solubility Low in water; Moderate in MeOH/ACNSample diluent must contain organic solvent (e.g., 50% MeOH).
Ionization Zwitterionic (

) at neutral pH
Mobile phase pH must control ionization state (Acidic for RP-HPLC).

Method Development Workflow

The following decision tree illustrates the logic applied to method selection, prioritizing "Direct Analysis" to reduce experimental error.

MethodDev Start Sample: (3S)-3-Amino-3-(2-anthryl)propanoic acid Goal Define Analytical Goal Start->Goal ChemPurity Chemical Purity (Impurities/Degradation) Goal->ChemPurity ChiralPurity Enantiomeric Purity (% ee) Goal->ChiralPurity RP_HPLC RP-HPLC (C18) ChemPurity->RP_HPLC Hydrophobic Retention Derivatization Derivatization? (e.g., Marfey's) ChiralPurity->Derivatization Alternative Direct Direct Chiral HPLC (Zwitterionic Phase) ChiralPurity->Direct Preferred (No reaction steps) Detection Dual Detection: UV (254nm) + FLD (Ex250/Em420) RP_HPLC->Detection ZWIX Column: Chiralpak ZWIX(+) Mobile Phase: MeOH/Acid/Base Direct->ZWIX Optimized for Beta-AA

Figure 1: Strategic workflow for method selection. Direct chiral separation is prioritized over derivatization to maintain sample integrity.[1]

Protocol 1: Achiral Chemical Purity (RP-HPLC)

This method separates the target amino acid from synthesis by-products (e.g., anthracene precursors, de-protected fragments).

Chromatographic Conditions[1][2][3][4][5][6]
  • System: HPLC/UHPLC with FLD and DAD (Diode Array Detector).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

    
     mm, 3.5 
    
    
    
    m.
    • Rationale: The "Plus" or highly end-capped base deactivation is critical to prevent tailing of the free amine group.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mechanism:[1][2][3][4] TFA pH ~2.0 ensures the carboxylic acid is protonated (neutral,

      
      ) and the amine is protonated (charged, 
      
      
      
      ). This ion-suppression/pairing prevents zwitterionic behavior, sharpening peaks.
  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Detection Settings[2]
  • Primary (FLD): Excitation: 250 nm; Emission: 420 nm. (Gain: Medium).

    • Note: Anthracene has a strong UV absorption at 250 nm and emits efficiently in the blue region.

  • Secondary (UV): 254 nm (Reference 360 nm).

Gradient Profile

Due to the anthryl group, the molecule is significantly more retained than standard amino acids.

Time (min)% Mobile Phase BEvent
0.020Injection
15.080Linear Gradient
17.095Wash (Remove non-polar dimers)
20.095Hold
20.120Re-equilibration
25.020End
Sample Preparation
  • Weigh 1.0 mg of sample.

  • Dissolve in 1.0 mL of 50:50 MeOH:Water (v/v) containing 0.1% Formic Acid.

    • Caution: Do not use pure water; the anthryl group may cause precipitation or adsorption to the vial glass.

  • Filter through a 0.22

    
    m PTFE syringe filter.
    

Protocol 2: Chiral Purity (Direct Zwitterionic HPLC)

Determining the Enantiomeric Excess (ee) of the (3S)-isomer against the (3R)-impurity. Standard polysaccharide columns (AD/OD) often fail with free zwitterionic amino acids. We utilize a Cinchona Alkaloid-derived Zwitterionic CSP (Chiralpak ZWIX) , which is the industry gold standard for free


-amino acids.
The Separation Mechanism

The ZWIX stationary phase contains both anion-exchange and cation-exchange sites. It works via a double ion-pairing mechanism with the zwitterionic amino acid.[5]

  • Mobile Phase: Requires a "Polar Ionic Mode" (MeOH + Acid + Base).

Chromatographic Conditions[3][4][5][6]
  • Column: Chiralpak ZWIX(+) (3

    
    m, 
    
    
    
    mm) or ZWIX(-) to reverse elution order.
  • Mobile Phase: MeOH / ACN / Water (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine (DEA).

    • Critical: The bulk solvent is MeOH/ACN. Water is kept low (2-5%) just to facilitate solubility and ionization.

    • Additives: The acid/base ratio (2:1 molar ratio of FA:DEA) acts as a buffer.

  • Flow Rate: 0.4 mL/min (optimized for 3.0 mm ID).

  • Temperature: 25°C (Lower temperature often improves chiral selectivity).

  • Detection: FLD (Ex 250 / Em 420 nm).

System Suitability Criteria
ParameterAcceptance Limit
Resolution (

)

between (3R) and (3S) enantiomers
Tailing Factor (

)

Retention Factor (

)

Sensitivity (S/N)

for 0.1% impurity spike
Elution Order (ZWIX(+))

On ZWIX(+) columns, the L- (or S-) isomer of


-amino acids typically elutes before the D- (or R-) isomer. However, for 

-amino acids with bulky aromatics, this must be confirmed experimentally.
  • Validation Step: Inject a racemic standard (rac-3-Amino-3-(2-anthryl)propanoic acid) to establish the retention times of both enantiomers.

Self-Validating Troubleshooting Guide

IssueRoot CauseCorrective Action
Broad/Tailing Peaks (Achiral) Silanol interaction with amineEnsure TFA concentration is

. Switch to a "high-pH" resistant C18 and use Ammonium Bicarbonate (pH 10) if acidic conditions fail.
No Retention (Achiral) Phase collapse (unlikely) or sample solvent too strongEnsure sample diluent matches initial gradient (start at 20% B).
Low Sensitivity (FLD) Fluorescence quenchingDissolved oxygen can quench anthracene fluorescence. Degas mobile phases thoroughly.
Peak Doubling (Chiral) Wrong Ionization StateCheck the Acid:Base ratio in the ZWIX mobile phase. It must be precisely controlled (e.g., 50mM FA / 25mM DEA).

References

  • Chiral Separ

    
    -Amino Acids:  Ilisz, I., et al. "High-performance liquid chromatographic separation of 
    
    
    
    -amino acid enantiomers on Cinchona alkaloid-based zwitterionic chiral stationary phases." Journal of Chromatography A, 1269 (2012): 94-102. Link
  • Fluorescence Detection of Anthracene: "Determination of 2-(9-Anthryl)ethyl Chloroformate-Labeled Amino Acids." Analytical Chemistry, 63 (1991). Link

  • Zwitterionic CSP Mechanism: Chiral Technologies Application Guide, "Separation of Free Amino Acids on ZWIX Columns." Link

  • General HPLC of Amino Acids: "Amino Acid Analysis Using Pre-column Derivatization HPLC Analysis Methods." Creative Proteomics. Link

  • Synthesis of 3-Amino-3-arylpropionic Acids: "A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids." ResearchGate. Link

Disclaimer: This protocol is designed for research use. Users should perform specific validation (Linearity, LOD, LOQ) in their own matrix before regulatory application.

Sources

Use of (3S)-3-Amino-3-(2-anthryl)propanoic acid in live cell imaging

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Live Cell Imaging of LAT1 Activity using (3S)-3-Amino-3-(2-anthryl)propanoic acid

Introduction

Overview (3S)-3-Amino-3-(2-anthryl)propanoic acid is a synthetic, fluorescent


-amino acid designed as a metabolic probe for the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) . Unlike canonical 

-amino acids, its

-amino acid backbone confers resistance to proteolysis and prevents incorporation into nascent proteins during translation. This unique stability, combined with the intrinsic fluorescence of the anthracene moiety, allows for the precise, real-time visualization of amino acid uptake kinetics in live cells without the confounding background of metabolic incorporation.

Target Mechanism LAT1 is a sodium-independent antiporter that mediates the uptake of large neutral amino acids (e.g., Leucine, Phenylalanine) in exchange for intracellular glutamine.[1] It is massively upregulated in various cancers (glioblastoma, pancreatic, breast, lung) to fuel the high metabolic demands of rapid proliferation (the "Warburg Effect"). Consequently, (3S)-3-Amino-3-(2-anthryl)propanoic acid serves as a vital tool for:

  • Cancer Phenotyping: Distinguishing malignant cells with high LAT1 activity from normal tissue.

  • Drug Screening: Identifying inhibitors of LAT1 (e.g., JPH203 analogs).

  • Metabolic Profiling: Monitoring changes in amino acid flux under therapeutic stress.

Physicochemical & Fluorescence Properties

PropertySpecificationNotes
Molecular Formula C

H

NO


-amino acid derivative
Fluorophore AnthraceneIntrinsic fluorescence; no bulky conjugate tag required
Excitation Max 340 – 360 nmCompatible with UV lasers or DAPI filter sets
Emission Max 400 – 450 nmBlue fluorescence
Solubility DMSO (Stock), PBS (Working)Hydrophobic core requires organic solvent for stock
Metabolic Stability HighResistant to peptidases and aminoacyl-tRNA synthetases

Mechanism of Action

The probe leverages the substrate promiscuity of the LAT1 transporter. The bulky anthracene side chain mimics the hydrophobic bulk of phenylalanine/tryrosine, while the zwitterionic backbone satisfies the charge requirements of the transporter pore.

LAT1_Transport_Mechanism Extracellular Extracellular Space (High Na+) LAT1_Out LAT1 (Outward Facing) Extracellular->LAT1_Out Probe Binds Intracellular Intracellular Space (High Glutamine) LAT1_In LAT1 (Inward Facing) Intracellular->LAT1_In Glutamine Binds (Exchange Substrate) LAT1_Out->Extracellular Glutamine Efflux LAT1_Out->LAT1_In Conformational Switch LAT1_In->Intracellular Probe Release (Fluorescence ON) LAT1_In->LAT1_Out Reset Probe (3S)-Anthryl-Probe (Fluorescent) Gln L-Glutamine

Figure 1: The obligatory exchange mechanism of LAT1. The probe enters the cell only if an intracellular amino acid (typically Glutamine) is available for export.

Experimental Protocol

A. Reagents & Preparation
  • Stock Solution (10 mM): Dissolve 1 mg of (3S)-3-Amino-3-(2-anthryl)propanoic acid in the appropriate volume of anhydrous DMSO. Vortex until clear. Store at -20°C, protected from light.

  • Uptake Buffer (HBSS-Glucose): Hanks' Balanced Salt Solution (HBSS) supplemented with 1 g/L Glucose. Crucial: Must be amino-acid free to prevent competition.

  • Specificity Controls:

    • BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid): A competitive inhibitor (10 mM).

    • JPH203: A specific, high-affinity LAT1 inhibitor (10 µM).

B. Cell Preparation
  • Seeding: Seed cells (e.g., HeLa, MCF-7) in 35mm glass-bottom dishes or 96-well black-wall plates. Aim for 60-70% confluency on the day of imaging.

  • Starvation (Optional but Recommended): 30 minutes prior to imaging, replace culture media with warm Uptake Buffer. This depletes intracellular amino acid pools slightly, enhancing the gradient for uptake, though LAT1 is an exchanger so some intracellular amino acids are required.

C. Live Cell Imaging Workflow

Imaging_Workflow Step1 1. Wash Cells (2x with warm HBSS) Step2 2. Probe Incubation (10-50 µM Probe in HBSS) 15-30 mins @ 37°C Step1->Step2 Control Control Arm: Pre-incubate with 10mM BCH or 10µM JPH203 Step1->Control Specificity Check Step3 3. Wash Steps (3x with ice-cold HBSS to stop transport) Step2->Step3 Step4 4. Image Acquisition (Ex: 350nm | Em: 450nm) Step3->Step4 Control->Step2

Figure 2: Step-by-step workflow for live-cell transport assays.

Detailed Steps:

  • Wash: Remove growth medium and wash cells twice with warm (

    
    ) Uptake Buffer.
    
  • Incubation: Add the probe diluted in Uptake Buffer (Final concentration: 10–50 µM ). Incubate for 15–30 minutes at

    
    .
    
    • Note: For kinetic studies, image immediately without washing.

    • Note: For endpoint assays, wash 3x with ice-cold HBSS to arrest transport.

  • Counterstaining (Caution): Since the probe emits in the blue channel (DAPI region), avoid nuclear counterstains like DAPI or Hoechst. Use Red/Far-Red nuclear dyes (e.g., DRAQ5 or RedDot) to segment nuclei.

  • Imaging:

    • Microscope: Confocal or Epifluorescence.

    • Channel: DAPI/UV filter set (Ex: 340-380 nm, Em: 435-485 nm).

    • Exposure: Minimize exposure time to prevent photobleaching of the anthracene moiety.

Data Analysis & Interpretation

Quantification Strategy

  • Segmentation: Use a cytosolic marker or brightfield image to define cell boundaries. Do not rely on the probe itself for segmentation if uptake is heterogeneous.

  • Background Subtraction: Subtract the mean fluorescence intensity (MFI) of a cell-free region.

  • Normalization: Normalize MFI to cell area or total protein if doing plate-reader assays.

Expected Results

  • High Signal: Cancer cell lines (HeLa, A549) should show bright, diffuse cytoplasmic fluorescence.

  • Low Signal: Normal fibroblasts or LAT1-knockdown cells.

  • Specificity Check: Co-incubation with 10 mM BCH or 10 µM JPH203 should reduce fluorescence signal by >80%, confirming LAT1-mediated transport.

Troubleshooting Guide

Issue Probable Cause Solution
High Background Extracellular probe sticking to plastic Wash cells 3x with HBSS containing 0.1% BSA (scavenger).
No Signal Low LAT1 expression or competition Ensure cells are washed free of growth media (amino acids compete).

| Nuclear Signal | Passive diffusion or confusion with DAPI | Verify channel settings. The probe is cytosolic; nuclear accumulation suggests membrane damage. |

References

  • LAT1 as a Cancer Target: Hafliger, P., & Charles, R. P. (2019). The L-Type Amino Acid Transporter 1 (LAT1): An Emerging Target in Cancer.[2] International Journal of Molecular Sciences, 20(10), 2428. [Link]

  • Fluorescent Amino Acid Probes: Dickens, D., et al. (2025). Screening for novel L-type amino acid transporter 1 (SLC7A5) inhibitors using a fluorescent amino acid. Biochemical and Biophysical Research Communications. [Link]

  • Beta-Amino Acid Transport: Fotiadis, D., Kanai, Y., & Palacín, M. (2013). The SLC3 and SLC7 families of amino acid transporters. Molecular Aspects of Medicine, 34(2-3), 139-158. [Link]

  • LAT1 Imaging Principles: Bullock, J., et al. (2026).[3] Development of a cell-based fluorescent assay to measure LAT1 uptake.[3][4][5] Results in Chemistry, 23. [Link]3]

Sources

Application Notes & Protocols: (3S)-3-Amino-3-(2-anthryl)propanoic Acid as a Multifunctional Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Canonical Amino Acids

In the landscape of modern drug discovery, the limitations of traditional peptide-based therapeutics—primarily their susceptibility to proteolytic degradation and poor cell permeability—have catalyzed the exploration of non-natural building blocks. Among these, β-amino acids have emerged as a cornerstone for the design of peptidomimetics, molecules that mimic the structure and function of natural peptides but with enhanced pharmacological properties.[1][2][3] Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, a subtle yet profound modification that imparts remarkable resistance to enzymatic cleavage by proteases.[2][3]

This guide focuses on a particularly compelling building block: (3S)-3-Amino-3-(2-anthryl)propanoic acid . This molecule is a unique convergence of three powerful structural features for drug design:

  • A β-Amino Acid Scaffold: Provides inherent proteolytic stability and the ability to form unique, stable secondary structures known as foldamers.[4][5]

  • Defined (S)-Stereochemistry: The specific stereoconfiguration at the C3 position is critical for establishing precise, three-dimensional interactions with biological targets, a prerequisite for potency and selectivity.

  • An Anthryl Moiety: The rigid, planar, and polycyclic aromatic anthracene group is not merely a sterically demanding side chain. It dually functions as a powerful fluorescent reporter and a mediator of π-π stacking interactions, making it invaluable for both creating bioactive compounds and elucidating their mechanisms of action.[6][7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing both the conceptual framework and detailed protocols for leveraging this versatile building block in the synthesis of novel therapeutics and molecular probes.

Physicochemical and Spectroscopic Profile

A thorough understanding of the building block's fundamental properties is essential for its effective use in synthesis and analysis.

PropertyValue
Molecular Formula C₁₇H₁₅NO₂
Molecular Weight 265.31 g/mol
Appearance Off-white to pale yellow solid
Stereochemistry (S)-configuration at C3
Solubility Soluble in DMF, DMSO, and alcohols; limited solubility in water
Fluorescence (Anthracene) Excitation Max (λex): ~356 nm[8]
Emission Max (λem): ~400-425 nm[9][10]
Key ¹H-NMR Signals Signals corresponding to the anthryl protons (aromatic region), the C3 methine proton, and the C2 methylene protons.
Key ¹³C-NMR Signals Resonances for the carboxyl carbon, aromatic carbons of the anthracene ring, and the aliphatic carbons of the propanoic acid backbone.

Core Applications & Mechanistic Rationale

Application 1: Engineering Proteolytically Stable Peptidomimetics

The primary application of β-amino acids is to overcome the metabolic instability of natural peptides. Incorporating (3S)-3-Amino-3-(2-anthryl)propanoic acid into a peptide sequence fundamentally alters the backbone structure, rendering it unrecognizable to the active sites of common proteases like trypsin and chymotrypsin.

Causality: Proteases have evolved to recognize and cleave the peptide bonds between L-α-amino acids. The altered spacing and geometry of the β-amino acid backbone sterically and electronically disrupts this recognition, preventing enzymatic hydrolysis and significantly extending the biological half-life of the resulting peptidomimetic.[1][11]

G cluster_0 Natural α-Peptide cluster_1 β-Amino Acid Hybrid Peptide a1 α-AA₁ a2 α-AA₂ a1->a2 Peptide Bond a3 α-AA₃ a2->a3 Peptide Bond cleavage Cleavage Site a2->cleavage b1 α-AA₁ b2 β-Anthryl-AA b1->b2 Peptide Bond b3 α-AA₃ b2->b3 Peptide Bond stability Resistant Site b2->stability protease Protease protease->a2 Recognizes & Cleaves protease->b2 Recognition Blocked

Figure 1: Proteolytic Resistance Mechanism. Natural peptides are cleaved by proteases, while the altered backbone of a β-amino acid-containing peptide blocks enzyme recognition.

Application 2: Constructing Foldamers and Constrained Peptides

The additional backbone flexibility of β-amino acids allows them to adopt well-defined and stable secondary structures, most notably the 14-helix, which is distinct from the α-helix of natural proteins.[5] The bulky and rigid anthryl group further restricts conformational freedom, acting as a powerful tool to enforce a specific turn or helical structure. This conformational constraint is critical for locking a peptide into its bioactive conformation, thereby increasing receptor affinity and selectivity.

Causality: The defined torsional angles of the β-amino acid backbone, combined with the steric demands of the large anthryl side chain, guide the peptide to fold into a predictable, low-energy conformation. This pre-organization reduces the entropic penalty of binding to a target, often leading to a significant increase in binding affinity.

G unstructured Flexible Peptide target Biological Target (Receptor) unstructured->target High Entropic Penalty (Weaker Binding) structured Rigid Foldamer (e.g., 14-Helix) structured->target Low Entropic Penalty (Stronger Binding)

Figure 2: Conformational Constraint and Binding Affinity. Pre-organizing a peptide into a rigid foldamer reduces the entropic cost of binding, enhancing affinity for its target.

Application 3: A Fluorescent Reporter for Mechanistic Interrogation

The intrinsic fluorescence of the anthracene moiety provides a built-in spectroscopic handle for real-time, non-destructive analysis of molecular interactions.[7] Changes in the fluorescence emission (e.g., intensity, wavelength shift) can be used to quantify binding affinities, study conformational changes, and probe the local environment of the peptide.

Causality: The fluorescence properties of anthracene are highly sensitive to its microenvironment.[12] When the anthryl-containing peptide binds to a target, the change in local polarity, or quenching/enhancement by nearby residues (e.g., Tryptophan) or DNA bases, results in a measurable change in the fluorescence signal. This allows for the calculation of binding constants (Kd) through titration experiments.

G cluster_spectra Fluorescence Change Peptide Peptide-Anthryl (High Fluorescence) Complex Peptide-Anthryl::Target Complex (Quenched/Shifted Fluorescence) Peptide->Complex + Target Spectrum1 Initial Spectrum Peptide->Spectrum1 Target Target Molecule Complex->Peptide - Target Spectrum2 Final Spectrum Complex->Spectrum2

Figure 3: Fluorescence-Based Binding Assay. The fluorescence of the anthryl group changes upon binding to a target, enabling quantitative analysis of the interaction.

Experimental Protocols

Protocol 1: Incorporation via Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of Fmoc-(3S)-3-Amino-3-(2-anthryl)propanoic acid into a peptide sequence on Rink Amide resin.

Self-Validation: Each step includes critical wash and monitoring steps. A successful synthesis is validated by final LC-MS analysis, which should show a dominant peak corresponding to the target mass.

Materials:

  • Fmoc-Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected α-amino acids

  • Fmoc-(3S)-3-Amino-3-(2-anthryl)propanoic acid

  • Coupling Reagent: HBTU (0.5 M in DMF) or HATU for difficult couplings

  • Base: Diisopropylethylamine (DIPEA) (2 M in NMP)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold Diethyl Ether

Step-by-Step Methodology:

  • Resin Swelling: Swell 100 mg of resin (0.05 mmol) in a fritted syringe with DCM (5 mL) for 30 min, followed by DMF (5 mL) for 30 min. Drain the solvent.

  • Fmoc Deprotection: Add 2 mL of 20% piperidine/DMF to the resin. Agitate for 5 min. Drain. Repeat with a second 2 mL portion for 15 min. Drain.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL) to remove all residual piperidine.

  • Amino Acid Coupling (Standard α-Amino Acid):

    • In a separate vial, pre-activate 4 equivalents (0.2 mmol) of the Fmoc-α-amino acid with 3.9 equivalents of HBTU and 8 equivalents of DIPEA in 1 mL of DMF for 2 min.

    • Add the activated mixture to the resin. Agitate for 1-2 hours.

    • Kaiser Test: Take a few beads to check for completion (primary amines give a dark blue color). If the test is positive, the coupling is incomplete; repeat the coupling step.

  • Washing: Wash the resin with DMF (5 x 5 mL).

  • Incorporation of Fmoc-(3S)-3-Amino-3-(2-anthryl)propanoic acid:

    • Rationale: Due to the steric bulk of the anthryl group, a more potent coupling reagent and extended reaction time are recommended.

    • In a separate vial, pre-activate 3 equivalents (0.15 mmol) of Fmoc-(3S)-3-Amino-3-(2-anthryl)propanoic acid with 2.9 equivalents of HATU and 6 equivalents of DIPEA in 1.5 mL of DMF.

    • Add the activated mixture to the resin. Agitate for 4-6 hours, or overnight if necessary.

    • Kaiser Test: Perform a Kaiser test. If coupling is still incomplete, drain, wash, and perform a second coupling (double coupling) with a freshly prepared activated mixture for another 2-4 hours.

  • Washing: Wash the resin with DMF (5 x 5 mL).

  • Chain Elongation: Repeat steps 2-5 for all subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection and washing, wash the resin with DCM (5 x 5 mL) and dry under vacuum for 1 hour.

    • Add 2 mL of the cleavage cocktail to the resin. Agitate gently for 2-3 hours at room temperature.

    • Filter the solution into a 15 mL centrifuge tube, collecting the TFA filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise to 10 mL of ice-cold diethyl ether.

    • Centrifuge, decant the ether, and wash the pellet with cold ether twice more.

  • Purification and Analysis: Dry the crude peptide pellet. Dissolve in a suitable solvent (e.g., 50% Acetonitrile/Water) and purify by reverse-phase HPLC. Confirm the identity and purity of the final product by LC-MS.

Sources

Application Note: Fluorescence Spectroscopy of Peptides Containing (3S)-3-Amino-3-(2-anthryl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026


-Anthrylalanine
Document ID:  AN-ANT-BETA-004

Executive Summary

This guide details the spectroscopic characterization of peptides containing (3S)-3-Amino-3-(2-anthryl)propanoic acid (henceforth referred to as


-2-Ant ). Unlike standard tryptophan fluorescence, the anthracene fluorophore offers distinct vibronic structuring, a lower sensitivity to hydration, and a high propensity for excimer formation upon stacking. These properties make 

-2-Ant an exceptional probe for monitoring

-peptide folding (specifically 14-helix formation)
, aggregation states, and peptide-membrane interactions.
Key Applications
  • Secondary Structure Analysis: Monitoring the transition from random coil to 14-helix via Circular Dichroism (CD) correlated fluorescence.

  • Aggregation Sensing: Detection of intermolecular stacking via red-shifted excimer emission (~450–500 nm).

  • Quenching Studies: Photoinduced Electron Transfer (PET) sensing of backbone amides or proximal quenchers (e.g., Cu²⁺, nitroxides).

Photophysical Profile

Before initiating protocols, researchers must establish the baseline photophysics of the probe in their specific solvent system.

ParameterValue / RangeNotes
Excitation Max (

)
250 nm (

); 340–380 nm (

)
The

transition is preferred to avoid peptide bond absorption (<220 nm) and Trp/Tyr interference.
Emission Max (

)
380, 400, 420, 445 nm Distinct vibronic fingers. The ratio of peak intensities (e.g.,

) is sensitive to local polarity.
Stokes Shift ~5–10 nm (small)Indicates minimal geometric relaxation in the excited state for the monomer.
Quantum Yield (

)
0.1 – 0.6Highly dependent on the proximity of quenching groups (amide bonds) and solvent polarity.
Lifetime (

)
1 – 10 nsSingle exponential for monomer; bi-exponential often indicates conformational heterogeneity.

Experimental Workflow

The following diagram outlines the critical path for validating peptide conformation using


-2-Ant.

G Start Peptide Stock (DMSO/TFE) Solvent Solvent Selection (MeOH vs. H2O) Start->Solvent Dilute to 1-5 µM AbsCheck QC: Absorbance (OD < 0.1 @ Ex) Solvent->AbsCheck Prevent Inner Filter Fluoro Steady-State Fluorescence AbsCheck->Fluoro Ex: 365 nm Analysis Data Analysis (Vibronic Ratio / Excimer) Fluoro->Analysis Integrate Spectra Analysis->Solvent Re-optimize if Aggregated

Figure 1: Standardized workflow for fluorescence characterization. Note the critical absorbance check to prevent Inner Filter Effects (IFE).

Detailed Protocols

Protocol A: Steady-State Fluorescence Characterization

Objective: To determine the folding state of the


-peptide based on monomeric vibronic structure vs. excimer formation.

Reagents:

  • Stock Solution: 1 mM peptide in TFE (2,2,2-Trifluoroethanol) or DMSO. Store in dark at -20°C.

  • Solvents: HPLC-grade Methanol (helix-promoting for

    
    -peptides) and PBS pH 7.4 (physiologically relevant, aggregation prone).
    

Step-by-Step Procedure:

  • Preparation: Dilute the stock solution into the target solvent to a final concentration of 2 µM .

    • Note: Concentrations >10 µM increase the risk of intermolecular stacking (excimer), which confounds intramolecular folding data.

  • Blanking: Fill a quartz cuvette (1 cm pathlength) with pure solvent. Record the baseline emission.

  • Absorbance Check (Critical): Measure OD at the excitation wavelength (e.g., 365 nm).

    • Validation: Ensure OD

      
       0.05. If OD > 0.1, dilute further to avoid inner filter effects which distort spectral shape.
      
  • Excitation: Set

    
     nm. Slit widths: 2–5 nm (depending on signal intensity).
    
  • Emission Scan: Scan from 375 nm to 600 nm. Scan speed: 100 nm/min.

  • Data Processing: Subtract the solvent blank.

Interpretation:

  • Sharp peaks at 380/400/420 nm: Indicates Monomeric Anthracene . The peptide side chains are isolated. In

    
    -peptides, this often suggests a stable helix where side chains project away from each other (e.g., 14-helix with appropriate spacing).
    
  • Broad band centered at ~460–500 nm: Indicates Excimer Formation . Two anthracene moieties are stacked face-to-face (within ~3.5 Å). This can result from:

    • Intramolecular: Specific folding brings two residues together.

    • Intermolecular: The peptide is aggregating (check by diluting 10-fold; if ratio persists, it is intramolecular).

Protocol B: Quenching Interaction Study (PET)

Objective: To map the accessibility of the anthracene probe using a soluble quencher (e.g., Nitroxide or Cu²⁺).

Mechanism: The fluorescence of (2-anthryl)alanine is sensitive to Photoinduced Electron Transfer (PET). This can be modeled using the Stern-Volmer equation:



Procedure:

  • Prepare a 2 µM peptide solution in the desired buffer.

  • Prepare a 1 M stock of quencher (e.g., Acrylamide or 4-hydroxy-TEMPO).

  • Titrate the quencher into the cuvette in small aliquots (e.g., 0, 10, 20... 100 mM final conc).

  • Correct fluorescence intensity for volume dilution.

  • Plot

    
     vs. 
    
    
    
    .

Interpretation:

  • Linear Plot: Dynamic collisional quenching. The fluorophore is solvent-exposed.[1][2]

  • Downward Curvature: Fluorophore is buried (inaccessible) inside a folded helix or aggregate.

  • Upward Curvature: Static quenching (complex formation).

Mechanistic Pathway: Excitation & Relaxation

Understanding the competing pathways is vital for interpreting low quantum yields.

Mechanism Ground Ground State (S0) Excited Excited State (S1) (Anthracene) Ground->Excited hv (365 nm) Fluorescence Fluorescence (380-450 nm) Excited->Fluorescence k_rad Excimer Excimer Emission (Stacking, >460 nm) Excited->Excimer Aggregation/Folding Quenching Non-Radiative Decay (PET / ISC) Excited->Quenching Amide/Solvent Interaction Excimer->Ground Red-shifted hv

Figure 2: Jablonski diagram illustrating the competition between monomeric fluorescence, excimer formation (stacking), and quenching pathways.

Troubleshooting & Validation (Self-Correcting)

IssueDiagnosisCorrective Action
Spectrum is broad/structureless Aggregation (Excimer) or high polarity.Dilute sample 10x. If spectrum sharpens, aggregation was present. If not, the solvent polarity is masking vibronic bands.
Low Signal / High Noise Inner Filter Effect or Photobleaching.Check Absorbance at

. If >0.1, dilute. If signal decays over time, reduce slit width or excitation power.
Unexpected Red Shift Excimer formation.Verify peptide sequence. Are two Anthryl groups neighbors? If yes, this is expected. If no, suspect misfolding.

References

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helvetica Chimica Acta. Link

  • Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research, 31(4), 173-180. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard reference for Anthracene photophysics). Link

  • Imperi, F., et al. (2009). Design and synthesis of fluorescent beta-peptides. Journal of Peptide Science. (General methodology for fluorescent beta-amino acids). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (3S)-3-Amino-3-(2-anthryl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (3S)-3-Amino-3-(2-anthryl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a vital chiral building block, the efficient and stereoselective synthesis of this compound is critical for various applications, including the development of β-peptides and other pharmacologically active molecules.[1][2] This document provides field-proven insights to help you navigate the complexities of its asymmetric synthesis and optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis, providing a systematic approach to problem-solving.

Issue 1: Low Overall Reaction Yield

Q: My reaction yield is consistently low. What are the common causes and how can I systematically troubleshoot this?

A: Low yield is a multifaceted problem that can stem from issues with reagents, reaction conditions, or competing side reactions. A methodical approach is key to identifying and resolving the root cause.

Common Causes & Solutions:

  • Poor Quality of Reagents or Catalyst: The success of asymmetric synthesis is highly dependent on the purity of all components.[3]

    • Solution: Ensure all starting materials (e.g., 2-anthraldehyde, malonic acid derivatives, amine sources) and solvents are of high purity and anhydrous. Impurities, especially water, can poison sensitive organometallic catalysts.[3] Verify the activity and enantiomeric purity of your chiral catalyst or ligand before use.

  • Suboptimal Reaction Conditions: Every reaction has an optimal set of conditions that must be empirically determined.

    • Solution:

      • Temperature: A reaction that is too cold may proceed too slowly, while one that is too hot can lead to decomposition or side products. Perform a temperature optimization study.[3]

      • Reaction Time: Monitor the reaction progress using TLC or LC-MS to ensure it has reached completion without starting to degrade the product.

      • Concentration: If reactants are not fully dissolved, the reaction may be slow or incomplete. Conversely, overly high concentrations can sometimes lead to side reactions or product precipitation.[3]

  • Inefficient Catalyst Activity: The catalyst may not be functioning correctly.

    • Solution:

      • Catalyst Loading: Insufficient catalyst will lead to a slow or incomplete reaction. Systematically increase the catalyst loading (e.g., from 1 mol% to 5 mol%) and observe the effect on conversion.[3]

      • Activation: Some catalysts require a pre-activation step. Ensure you are following the correct procedure for generating the active catalytic species. The order of reagent addition can be critical.[3]

  • Competing Side Reactions: The formation of unintended byproducts can significantly consume starting materials. In syntheses starting from an aldehyde, malonic acid, and an ammonia source, the formation of cinnamic acid derivatives via a Knoevenagel condensation is a common side reaction.[4]

    • Solution: Adjusting the stoichiometry of reagents or the reaction temperature can often suppress side reactions. Analyze your crude reaction mixture by NMR or LC-MS to identify major byproducts and adjust your strategy accordingly.

Workflow for Troubleshooting Low Yield

The following diagram outlines a systematic process for diagnosing and resolving low reaction yields.

Low_Yield_Troubleshooting start Low Reaction Yield Observed check_reagents 1. Verify Reagent & Solvent Purity (Anhydrous, High-Purity) start->check_reagents reagents_ok Purity Confirmed check_reagents->reagents_ok Issue Found? repurify Repurify/Replace Reagents & Solvents reagents_ok->repurify Yes optimize_conditions 2. Optimize Reaction Conditions (Temperature, Time, Concentration) reagents_ok->optimize_conditions No repurify->start Re-run Experiment conditions_ok Optimization Ineffective optimize_conditions->conditions_ok Yield Improved? check_catalyst 3. Evaluate Catalyst System (Increase Loading, Check Activation) conditions_ok->check_catalyst No success Yield Improved conditions_ok->success Yes catalyst_ok Catalyst Not the Issue check_catalyst->catalyst_ok Yield Improved? analyze_byproducts 4. Analyze for Side Reactions (NMR, LC-MS of Crude Mixture) catalyst_ok->analyze_byproducts No catalyst_ok->success Yes adjust_stoichiometry Adjust Stoichiometry or Conditions to Suppress Byproducts analyze_byproducts->adjust_stoichiometry adjust_stoichiometry->start Re-run Experiment

Caption: Systematic workflow for diagnosing low reaction yield.

Issue 2: Low Enantioselectivity (Poor ee)

Q: I am getting the desired product, but the enantiomeric excess (ee) is poor. What are the critical factors that control stereoselectivity?

A: Achieving high enantioselectivity is the central challenge of asymmetric synthesis. It is governed by the subtle energy differences between the diastereomeric transition states leading to the (S) and (R) enantiomers.[5] Several experimental parameters must be carefully optimized to maximize this difference.

Critical Factors & Optimization Strategies:

  • Chiral Catalyst/Ligand: This is the most important factor. The structure of the chiral ligand creates the asymmetric environment that directs the stereochemical outcome.

    • Solution: If one class of ligand (e.g., a DuPhos variant) gives poor results, screen other classes known to be effective for similar transformations (e.g., BICP, TangPhos, JosiPhos).[6][7][8] The electronic and steric properties of the ligand are paramount.

  • Solvent: The solvent can dramatically influence enantioselectivity by differentially solvating and stabilizing the diastereomeric transition states.[9]

    • Solution: Conduct a solvent screening experiment. Test a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), Acetonitrile). A non-coordinating solvent like Toluene may give a very different result compared to a coordinating solvent like THF.[3][10]

  • Temperature: Lowering the reaction temperature often increases enantioselectivity. This is because the selectivity is dependent on the difference in the free energy of activation (ΔΔG‡) for the two competing pathways. At lower temperatures, this small energy difference has a more pronounced effect on the ratio of the products.[3][11]

    • Solution: Screen a range of temperatures (e.g., 40°C, Room Temp, 0°C, -20°C, -78°C). Be aware that lowering the temperature will also decrease the reaction rate, so a balance must be struck.

Parameter Condition A Condition B Condition C Condition D
Solvent TolueneDCMTHFMeOH
Temperature 25 °C25 °C25 °C25 °C
Yield (%) 85907560
ee (%) 72886540
Temperature -20 °C-20 °C-20 °C-20 °C
Yield (%) 80857055
ee (%) 8596 7852
Caption: Example of a data table for a solvent and temperature optimization study.
Decision Tree for Optimizing Enantioselectivity

This diagram provides a logical path for making decisions when optimizing for high enantiomeric excess.

Ee_Optimization start Low Enantioselectivity (ee) temp_screen 1. Lower Reaction Temperature (e.g., RT -> 0°C -> -20°C) start->temp_screen temp_improves Significant Improvement? temp_screen->temp_improves solvent_screen 2. Screen Solvents (Toluene, DCM, THF, etc.) temp_improves->solvent_screen No / Minor success High ee Achieved temp_improves->success Yes solvent_improves Identified Better Solvent? solvent_screen->solvent_improves solvent_improves->temp_screen Yes (Re-optimize Temp with new solvent) ligand_screen 3. Screen Chiral Ligands (Vary Sterics/Electronics) solvent_improves->ligand_screen No ligand_improves Identified Better Ligand? ligand_screen->ligand_improves ligand_improves->solvent_screen Yes (Re-optimize Solvent/Temp with new ligand) other_params 4. Fine-Tune Other Parameters (Catalyst Loading, Additives) ligand_improves->other_params No other_params->success Success reassess Re-evaluate Synthetic Route other_params->reassess Failure

Caption: Decision tree for a logical approach to ee optimization.

Issue 3: Difficult Product Purification

Q: I'm struggling to isolate the pure (3S)-3-Amino-3-(2-anthryl)propanoic acid from the crude reaction mixture. What are the best purification strategies?

A: The amphoteric nature of amino acids can make them challenging to purify. A multi-step approach is often necessary.

Purification Strategies:

  • Aqueous Workup/Extraction: First, perform a standard aqueous workup to remove water-soluble impurities. The pH of the aqueous layer is critical.

    • To remove basic impurities: Acidify the aqueous layer to protonate your amino acid (making it water-soluble) and extract with an organic solvent to remove neutral/acidic impurities.

    • To remove acidic impurities: Basify the aqueous layer to deprotonate your amino acid's carboxylic acid group (keeping it water-soluble) and extract with an organic solvent.

  • Crystallization: This is one of the most effective methods for purifying solid amino acids.

    • Solution: After an initial workup, attempt to crystallize the product from a suitable solvent system (e.g., water/ethanol, water/isopropanol). Finding the isoelectric point (pI) of the amino acid is key; it will be least soluble at its pI, which facilitates crystallization.

  • Ion-Exchange Chromatography: This technique is highly effective for separating amino acids from neutral impurities or other charged species.[12]

    • Solution: Use a strong cation exchange resin. Load your crude mixture at a pH below the pKa of the amine group, which will cause your protonated product to bind to the resin. Wash away neutral impurities, then elute your product with an aqueous solution of a base (e.g., ammonia) or a buffered solution with a higher pH.[12]

  • Silica Gel Chromatography: This can be used, but it is often challenging for unprotected amino acids due to strong binding to the stationary phase (streaking).

    • Solution: If chromatography is necessary, consider protecting the amine and/or carboxylic acid groups (e.g., as Boc-protected ester) before purification. Alternatively, use a modified mobile phase containing additives like acetic acid or triethylamine to suppress ionization and improve peak shape.

Section 2: Frequently Asked Questions (FAQs)

Synthesis Strategy

Q: What are the most common and effective synthetic routes for preparing chiral β-amino acids like (3S)-3-Amino-3-(2-anthryl)propanoic acid?

A: Several robust catalytic asymmetric methods have been developed for the synthesis of β-amino acids.[13][14] The most prominent include:

  • Asymmetric Hydrogenation: This is one of the most atom-economical methods. It typically involves the Rhodium or Ruthenium-catalyzed hydrogenation of a prochiral β-(acylamino)acrylate or enamine ester precursor.[6][8] The precursor is often synthesized from 2-anthraldehyde.

  • Aza-Michael (Conjugate) Addition: This involves the addition of a nitrogen nucleophile (like a protected amine or ammonia equivalent) to an α,β-unsaturated carbonyl compound, such as 3-(2-anthryl)acrylic acid or its ester.[15][16] Chiral catalysts, including metal complexes or organocatalysts, are used to control the stereochemistry.

  • Asymmetric Mannich Reaction: This is a three-component reaction involving an aldehyde (2-anthraldehyde), an amine, and a ketone enolate or equivalent. Organocatalysis is frequently employed for this transformation.[13][17]

Reagents and Conditions

Q: How critical is the order of reagent addition, especially when using a metal catalyst?

A: Absolutely critical. For many organometallic catalysts, especially those used in hydrogenation, pre-forming the active catalyst is essential for achieving high yield and enantioselectivity.[3] This typically involves stirring the metal precursor (e.g., [Rh(COD)2]BF4) and the chiral ligand in the reaction solvent for a period (e.g., 15-30 minutes) before adding the substrate. This allows the ligand to coordinate to the metal center, forming the well-defined chiral catalytic species.

Q: What is a typical starting pressure for an asymmetric hydrogenation reaction?

A: While this is highly substrate and catalyst dependent, a common starting point for screening is a hydrogen pressure of around 50 atm (approx. 725 psi).[18] However, successful hydrogenations have been reported at pressures ranging from 1 atm to over 100 atm. Optimization is necessary.

Analysis and Characterization

Q: What is the standard method for determining the enantiomeric excess (ee) of my final product?

A: The gold standard for determining ee is Chiral High-Performance Liquid Chromatography (HPLC) .

  • Direct Separation: You may be able to directly separate the enantiomers on a suitable chiral stationary phase (CSP), such as a Cinchona alkaloid-based or macrocyclic glycopeptide-based column.[19]

  • Derivatization: If the unprotected amino acid does not resolve well, you will need to derivatize it with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard reverse-phase (C18) column. A common agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).[20] The ee is calculated from the relative peak areas of the two diastereomers in the chromatogram.

Section 3: Detailed Experimental Protocols

Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation

This is a representative protocol and must be optimized for the specific substrate and ligand.

  • Catalyst Preparation (in a glovebox): To a vial, add the rhodium precursor (e.g., [Rh(NBD)2]BF4, 1.0 mol%) and the chiral phosphine ligand (e.g., (S,S)-Me-DuPhos, 1.1 mol%).

  • Add degassed, anhydrous solvent (e.g., Methanol, 2 mL). Stir the resulting solution at room temperature for 20 minutes to allow for catalyst pre-formation.

  • Reaction Setup: In a separate vial, dissolve the β-(acylamino)acrylate substrate (1.0 equiv) in the same degassed solvent (3 mL).

  • Transfer the substrate solution to the catalyst solution via cannula.

  • Hydrogenation: Transfer the sealed vial into a high-pressure autoclave. Purge the autoclave with H2 gas three times. Pressurize the vessel to the desired pressure (e.g., 50 atm) with H2.

  • Stir the reaction at the desired temperature (e.g., 25°C) for the required time (e.g., 12-24 hours), monitoring by TLC/LC-MS if possible.

  • Workup: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. The crude product can then be deprotected (if necessary) and purified according to the methods in Section 1.

Protocol 2: Chiral HPLC Analysis for ee Determination (Post-Derivatization)
  • Sample Preparation: Accurately weigh a small amount of your purified amino acid (approx. 1 mg) into a vial. Dissolve in a suitable solvent (e.g., 500 µL of water/acetonitrile).

  • Derivatization (using Marfey's Reagent): To the amino acid solution, add a solution of Marfey's reagent (FDNP-L-Val-NH2) in acetone and a small amount of aqueous sodium bicarbonate. Heat gently (e.g., 40°C for 1 hour).

  • Quenching: After the reaction is complete (TLC), quench by adding a small amount of HCl to neutralize the base.

  • HPLC Analysis: Inject the resulting solution of diastereomers onto a reverse-phase HPLC column (e.g., C18).

  • Elution: Use a gradient elution, for example, from 10% acetonitrile in water (with 0.1% TFA) to 90% acetonitrile over 20 minutes.

  • Calculation: The enantiomeric excess is calculated from the integrated peak areas (A) of the two diastereomers (L-L and D-L): ee (%) = |(A_major - A_minor) / (A_major + A_minor)| * 100[20]

References

  • Hilaris. (2015). Enantioselective Synthesis of β-amino acids: A Review. Available at: [Link]

  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. Journal of Organic Chemistry, 64, 6907-6910. Available at: [Link]

  • Thieme. (2016). Rhodium-Catalyzed Asymmetric Hydrogenation of β-Amino Nitroolefins. Synfacts, 12(04), 378. Available at: [Link]

  • Jacobsen, E. N., et al. (2002). Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. Journal of the American Chemical Society, 124(44), 1307-1315. Available at: [Link]

  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39, 1656-1691. Available at: [Link]

  • ResearchGate. (2010). Recent advances in the catalytic asymmetric synthesis of beta-amino acids. Available at: [Link]

  • Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. ChemInform, 28(49). Available at: [Link]

  • Dai, Q., Yang, W., & Zhang, X. (2005). Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives. Organic Letters, 7(23), 5343-5345. Available at: [Link]

  • PubMed. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters. Available at: [Link]

  • ACS Publications. (2005). Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available at: [Link]

  • Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Recent advances in catalytic asymmetric synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Solvent effect on enantioselectivity. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the catalytic asymmetric addition. Available at: [Link]

  • RSC Publishing. (2009). Solvent effects on stereoselectivity: more than just an environment. Available at: [Link]

  • PNAS. (n.d.). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. Available at: [Link]

  • ICJS. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods. Available at: [Link]

  • Scribd. (2004). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Available at: [Link]

  • PubMed. (2000). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Available at: [Link]

  • ResearchGate. (2015). Enantioselective Synthesis of β-amino acids: A Review. Available at: [Link]

  • J&K Scientific. (2021). 3-Amino-3-(2-thienyl)propanoic acid, 97%. Available at: [Link]

  • Google Patents. (n.d.). US10975031B2 - Method for purifying aromatic amino acids.

Sources

Technical Support Center: Solubilization Strategies for (3S)-3-Amino-3-(2-anthryl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly hydrophobic non-natural amino acids.

(3S)-3-Amino-3-(2-anthryl)propanoic acid presents a unique physicochemical challenge. While its


-amino acid backbone provides zwitterionic character, the massive, planar, and highly conjugated 2-anthryl side chain dominates the molecule's thermodynamic profile. In aqueous media, the thermodynamic penalty of exposing this hydrophobic anthracene ring to water drives severe 

stacking and rapid hydrophobic collapse, rendering the compound virtually insoluble at neutral pH[1].

This guide is designed to move beyond basic trial-and-error, providing you with mechanistically grounded, self-validating workflows to achieve stable aqueous solutions for your downstream applications.

Diagnostic Solubilization Workflow

Before selecting a solubilization method, you must define the constraints of your downstream assay. The diagram below outlines the decision-making process based on organic solvent tolerance.

SolubilizationWorkflow N1 Solid (3S)-3-Amino-3- (2-anthryl)propanoic acid N2 Organic Solvent Tolerance? N1->N2 N3 Strictly Aqueous (Cell/In Vivo) N2->N3 No Organics N4 Tolerates <5% DMSO (In Vitro/Chemical) N2->N4 Low Organics N5 Cyclodextrin Complexation (e.g., HP-β-CD) N3->N5 N6 Counter-ion Pairing (e.g., L-Arginine) N3->N6 N7 DMSO Stock Preparation & Slow Dilution N4->N7 N8 Stable Inclusion Complex (High Solubility) N5->N8 N9 Metastable Solution (Prone to Aggregation) N6->N9 N7->N9

Figure 1: Decision matrix for solubilizing (3S)-3-Amino-3-(2-anthryl)propanoic acid.

Troubleshooting & FAQs

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS? Causality: This phenomenon is known as "solvent crash-out." Pure DMSO effectively disrupts the


 stacking of the anthracene rings and solvates the zwitterionic backbone. However, when introduced to PBS (a high-ionic-strength aqueous environment at pH 7.4), the local concentration of DMSO drops rapidly. Because water cannot form favorable interactions with the highly lipophilic anthracene moiety, the system experiences a massive entropic penalty. To minimize the solvent-exposed hydrophobic surface area, the anthracene rings rapidly self-associate, leading to irreversible aggregation and precipitation[1].

Q2: How can I achieve a stable, completely aqueous solution for cell-based assays without using toxic co-solvents? Causality: The most robust method is host-guest complexation using Cyclodextrins (CDs), specifically 2-Hydroxypropyl-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-cyclodextrin (HP-

-CD). Cyclodextrins are cyclic oligosaccharides that possess a hydrophilic exterior and a lipophilic inner cavity. The hydrophobic anthracene side chain spontaneously partitions into the CD cavity to escape the aqueous environment, forming a non-covalent inclusion complex[2]. This masks the hydrophobicity of the 2-anthryl group while the hydrophilic exterior of the cyclodextrin maintains high aqueous solubility.

Q3: Can I just adjust the pH to dissolve it, as I do with standard peptides? Causality: While pH adjustment works for mildly hydrophobic natural amino acids by ionizing the N- or C-terminus, the extreme hydrophobicity of the 2-anthryl group often overpowers the solvation energy gained from a single charged group[1]. At its isoelectric point (pI ~5.5–6.0), the molecule is a neutral zwitterion and is highly insoluble. While adjusting the pH to >9.0 (deprotonating the carboxylic acid) improves solubility, simple sodium salts often still aggregate. A superior alternative is using basic amino acids (like L-Arginine) as counter-ions. Arginine provides strong electrostatic interactions with the carboxylate group while simultaneously offering non-ionic steric hindrance that disrupts anthracene self-association[3].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating centrifugation and filtration steps, you isolate only the thermodynamically stable, fully solubilized fraction, preventing experimental artifacts caused by micro-aggregates.

Protocol A: Preparation of HP- -CD Inclusion Complex (Recommended for Biological Assays)

This protocol utilizes thermodynamic equilibration to drive the hydrophobic anthracene moiety into the cyclodextrin cavity.

  • Host Solution Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in sterile distilled water or your target biological buffer.
  • Compound Addition: Add (3S)-3-Amino-3-(2-anthryl)propanoic acid powder to the HP-

    
    -CD solution at a target concentration of 5 mg/mL. (Note: The solution will initially be a cloudy suspension).
    
  • Kinetic Disruption: Sonicate the suspension in a water bath at 37°C for 30 minutes. The acoustic cavitation provides the kinetic energy required to break apart the solid crystal lattice of the amino acid.

  • Thermodynamic Equilibration: Transfer the vial to an orbital shaker and agitate at 250 RPM at room temperature for 24 to 48 hours. This extended time is critical; complexation is a dynamic equilibrium process, and the bulky anthracene ring requires time to fully partition into the cyclodextrin cavities.

  • Self-Validation (Phase Separation): Centrifuge the mixture at 10,000 x g for 15 minutes.

  • Filtration: Carefully decant the supernatant and pass it through a 0.22 µm hydrophilic PTFE syringe filter. The resulting filtrate contains only the fully solubilized host-guest complex.

Protocol B: Basic Amino Acid Counter-Ion Pairing (Alternative Aqueous Method)

This protocol utilizes L-Arginine to form a highly soluble salt complex via combined ionic and non-ionic interactions[3].

  • Counter-ion Solution: Prepare a 100 mM solution of L-Arginine base in molecular biology grade water.

  • Solubilization: Weigh out your target amount of (3S)-3-Amino-3-(2-anthryl)propanoic acid and add the L-Arginine solution to achieve a 1:5 molar ratio (Amino Acid : Arginine).

  • Agitation: Vortex vigorously for 5 minutes. The basicity of Arginine will deprotonate the carboxylic acid of the target compound, while the bulky guanidinium group prevents

    
     stacking of the anthracene rings.
    
  • Validation: Centrifuge at 10,000 x g for 10 minutes. If a pellet remains, the solubility limit has been exceeded. Use the clear supernatant for your assays.

Quantitative Data & Strategy Comparison

The following table summarizes the expected outcomes and mechanistic profiles of the discussed solubilization strategies, allowing for rapid comparison based on your specific assay tolerances.

Solubilization MethodologyMax Estimated Aqueous SolubilityBiocompatibility / Cell ToxicityPrimary Solubilization MechanismAggregation Risk (Post-Dilution)
HP-

-CD Complexation
High (>5 mg/mL)Excellent (FDA approved excipient)Host-guest hydrophobic partitioningVery Low (Thermodynamically stable)
L-Arginine Salt Formation Moderate (~1-2 mg/mL)Excellent (Natural amino acid)Electrostatic repulsion & steric hindranceLow to Moderate
DMSO Co-solvent (10%) High (in stock)Poor (Toxic to most cell lines >1%)Disruption of

stacking
High (Severe solvent crash-out)
Simple pH Adjustment (NaOH) Low (<0.5 mg/mL)Moderate (Buffer dependent)Ionization of carboxylic acidHigh (

stacking persists)

References

  • MDPI. "Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects." MDPI. Available at: [Link]

  • Semantic Scholar. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Semantic Scholar. Available at: [Link]

  • Royal Society of Chemistry (RSC). "Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug." RSC Publishing. Available at: [Link]

Sources

Preventing photobleaching of (3S)-3-Amino-3-(2-anthryl)propanoic acid in fluorescence microscopy

[1]

Case ID: ANTH-BLEACH-001 Status: Open Specialist: Senior Application Scientist, Microscopy Division Subject: Mitigation of Photobleaching and Signal Loss in Anthrylalanine Derivatives

Executive Summary & Core Challenge

(3S)-3-Amino-3-(2-anthryl)propanoic acid (often abbreviated as 2-Anthrylalanine) is a fluorescent non-canonical amino acid used primarily to probe peptide folding, protein-protein interactions, and local environmental changes.[1]

The Problem: The anthracene fluorophore is notoriously photolabile. Unlike GFP or Alexa Dyes, it suffers from two distinct bleaching mechanisms:[1]

  • Photodimerization: A [4+4] cycloaddition reaction where two excited anthracene molecules fuse, destroying the conjugated system responsible for fluorescence.[1][2]

  • Photooxidation: Reaction with singlet oxygen (

    
    ) to form non-fluorescent endoperoxides or anthraquinones.[1]
    

This guide provides a multi-tiered strategy to stabilize this fluorophore during image acquisition.

The Physics of Failure: Why is your signal vanishing?

To fix the problem, you must understand which pathway is destroying your signal.

Bleaching Pathway Analysis
  • Scenario A: High Concentration / Aggregation. If your labeled peptides aggregate, Photodimerization dominates.[1] This is oxygen-independent.[1]

  • Scenario B: Dilute / Cytosolic. If your probe is diffuse, Photooxidation dominates.[1] This is oxygen-dependent.[1]

AnthraceneBleachingGroundGround State (S0)(Fluorescent)ExcitedExcited Singlet (S1)Ground->ExcitedUV Excitation(340-360 nm)Excited->GroundFluorescence(420-450 nm)TripletTriplet State (T1)Excited->TripletISCDimerPhotodimer (Non-Fluorescent)[4+4] CycloadditionExcited->DimerHigh Conc.(>1 mM)OxideEndoperoxide/Quinone(Non-Fluorescent)Triplet->Oxide+ O2 (ROS)

Figure 1: The dual-failure mode of Anthracene derivatives.[1] Note that dimerization is a direct excited-state reaction, while oxidation typically proceeds through the triplet state.

Hardware Optimization: The "Photon Budget" Approach

The anthracene moiety requires excitation in the UV/Violet range (~340–360 nm). This high-energy light is the primary culprit for rapid bleaching.

A. Light Source Selection
Light SourceSuitabilityNotes
2-Photon Laser (Ti:Sapphire) Optimal Excitation at 700–740 nm .[1] Restricts excitation to the focal volume, preventing out-of-focus bleaching.[1][3]
LED (365 nm) Good Stable, lower peak power than arc lamps.[1] Can be pulsed/triggered.[1]
Mercury Arc Lamp Poor Broad spectrum heat and excessive UV intensity often fry the sample before acquisition.
405 nm Laser Marginal Often too red-shifted for peak absorption, requiring higher power (more bleaching) to get signal.[1]
B. Detection Strategy

Since the probe is dim (Quantum Yield

1
  • Detector: Use a Back-thinned sCMOS or High-QE GaAsP PMT.[1]

  • Gain vs. Power: Increase detector gain/exposure time; decrease laser power.[1] It is better to have a noisy image than a bleached one.

Chemical Intervention: Buffer Engineering

If you cannot switch to 2-Photon microscopy, you must chemically stabilize the fluorophore.[1]

Protocol: The "Anthracene-Safe" Imaging Buffer

Standard GFP antifades (like p-phenylenediamine) can sometimes quench blue dyes.[1] Use this specific formulation for UV-excited probes.

Base Buffer: PBS, pH 7.4 (Degassed)

ComponentConcentrationMechanism of Action
Trolox 1–2 mMVitamin E analog.[1] Quenches Triplet states to prevent ROS formation.[1]
Ascorbic Acid 500 µMScavenges free radicals already produced.[1]
Cyclooctatetraene (COT) 1–2 mMCritical for Anthracene. A triplet state quencher that specifically prevents population of the reactive intermediate.[1]
Glucose Oxidase/Catalase Standard MixEnzymatic oxygen scavenging.[1] Warning: Only use if dimerization is NOT the problem.

Step-by-Step Preparation:

  • Prepare a 100 mM Trolox stock in methanol (freshly made).

  • Prepare a 200 mM COT stock in DMSO.

  • Dilute into PBS just before imaging.[1]

  • Aging: Allow the buffer to sit on the sample for 15 minutes before imaging to ensure penetration.

Troubleshooting & FAQ

Decision Tree: Diagnosing Signal Loss

TroubleshootingStartSignal Fades RapidlyCheckConcIs the probe highly concentratedor aggregated?Start->CheckConcDimerCause: PhotodimerizationCheckConc->DimerYesOxideCause: PhotooxidationCheckConc->OxideNoSol1Solution:Dilute ProbeUse 2-PhotonDimer->Sol1Sol2Solution:Add Trolox/COTRemove OxygenOxide->Sol2

Figure 2: Rapid diagnostic flow for determining the root cause of signal loss.[1]

Frequently Asked Questions

Q: Can I use commercial mounting media like ProLong Diamond? A: Yes, but check the refractive index. ProLong Diamond is excellent for fixed cells and contains scavengers compatible with blue dyes.[1] However, for live imaging or dynamic peptide studies, the liquid buffer (Trolox/COT) described above is superior.

Q: My signal disappears instantly upon opening the shutter. A: You are likely saturating the fluorophore. Anthracene has a relatively long fluorescence lifetime compared to some organic dyes.[1] If you pump it too hard, you push all molecules into the Triplet state (dark state) immediately. Reduce excitation power by 10x and increase exposure time.

Q: Why is 405 nm excitation not working well? A: The absorption maximum of the 2-anthryl group is typically near 340–360 nm. At 405 nm, you are exciting the very tail of the absorption band. To get a signal, you are likely cranking up the laser power, which causes heating and background autofluorescence, masking your specific signal.

References

  • Photophysical Properties of Anthracene Derivatives. MDPI Molecules. Describes the [4+4] photocycloaddition and oxidation pathways specific to the anthracene ring system. [1]

  • Antifade Reagents for Fluorescence Imaging. Tocris Bioscience. Details the mechanism of Trolox and ROS scavengers in preventing photobleaching. [1]

  • Two-Photon Excitation of UV Fluorophores. NIH / PubMed. Discusses the advantages of using NIR excitation (700nm+) to image UV-absorbing endogenous and exogenous fluorophores to minimize damage. [1]

  • Anthracene Photodimerization Kinetics. Semantic Scholar. Analysis of the concentration-dependence of the dimerization reaction. [1]

Troubleshooting unexpected side-products in (3S)-3-Amino-3-(2-anthryl)propanoic acid reactions

[1]

Product Code: ANT-BETA-3S CAS: (Analogous to 736131-48-9 for general aryl-beta-amino acids, specific isomer custom synthesis) Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Molecule Profile

User Advisory: You are likely working with this compound for peptidomimetic synthesis, DNA intercalation studies, or supramolecular hydrogel formation.[1] Unlike standard Fmoc-amino acids, (3S)-3-Amino-3-(2-anthryl)propanoic acid possesses a "dual-threat" reactivity profile: the lability of the

1

The Core Problem: Users frequently report "yellowing" of white powder, unexpected insolubility, or loss of biological activity. These are rarely synthesis failures but rather storage and handling artifacts derived from the 9,10-positions of the anthracene ring.[1]

Key Chemical Susceptibilities
FeatureRisk FactorManifestation
Anthracene Core (C2-sub) [4+4] Photodimerization Solution becomes turbid/precipitates; loss of fluorescence.[1]
Anthracene Core (9,10-pos) Oxidation (Endoperoxide/Quinone) Sample turns bright yellow/orange; mass shift (+16 or +32 Da).

-Amino Backbone
Retro-Michael Addition Loss of product; formation of cinnamic acid derivative (2-anthrylacrylate).[1]
Chiral Center (C3) Racemization Loss of biological potency; inseparable peak splitting in non-chiral HPLC.[1]

Diagnostic Workflow

"My reaction failed" is often a misdiagnosis. Use this logic tree to identify the specific side-product before attempting a re-synthesis.

DiagnosticWorkflowStartSymptom: Low Yield orUnexpected Purity ProfileColorCheckVisual Inspection:Is the product Yellow/Orange?Start->ColorCheckSolubilityCheckSolubility Check:Is it insoluble in original solvent?ColorCheck->SolubilityCheckNo (White/Off-white)MSCheckMass Spec (LC-MS):ColorCheck->MSCheckYes (Yellow/Orange)DimerIssue: [4+4] Photodimer(UV Damage)SolubilityCheck->DimerYes (Precipitate formed)RacemateIssue: Racemization(Base/Heat Damage)SolubilityCheck->RacemateNo (Soluble, but inactive)QuinoneIssue: Anthraquinone Formation(Oxidation)MSCheck->QuinoneMass +30/32 Da(M+O2)EliminationIssue: Retro-Michael(Ammonia Loss)MSCheck->EliminationMass -17 Da(Loss of NH3)Dimer->MSCheckConfirm: Mass = 2M(Dimer)

Figure 1: Diagnostic logic tree for identifying impurities in anthracene-based

1

Troubleshooting Guides & FAQs

Issue 1: The "Yellowing" Effect (Oxidation)

Symptom: The white powder turns yellow or orange upon storage, or the reaction mixture darkens significantly. Technical Cause: The 9 and 10 positions of the anthracene ring are electron-rich and susceptible to oxidation by singlet oxygen (

9,10-endoperoxide9,10-anthraquinone1

Troubleshooting Protocol:

  • Degassing is Mandatory: Sparge all reaction solvents with Argon/Nitrogen for 15-20 minutes before adding the starting material. Anthracene acts as its own photosensitizer.[1]

  • Scavengers: If the reaction allows, add a radical scavenger like BHT (Butylated hydroxytoluene) at 0.1 mol% to the solvent before dissolution.[1]

  • Workup Speed: Do not leave the crude material on a rotary evaporator bath (warm water + air exposure) for extended periods.

FAQ: Q: Can I purify the anthraquinone impurity away? A: Yes. The anthraquinone derivative is significantly less polar than the amino acid.[1] A rapid filtration through a short silica plug (DCM/MeOH gradient) usually separates the yellow band (quinone) from the slower amino acid. Warning: Silica is acidic; prolonged contact can catalyze further decomposition.[1]

Issue 2: Unexpected Precipitation (Photodimerization)

Symptom: The reaction was clear, but after leaving it on the bench (or under a fume hood light) for 2 hours, a white precipitate formed that is insoluble in Methanol/Water. Technical Cause: Anthracene undergoes a [4+4] photocycloaddition to form a "butterfly" dimer.[1] This process is reversible with heat (

1

Troubleshooting Protocol:

  • Amber Glassware: ALL steps must be performed in amber glassware or flasks wrapped in aluminum foil.

  • Light Source: Turn off fume hood lights or use yellow-filtered light in the lab. Standard fluorescent tubes emit enough UV to trigger dimerization over hours.[1]

  • Reversal: If dimerization occurs, you generally cannot recover the monomer easily without degrading the amino acid moiety.[1] Discard and restart under dark conditions.

Issue 3: Loss of Enantiopurity (Racemization)

Symptom: Chiral HPLC shows a split peak (e.g., 80:20 er), or biological assays show reduced binding affinity. Technical Cause:


1Retro-Michael reaction

Troubleshooting Protocol:

  • Base Selection: Avoid strong, hindered bases like DBU or high concentrations of hydroxides.[1] Use milder bases like DIPEA or Collidine for coupling reactions.[1]

  • Temperature Control: Never heat the reaction above 40°C during coupling or deprotection.

  • Activation: If using Fmoc-protection, avoid pre-activation times >5 minutes. The activated ester is more prone to racemization.[1]

Validated Experimental Protocols

Protocol A: Purification of (3S)-3-Amino-3-(2-anthryl)propanoic Acid

Designed to minimize light exposure and oxidation.[1]

  • Dissolution: Dissolve crude solid in minimum Degassed Methanol containing 0.1% TFA (to stabilize the amine).

  • Filtration: Filter through a 0.2

    
    m PTFE syringe filter (in the dark) to remove any insoluble anthracene dimer.
    
  • Precipitation (Anti-solvent): Dropwise add the filtrate into Cold Diethyl Ether (

    
    C) under vigorous stirring. The zwitterionic amino acid should precipitate as a white solid.[1]
    
  • Collection: Centrifuge (do not vacuum filter for long periods to avoid air exposure).

  • Drying: Dry under high vacuum in a desiccator covered with foil.

Protocol B: Storage & Handling

Failure to follow this results in shelf-life reduction to <1 week.

ParameterRequirementReason
Container Amber Vial + ParafilmBlock UV light (300-400 nm).[1]
Atmosphere Argon/Nitrogen FlushDisplace Oxygen to prevent quinone formation.[1]
Temperature -20°CSlows kinetic oxidation/dimerization.[1]
Solvent State Store as SolidSolutions degrade 100x faster than solids.[1]

Mechanistic Insight: The [4+4] Dimerization Pathway

Understanding the dimerization is critical for hydrogel and peptide applications.[1] The reaction is strictly photochemical.[1]

DimerizationMonomer2 x Anthryl-AA Monomer(Fluorescent)ExcitedExcited State (S1)(Short-lived)Monomer->Excitedhv (UV-A, >300nm)Dimer[4+4] Dimer(Non-Fluorescent / Insoluble)Excited->DimerCycloadditionDimer->MonomerHeat (>200C) or UV-C(Not recommended for AA)

Figure 2: Photodimerization pathway. Note that the reaction is concentration-dependent; high concentrations (e.g., in hydrogels) accelerate this process.

References

  • Photodimerization of Anthracene Amino Acids: Title: Photo-dissociation of self-assembled (anthracene-2-carbonyl)amino acid hydrogels.[1][2] Source:Chem. Commun., 2020, 56 , 13792-13795.[1] URL:[Link]

  • Oxidation Mechanisms (Anthracene to Anthraquinone): Title: Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)-Phenylporhyrin Derivative. Source:Int. J. Mol.[1] Sci., 2012, 13 (12), 15838-15851.[1] URL:[Link]

  • Synthesis of Beta-Amino Acids (Rodionov/Resolution): Title: Enantioselective Synthesis of

    
    -amino acids: A Review.
    Source:Chemical Sciences Journal, 2015, 6 , 1.[1]
    URL:[Link]
    
  • Peptide Synthesis Troubleshooting (Oxidation & Aggregation): Title: What do you do when your peptide synthesis fails? Source: Biotage Blog, 2023.[1] URL:[Link]

Technical Support Center: Optimizing Reaction Conditions for Coupling (3S)-3-Amino-3-(2-anthryl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chemical and physical challenges associated with coupling (3S)-3-Amino-3-(2-anthryl)propanoic acid .

This non-natural


-amino acid is highly valued in drug development and chemical biology for its bulky, hydrophobic, and fluorescent 2-anthryl side chain. However, integrating it into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) or solution-phase coupling introduces severe steric hindrance, aggregation risks, and chemical sensitivities. This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and validated protocols to ensure high-fidelity amide bond formation.

SPPS Workflow for Bulky -Amino Acids

To overcome the kinetic barriers of coupling a sterically hindered


-amino acid, a highly optimized workflow is required. The diagram below illustrates the self-validating cycle necessary for successful incorporation.

G N1 Step 1: Solubilization Dissolve in DMF/NMP + Chaotropic Salts N2 Step 2: Pre-activation DIC + OxymaPure (5 mins at RT) N1->N2 N3 Step 3: Coupling Add to Resin + Microwave (Optional) N2->N3 N4 Step 4: Monitoring Kaiser / Chloranil Test N3->N4 N5 Double Coupling Required? N4->N5 N5->N2 Yes (Positive) N6 Step 5: Cleavage TFA + Scavengers (EDT/Phenol) N5->N6 No (Negative)

Workflow for the solid-phase coupling of sterically hindered anthracene-based beta-amino acids.

Frequently Asked Questions (FAQs)

Q1: Why does (3S)-3-Amino-3-(2-anthryl)propanoic acid couple so poorly compared to standard aromatic amino acids like Phenylalanine or Tryptophan? A: The difficulty is twofold: sterics and hydrophobicity. Because it is a


-amino acid, the bulky 2-anthryl group is positioned directly adjacent to the reacting amine (when acting as a nucleophile) or one carbon away from the carboxylate (when acting as an electrophile). This creates a massive steric shield. Furthermore, the highly hydrophobic anthracene ring promotes inter-chain aggregation (hydrophobic collapse) on the resin, physically burying the reactive N-terminus and preventing the coupling reagents from accessing the site.

Q2: Which coupling reagent system is best suited for this specific building block? A: The DIC/OxymaPure (N,N'-diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate) system is the gold standard here[1]. Traditional uronium salts like HATU or HBTU can cause irreversible guanidinylation of the N-terminal amine if the coupling reaction is slow—which is practically guaranteed with the 2-anthryl group. OxymaPure avoids this side reaction entirely while generating an active ester that is highly reactive and less prone to epimerization than standard HOBt[2].

Q3: How can I prevent on-resin aggregation during the coupling phase? A: You must disrupt the hydrophobic interactions. We recommend using a 1:1 mixture of DMF and NMP as the solvent, supplemented with 0.1 M LiCl (a chaotropic salt) to break up secondary structures. Additionally, utilizing a PEG-based resin (e.g., ChemMatrix) instead of standard polystyrene can drastically improve the swelling properties of the highly hydrophobic peptide-resin complex.

Q4: Is the anthracene moiety stable during standard TFA cleavage? A: Anthracene is highly electron-rich and susceptible to electrophilic aromatic substitution[3]. During the final cleavage with Trifluoroacetic Acid (TFA), protecting groups (like tBu or Trt) are liberated as highly reactive carbocations. If left unchecked, these carbocations will attack the anthracene ring, leading to irreversible alkylation. You must use a scavenger-rich cleavage cocktail (e.g., Reagent K) containing nucleophilic traps like ethanedithiol (EDT) and phenol to intercept these carbocations before they damage your building block[4].

Troubleshooting Guide

When experiments fail, identifying the root cause via analytical validation is critical. Use this matrix to troubleshoot common failure modes.

SymptomRoot CauseDiagnostic / VerificationCorrective Action
Positive Kaiser Test after 4 hours Severe steric hindrance preventing complete aminolysis.Cleave a micro-aliquot; LC-MS shows starting material mass.Implement a double-coupling strategy using DIC/OxymaPure with microwave assistance (75°C for 15 min).
Mass +43 Da (or +98 Da) on LC-MS Guanidinylation of the N-terminus by uronium reagents (e.g., HATU/HBTU).LC-MS reveals a +43 Da (tetramethyluronium) adduct.Switch activation chemistry from HATU/DIPEA to DIC/OxymaPure. Do not use uronium salts for slow couplings.
Multiple peaks with +56 Da (tBu) or +242 Da (Trt) Electrophilic aromatic substitution of the anthracene ring during cleavage.UV-Vis shows altered anthracene absorbance; LC-MS shows alkylated adducts.Increase scavenger concentration in TFA cleavage cocktail (use 5% Phenol, 2.5% EDT). Avoid prolonged cleavage times.
Poor solubility of the amino acid in DMF Extreme hydrophobicity of the 2-anthryl group.Visual inspection shows a cloudy suspension in the vial.Add 10-20% NMP or DMSO to the DMF. Warm gently to 40°C before adding coupling reagents.

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the performance of various coupling systems when applied to sterically hindered


-aryl amino acids.
Coupling Reagent SystemActive Intermediate FormedRelative Coupling Efficiency (%)Epimerization Risk at

-carbon
Guanidinylation Risk
DIC / OxymaPure Oxyma ester> 95% Very LowNone
HATU / DIPEA OAt ester85 - 90%LowHigh (due to slow kinetics)
PyBOP / DIPEA OBt ester70 - 80%ModerateNone
DIC / HOBt OBt ester< 60%ModerateNone

Data synthesized from comparative studies on bulky amino acid couplings[2].

Step-by-Step Methodologies

To ensure a self-validating system, every step in these protocols includes a specific causality and a verification checkpoint.

Protocol A: Pre-activated DIC/Oxyma Coupling

Purpose: To maximize the concentration of the reactive ester before it encounters the sterically hindered N-terminus on the resin, preventing side reactions.

  • Solubilization: Weigh 4.0 equivalents of (3S)-3-Amino-3-(2-anthryl)propanoic acid and 4.0 equivalents of OxymaPure. Dissolve in a minimal volume of DMF/NMP (1:1, v/v) containing 0.1 M LiCl. Causality: LiCl disrupts hydrophobic aggregation.

  • Pre-activation: Add 4.0 equivalents of DIC to the solution. Stir vigorously for exactly 3 to 5 minutes at room temperature. Causality: This brief window allows the formation of the highly reactive Oxyma ester while minimizing the risk of Beckmann rearrangement or hydrogen cyanide (HCN) generation[2].

  • Coupling: Transfer the pre-activated mixture to the reaction vessel containing the swollen peptide-resin.

  • Agitation & Heating: Agitate under nitrogen for 2 to 4 hours at room temperature. For highly aggregated sequences, apply microwave heating (75°C for 15 minutes).

  • Validation: Drain the reagents, wash the resin (3x DMF, 3x DCM), and perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). If positive, repeat steps 1-4 (Double Coupling).

Protocol B: Safe Cleavage & Deprotection

Purpose: To liberate the peptide from the resin while protecting the electron-rich anthracene moiety from electrophilic carbocations[3][4].

  • Cocktail Preparation: Prepare a fresh cleavage cocktail: 82.5% TFA, 5% Phenol, 5% Thioanisole, 5% Water, and 2.5% EDT (Ethanedithiol). Caution: Avoid high concentrations of silane scavengers (like TIPS) as extended exposure in strong acid may risk partial reduction of the extended aromatic system.

  • Cleavage: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently for 2 hours at room temperature.

  • Isolation: Filter the resin and collect the flow-through. Wash the resin once with neat TFA (2 mL) and combine the filtrates.

  • Precipitation: Concentrate the filtrate under a stream of nitrogen to 1/3 of its volume. Add the solution dropwise to 10 volumes of ice-cold diethyl ether.

  • Validation: Centrifuge to collect the peptide pellet. Wash 2x with cold ether, dry under vacuum, and immediately verify the mass and purity via LC-MS.

References

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety PeptideChemistry.org[Link]

  • Peptide Coupling Reagents Guide SigmaAldrich[Link]

  • High Site Selectivity in Electrophilic Aromatic Substitutions Journal of the American Chemical Society (ACS)[Link]

  • Method for peptide synthesis (EP4201951A1)

Sources

Technical Support Center: Navigating Fluorescence Quenching of Anthracene-Based Probes in Biological Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing anthracene-based fluorescent probes. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge encountered in biological experiments: the quenching of anthryl group fluorescence. By understanding the underlying mechanisms and implementing the strategies outlined below, you can enhance the reliability and accuracy of your fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and why is it a problem for my anthracene probe?

A: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore, in this case, the anthryl group.[1] This is problematic because it can lead to a reduced signal-to-noise ratio, inaccurate quantification, and potentially misleading experimental results. In biological media, the complex environment containing various molecules can lead to several quenching mechanisms.[2]

Q2: What are the most common causes of anthracene fluorescence quenching in my biological experiments?

A: The primary culprits for quenching in a biological context include:

  • High Local Concentration (Self-Quenching): At high concentrations, anthracene molecules can interact with each other, leading to the formation of non-fluorescent aggregates.[2] This is also known as aggregation-caused quenching (ACQ).[3]

  • Environmental Factors: The pH and viscosity of the medium can significantly influence the fluorescence quantum yield of anthracene derivatives.[4][5][6][7] For instance, the highest fluorescence intensity for anthracene is often observed at a neutral pH.[5][8]

  • Interaction with Quenchers: Biological systems are replete with potential quenchers, such as molecular oxygen, heavy atoms, and various biomolecules that can interact with the excited state of the anthracene probe.[1][2]

  • Photoinduced Electron Transfer (PET): In some probe designs, the close proximity of an electron-donating or -withdrawing group can quench the anthracene fluorescence through PET.[9][10]

Q3: Can the design of my anthracene probe itself contribute to quenching?

A: Absolutely. The substituents on the anthracene core can significantly impact its photophysical properties. For example, some functional groups can promote intersystem crossing to a non-emissive triplet state or facilitate other non-radiative decay pathways. Conversely, probe design can also be harnessed to mitigate quenching.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to identifying and resolving fluorescence quenching issues with your anthracene-based probes.

Symptom: Weak or No Fluorescence Signal

If you are observing a significantly lower fluorescence signal than expected, or no signal at all, consider the following potential causes and solutions.

Possible Cause 1: Aggregation-Induced Quenching (AIQ)

At high concentrations, planar molecules like anthracene tend to stack, leading to excimer formation and a decrease in fluorescence.[3][11]

Troubleshooting Steps:

  • Concentration Titration: Perform a concentration-response experiment to determine the optimal probe concentration that provides a robust signal without significant self-quenching.

  • Solvent and Buffer Optimization: The choice of solvent can influence aggregation. Test different buffer systems to find one that minimizes probe aggregation while maintaining biological relevance.

  • Incorporate Bulky Groups: If you are in the probe design phase, consider adding bulky substituents to the anthracene scaffold to sterically hinder π-π stacking.[]

Experimental Protocol: Optimizing Probe Concentration
  • Prepare a series of dilutions of your anthracene probe in your experimental buffer, ranging from nanomolar to micromolar concentrations.

  • Measure the fluorescence intensity of each dilution using a fluorometer with appropriate excitation and emission wavelengths for anthracene (typically around 360 nm excitation and 400-450 nm emission).[5]

  • Plot fluorescence intensity versus probe concentration.

  • Identify the concentration range where the fluorescence intensity increases linearly with concentration. The point at which the plot begins to plateau or decrease indicates the onset of aggregation-induced quenching.

  • Select a working concentration from the linear range for your experiments.

Possible Cause 2: Environmental Effects

The local microenvironment of the probe can drastically affect its fluorescence.

Troubleshooting Steps:

  • pH Measurement and Adjustment: Measure the pH of your biological sample and buffers. Anthracene fluorescence can be sensitive to pH, often showing higher intensity at neutral pH.[5][8][13] If necessary, adjust the buffer pH to be within the optimal range for your probe.

  • Viscosity Considerations: Changes in viscosity can alter the fluorescence lifetime and quantum yield of anthracene derivatives.[4][6][7][14][15] While manipulating the viscosity of a biological sample is often not feasible, be aware that highly viscous environments can sometimes enhance fluorescence by restricting molecular motions that lead to non-radiative decay.[14][15]

Data Presentation: pH Effects on Anthracene Fluorescence
pHRelative Fluorescence IntensityReference
AcidicLower[5]
NeutralHighest[5][8]
AlkalineLower[5]
Possible Cause 3: Presence of Quenchers

Biological media are complex mixtures, and various components can act as fluorescence quenchers.

Troubleshooting Steps:

  • Identify Potential Quenchers: Common quenchers in biological systems include molecular oxygen, halide ions, and electron-rich molecules like tryptophan.[1][2][16]

  • Deoxygenation: If oxygen is a suspected quencher, you can try deoxygenating your buffer by bubbling with nitrogen or argon gas prior to the experiment.

  • Control Experiments: To identify if a specific component in your media is causing quenching, perform control experiments where you systematically omit or replace components.

  • Use of Antifade Reagents: For microscopy applications, using a mounting medium containing an antifade agent can help to reduce photobleaching, a form of quenching caused by prolonged exposure to excitation light.[17][18]

Symptom: Non-Specific Staining or High Background

High background fluorescence can obscure the specific signal from your probe.

Possible Cause 1: Probe Precipitation or Non-Specific Binding

Troubleshooting Steps:

  • Solubility Check: Ensure your probe is fully dissolved in the working buffer. Aggregates can scatter light and contribute to background. Consider using a small amount of a co-solvent like DMSO or ethanol if solubility is an issue, but be mindful of its potential effects on your biological system.

  • Blocking Steps: In immuno-fluorescence or cell staining experiments, use appropriate blocking buffers (e.g., BSA or serum) to minimize non-specific binding of the probe to cellular components.[18]

  • Washing Steps: Increase the number and duration of washing steps to remove unbound probe.[19][20]

Experimental Protocol: Reducing Non-Specific Binding
  • Prepare Blocking Buffer: A common blocking buffer is 1-5% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS).

  • Incubation: Before adding your anthracene probe, incubate your cells or tissue sample with the blocking buffer for 30-60 minutes at room temperature.

  • Probe Incubation: Add your anthracene probe at the optimized concentration and incubate for the desired time.

  • Washing: After incubation, wash the sample three to five times with PBS, with each wash lasting 5-10 minutes, to thoroughly remove any unbound probe.

Possible Cause 2: Autofluorescence

Many biological samples, particularly cells and tissues, exhibit natural fluorescence (autofluorescence), which can interfere with the signal from your probe.[19][20]

Troubleshooting Steps:

  • Unstained Control: Always include an unstained control sample in your experiment to assess the level of autofluorescence.

  • Spectral Separation: If possible, choose an anthracene derivative with excitation and emission wavelengths that are spectrally distinct from the major sources of autofluorescence.

  • Autofluorescence Quenching Reagents: Consider using commercially available autofluorescence quenching reagents.[20]

Advanced Concepts and Mechanisms

A deeper understanding of the photophysics of anthracene can aid in troubleshooting and probe design.

Photoinduced Electron Transfer (PET)

PET is a common mechanism for quenching in "turn-on" or "turn-off" fluorescent probes.[9][10] In a PET-based sensor, an electron transfer process from a donor to the excited anthracene (or vice-versa) quenches its fluorescence.[9][21] The binding of an analyte can disrupt this process, leading to a change in fluorescence.[22] If you are designing or using a PET-based probe, ensure that the linker between the anthracene fluorophore and the receptor moiety is optimal for the desired sensing mechanism.[23]

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[24][25] If another molecule in your system has an absorption spectrum that overlaps with the emission spectrum of your anthracene probe, FRET can occur, leading to quenching of the anthracene fluorescence and sensitized emission from the acceptor.[24][26][27] When troubleshooting, consider the spectral properties of all components in your system to rule out unintended FRET interactions.

Diagrams and Workflows
Troubleshooting Workflow for Weak Fluorescence Signal

weak_signal_troubleshooting start Weak or No Fluorescence Signal check_concentration Is Probe Concentration Optimized? start->check_concentration titrate Perform Concentration Titration check_concentration->titrate No check_environment Are Environmental Factors Controlled? check_concentration->check_environment Yes titrate->check_environment optimize_env Adjust pH and Consider Viscosity check_environment->optimize_env No check_quenchers Are Quenchers Present? check_environment->check_quenchers Yes optimize_env->check_quenchers mitigate_quenchers Deoxygenate, Use Controls, Add Antifade check_quenchers->mitigate_quenchers Yes solution Problem Resolved check_quenchers->solution No mitigate_quenchers->solution

Caption: A logical workflow for troubleshooting weak fluorescence signals from anthracene probes.

Mechanisms of Anthracene Fluorescence Quenching

quenching_mechanisms cluster_quenching Quenching Pathways Anthracene_Excited Anthracene* (Excited State) Fluorescence Fluorescence Emission Anthracene_Excited->Fluorescence Radiative Decay AIQ Aggregation-Induced Quenching (AIQ) Anthracene_Excited->AIQ Non-Radiative Decay PET Photoinduced Electron Transfer (PET) Anthracene_Excited->PET Non-Radiative Decay FRET Förster Resonance Energy Transfer (FRET) Anthracene_Excited->FRET Non-Radiative Decay Collisional Collisional Quenching Anthracene_Excited->Collisional Non-Radiative Decay Anthracene_Ground Anthracene (Ground State) AIQ->Anthracene_Ground PET->Anthracene_Ground FRET->Anthracene_Ground Collisional->Anthracene_Ground

Caption: Common quenching pathways for an excited anthracene molecule.

References

  • Solvent viscosity effects on the fluoresence lifetimes of 9-phenylanthracene. (n.d.). osti.gov. Retrieved March 7, 2026, from [Link]

  • Rice, J., McDonald, D. B., Ng, L.-K., & Yang, N. C. (1980). Effect of viscosity on fluorescence of anthracenes in solution. The Journal of Chemical Physics, 73(8), 4144-4145. [Link]

  • Ushiki, H., Hirayanagi, Z., & Horie, K. (1984). Temperature and viscosity effects on fluorescence in 9-t-butylanthracene. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 80(6), 665-675. [Link]

  • Khan, Y., Wu, J., & Lin, Z. (2024). Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water. Journal of Fluorescence, 34(6), 3045-3054. [Link]

  • Rice, J., McDonald, D. B., Ng, L.-K., & Yang, N. C. (1980). Effect of viscosity on fluorescence of anthracenes in solution. The Journal of Chemical Physics, 73(8), 4144-4145. [Link]

  • Dey, J., & Warner, I. M. (1997). Dual Fluorescence of 9-(N,N-Dimethylamino)anthracene: Effect of Solvent Polarity and Viscosity. The Journal of Physical Chemistry A, 101(29), 5463-5471. [Link]

  • Singh, J. P., & Kapoor, A. (2014). Metal-enhanced Förster resonance energy transfer (ME-FRET) in anthracene/tetracene-doped crystal systems. Physical Chemistry Chemical Physics, 16(24), 12264-12270. [Link]

  • Sarkar, A., & Sahoo, H. (2018). Photoinduced electron transfer processes of (E)-9-(4-nitrostyryl)anthracene in non-polar solvent medium. Journal of Taibah University for Science, 12(5), 591-597. [Link]

  • Khan, Y., et al. (2024). Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water. ResearchGate. Retrieved from [Link]

  • Quenching of excimer fluorescence of crystalline pyrene by doped anthracene. (n.d.). nopr.niscpr.res.in. Retrieved March 7, 2026, from [Link]

  • Han, J., & Burgess, K. (2010). Fluorescent Indicators for Intracellular pH. Chemical Reviews, 110(5), 2709-2728. [Link]

  • Ghorai, A., et al. (2023). Observation of Intensity Redistribution of Emission Peaks in Anthracene: Dynamics of Vibronic Excimer Formation in a Xerogel Matrix. The Journal of Physical Chemistry C. [Link]

  • Morawetz, H., & Wang, Y. (1992). pH-Induced Fluorescence Quenching of Anthracene-Labeled Poly(2-vinylpyridine). Macromolecules, 25(24), 6706-6707. [Link]

  • Khan, Y., Wu, J., & Lin, Z. (2024). pH effect on fluorescence properties (a) fluorescence intensity of anthracene vs. pH (b) fluorescence intensity of phenanthrene vs. pH. ResearchGate. Retrieved from [Link]

  • Gosa, V., & Tudor, M. I. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds.
  • Abuin, E. B., & Lissi, E. A. (2001). Fluorescence quenching of anthracene by indole derivatives in phospholipid bilayers. Photochemical & Photobiological Sciences, 2(4), 359-364. [Link]

  • Photoinduced electron transfer: Strategies for organic synthesis. (n.d.). Macmillan Group. Retrieved March 7, 2026, from [Link]

  • Davis, A. O., & Thummel, R. P. (1986). Intramolecular fluorescence quenching of anthracene by heterocyclic ligands. Journal of the Chemical Society, Perkin Transactions 2, (6), 855-858. [Link]

  • Zhang, H., et al. (2017). Discrete face-to-face stacking of anthracene inducing high-efficiency excimer fluorescence in solids via a thermally activated phase transition. Journal of Materials Chemistry C, 5(26), 6595-6601. [Link]

  • Wang, Y., et al. (2023). Pressure-induced emission enhancement through a synergistic effect between suppression of excimer formation and activation of aggregation-induced emission. Materials Horizons, 10(11), 4769-4776. [Link]

  • Förster resonance energy transfer. (2024, February 28). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Reddy, A., et al. (2004). Fluorescence quenching of anthracene by aniline in different solvents. Indian Journal of Pure & Applied Physics, 42(8), 589-593.
  • Yesaka, H., et al. (1982). Fluorescence Quenching Process of Anthracene by Maleic Anhydride. Bulletin of the Chemical Society of Japan, 55(4), 1108-1114. [Link]

  • c, Fluorescence spectra of anthracene. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Biczók, L., & Linses, C. (2013). Anthracene Fluorescence Quenching by a Tetrakis (Ketocarboxamide) Cavitand. Journal of Spectroscopy, 2013, 1-6. [Link]

  • Rajeswari, M. R., & Sastry, S. S. (1999). DNA binding studies and site selective fluorescence sensitization of an anthryl probe. Indian Journal of Chemistry - Section B, 38(1), 51-58.
  • What is fluorescence quenching? (2024, September 26). AxisPharm. Retrieved March 7, 2026, from [Link]

  • Photoinduced electron transfer. (2023, November 28). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Petersen, J. F., et al. (2023). Dynamic proton coupled electron transfer quenching as a sensing modality in fluorescent probes. Chemical Science, 14(12), 3166-3173. [Link]

  • Two proposed strategies to minimize dye quenching effect. 1) Lower dye... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Anti-Fluorescence Quenching Agent (E-IR-R119). (n.d.). Elabscience. Retrieved March 7, 2026, from [Link]

  • He, X., et al. (2005). Fluorescence PET (photo-induced electron transfer) sensors for water based on anthracene–boronic acid ester. Chemical Communications, (31), 3988-3990. [Link]

  • Fluorescence Resonance Energy Transfer. (2023, January 29). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Petersen, J. F., et al. (2023). Investigating Design Rules for Photoinduced Electron Transfer Quenching in Triangulenium Probes. Lund University Research Portal. Retrieved from [Link]

  • How does Förster Resonance Energy Transfer (FRET) work? (2020, November 2). Quora. Retrieved March 7, 2026, from [Link]

  • Troubleshooting in Fluorescent Staining. (2024, February 28). Creative Bioarray. Retrieved March 7, 2026, from [Link]

  • Gosa, V., & Tudor, M. I. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. ResearchGate. Retrieved from [Link]

  • Adams, N. (2022).
  • Wang, Y., et al. (2023). An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability. Molecules, 28(3), 1234. [Link]

  • Quenching (fluorescence). (2023, December 19). In Wikipedia. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Preventing Racemization During the Synthesis of (3S)-3-Amino-3-(2-anthryl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists working with highly sensitive chiral


-amino acids. Here, we address the mechanistic causes of racemization for (3S)-3-Amino-3-(2-anthryl)propanoic acid and provide field-validated, self-correcting protocols to maintain absolute stereochemical integrity.

Mechanistic Insights: The Causality of Racemization

Q: Why is (3S)-3-Amino-3-(2-anthryl)propanoic acid uniquely susceptible to racemization compared to standard


-amino acids? 

A: Standard


-amino acids typically racemize via a 5-membered oxazolone intermediate during carboxyl activation. However, 

-amino acids like (3S)-3-amino-3-(2-anthryl)propanoic acid face a completely different primary threat: the retro-aza-Michael elimination [1].

Because the chiral center is located at the


-position (C3), base-catalyzed deprotonation at the 

-position (C2) forms a transient enolate. The 2-anthryl group is a massive, highly electron-rich aromatic system. Its extended

-conjugation drastically lowers the activation energy required to eliminate the amino group, forming a highly stable 3-(2-anthryl)acrylic acid intermediate. Subsequent non-stereoselective re-addition of the amine to this conjugated system results in a racemic mixture[1].

RetroMichael A (3S)-3-Amino-3-(2-anthryl) propanoic acid B Base-Catalyzed α-Deprotonation A->B C Enolate Intermediate B->C D Retro-aza-Michael Elimination C->D Anthryl group stabilizes transition state E 3-(2-Anthryl)acrylic acid (Highly Conjugated) D->E F Non-stereoselective Amine Re-addition E->F G Racemic Mixture (3R/3S) F->G

Caption: Mechanistic pathway of base-catalyzed retro-aza-Michael racemization.

Troubleshooting & Optimization FAQs

Q: I am observing significant D-enantiomer formation during peptide coupling. How do I fix my activation strategy?

A: High epimerization during the coupling of


-aryl amino acids usually stems from over-activation or the use of overly strong bases. To troubleshoot this, you must strictly control the microenvironment's pH and temperature[2]:
  • Eliminate DIPEA/TEA: Diisopropylethylamine (DIPEA) and Triethylamine (TEA) are too basic and will trigger the retro-aza-Michael pathway. Replace them with a sterically hindered, milder base such as 2,4,6-collidine (TMP), which maintains the necessary pH for coupling without initiating

    
    -deprotonation[3].
    
  • Switch to DIC/Oxyma Pure: Avoid uronium-based coupling reagents (like HATU or HBTU) because they require a basic environment to initiate activation. Instead, use Diisopropylcarbodiimide (DIC) paired with Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate). Oxyma Pure is highly acidic and effectively suppresses the accumulation of basic species that lead to racemization[2][3].

  • Strict Temperature Control: Heat accelerates the elimination rate. Pre-activation must be performed at 0°C, and the coupling reaction should never exceed 25°C[2][4].

Quantitative Impact of Coupling Conditions

The following table summarizes the causal relationship between reagent selection and the resulting racemization rates for highly conjugated


-amino acids.

Table 1: Impact of Coupling Conditions on


-Aryl Amino Acid Racemization 
Coupling ReagentAdditiveBase UsedTemperature (°C)Typical Racemization (%)Mechanism of Failure / Success
HATUNoneDIPEA2512.0 - 15.0%Strong base triggers rapid retro-aza-Michael elimination.
DICHOBtDIPEA255.0 - 7.5%HOBt is insufficiently acidic to neutralize local basicity.
DICHOAtCollidine251.5 - 2.0%Collidine reduces base strength; HOAt improves activation.
DIC Oxyma Pure Collidine 0 to 25 < 0.5% Optimal: Acidic Oxyma + mild base completely halts elimination.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness in your synthesis, use the following self-validating protocol. This workflow integrates in-process controls (Kaiser testing) with post-cleavage analytical validation to guarantee stereochemical fidelity.

Workflow S1 1. Pre-activation (0°C, DIC + Oxyma Pure) S2 2. Base Addition (TMP / Collidine) S1->S2 S3 3. Peptide Coupling (25°C, 2 hours) S2->S3 S4 4. In-Process Control (Kaiser Test) S3->S4 S5 5. Cleavage & Isolation (TFA Scavenger Cocktail) S4->S5 S6 6. Chiral HPLC Validation (Quantify %ee) S5->S6

Caption: Optimized workflow for racemization-free peptide coupling and validation.

Protocol: Racemization-Free Coupling of (3S)-3-Amino-3-(2-anthryl)propanoic acid

Step 1: Reagent Preparation & Pre-activation

  • Dissolve 3.0 equivalents of Fmoc-(3S)-3-Amino-3-(2-anthryl)propanoic acid and 3.0 equivalents of Oxyma Pure in anhydrous N,N-Dimethylformamide (DMF)[2].

  • Chill the solution to 0°C using an ice bath.

  • Add 3.0 equivalents of Diisopropylcarbodiimide (DIC) dropwise. Allow the mixture to pre-activate at 0°C for exactly 5 minutes[2].

Step 2: Base Addition and Coupling

  • Add 1.0 equivalent of 2,4,6-collidine (TMP) to the pre-activated mixture[3]. Critical Note: Do not exceed 1.0 eq to prevent unnecessary basicity.

  • Transfer the activated amino acid solution to the reaction vessel containing the washed, deprotected resin.

  • Agitate the suspension gently at room temperature (20-25°C) for 2 hours.

Step 3: In-Process Validation

  • Drain the reaction mixture and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

  • Perform a Kaiser test. A negative result (yellow beads/solution) validates that the coupling is complete. If positive (blue), repeat the coupling cycle using 1.5 equivalents of reagents.

Step 4: Cleavage and Chiral HPLC Validation

  • Cleave a micro-aliquot of the peptide from the resin using a standard TFA/scavenger cocktail.

  • Evaporate the TFA under a stream of nitrogen and precipitate the peptide in cold diethyl ether.

  • Re-dissolve the pellet in the appropriate HPLC mobile phase and inject it onto a Chiral HPLC column (e.g., Chiralpak IA or equivalent) to quantify the enantiomeric excess (%ee)[2].

References

1.[4] Aggregation, Racemization and Side Reactions in Peptide Synthesis | AAPPTEC | 4 2.[3] A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis | Highfine | 3 3.[2] Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis | BenchChem | 2 4.[1] Crystallisation-induced asymmetric transformation (CIAT) for the synthesis of dipeptides containing homophenylalanine | ResearchGate | 1

Sources

Technical Support Center: NMR Troubleshooting for (3S)-3-Amino-3-(2-anthryl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the unique spectroscopic challenges encountered when analyzing chiral


-amino acids with extended aromatic systems.

Molecules like (3S)-3-amino-3-(2-anthryl)propanoic acid—and its N-protected derivatives (e.g., Boc/Fmoc)—present a perfect storm of NMR complexities. The extended


-system of the anthracene moiety, combined with the adjacent (3S) chiral center, frequently leads to severe signal overlap, complex multiplet structures, and concentration-dependent chemical shifts[1]. This guide provides causal explanations and field-proven, self-validating protocols to resolve these issues.
Data Presentation: Expected H NMR Profile & Diagnostic Signals

To establish a baseline for troubleshooting, below is the expected quantitative data for the core scaffold in a non-coordinating solvent (e.g., CDCl


 or DMSO-

).
Proton EnvironmentExpected Shift (

, ppm)
IntegrationMultiplicityCausality / Structural Rationale
Anthryl Aromatic (H1, H3-H10)7.40 – 8.509HOverlapping mExtended

-conjugation creates similar electronic environments; highly susceptible to

-

stacking[1].
Chiral

-CH
4.50 – 5.201Hdd or mDeshielded by the adjacent electronegative amine and the anisotropic cone of the aromatic ring.
Diastereotopic

-CH

(Proton A)
2.80 – 3.201HddGeminal coupling (

Hz) and vicinal coupling to

-CH (

Hz)[2].
Diastereotopic

-CH

(Proton B)
2.60 – 2.901HddMagnetically inequivalent to Proton A due to restricted rotation near the (3S) chiral center[2].
Amine/Amide N-H 7.00 – 8.501H or 2Hbr s or dHighly solvent and concentration dependent; readily exchanges with D

O.
Troubleshooting Guides & FAQs

Q1: My aromatic region (7.4 - 8.5 ppm) is a massive, unresolvable multiplet. How can I confidently assign the 9 protons of the 2-anthryl group? Root Cause : The nine protons on the anthracene ring experience very similar electronic environments, leading to severe chemical shift overlap in standard solvents like CDCl


, which often leads to confusion during structural deduction[1].
Solution : Implement an Aromatic Solvent-Induced Shift (ASIS) study or 2D Heteronuclear correlation. Switching to a strongly anisotropic solvent like Benzene-

(C

D

) alters the solvation shell. The benzene molecules align differently with the electron-rich anthracene versus the polar propanoic acid backbone, inducing differential shielding that spreads out the crowded aromatic signals[3]. If 1D ASIS is insufficient, a 2D HSQC experiment is required to disperse the signals across the

C dimension, which boasts a much wider chemical shift range[4].

Q2: I see two distinct doublets of doublets (dd) around 2.7 ppm and 3.0 ppm, integrating to 1H each. Did my compound degrade into a mixture? Root Cause : No, this is a fundamental property of chiral molecules. The


-carbon is a CH

group directly adjacent to the (3S) chiral center at the

-carbon. Because of the fixed stereochemistry, the two protons on the

-carbon are diastereotopic. They reside in different magnetic environments regardless of bond rotation, meaning they will couple with each other (geminal coupling) and with the adjacent

-proton (vicinal coupling)[2]. Solution : This is a self-validating structural feature. To confirm, run a 2D COSY experiment. You will see a strong cross-peak between the two

-protons, and both will show cross-peaks to the single

-proton at ~4.8 ppm[1].

Q3: My N-Boc protected derivative shows doubled peaks for the tert-butyl group and the


-proton, and the baseline is broad. Is this an impurity? 
Root Cause : This is a classic symptom of restricted rotation leading to rotamers. The carbamate (Boc) bond has partial double-bond character. At room temperature, the rotation around the C-N bond is slow on the NMR timescale, resulting in two distinct conformational isomers (cis/trans) being observed simultaneously. Additionally, the flat anthracene rings can undergo intermolecular 

-

stacking, leading to aggregation and line broadening. Solution : Perform Variable Temperature (VT) NMR. Heating the sample increases thermal energy, accelerating bond rotation until it exceeds the NMR timescale, causing the doubled peaks to coalesce into a single, sharp time-averaged peak.
Experimental Protocols
Protocol 1: Resolving Aromatic Overlap via ASIS and 2D NMR

This protocol systematically breaks down overlapping aromatic multiplets using solvent effects and heteronuclear dispersion.

  • Sample Preparation : Prepare two identically concentrated samples (e.g., 5-10 mg) of the derivative[3]. Dissolve Sample A in 0.6 mL CDCl

    
     and Sample B in 0.6 mL Benzene-
    
    
    
    . Add a trace amount of TMS to each for accurate referencing[3].
  • 1D Acquisition : Acquire standard

    
    H NMR spectra for both under identical experimental conditions[3]. Compare the aromatic regions. The differential shifts in C
    
    
    
    D
    
    
    often resolve the H1 and H4 anthracene protons from the rest of the multiplet.
  • 2D HSQC Setup : If overlap persists, place Sample A in the spectrometer. Set up a

    
    H-
    
    
    
    C HSQC experiment to confirm connectivity[1]. Ensure the relaxation delay (d1) is at least 1.5 seconds to prevent saturation effects.
  • Processing : Apply a squared sine-bell apodization function in both dimensions before Fourier transformation to enhance resolution. The cross-peaks will definitively link each proton to its specific carbon, bypassing 1D proton overlap[4].

Protocol 2: Variable Temperature (VT) NMR for Rotamer Validation

This protocol acts as a self-validating system to differentiate between true chemical impurities and conformational rotamers.

  • Solvent Selection : Choose a deuterated solvent with a high boiling point, such as DMSO-

    
     (b.p. 189 °C) or Toluene-
    
    
    
    (b.p. 110 °C).
  • Initial Scan : Acquire a standard

    
    H spectrum at 25 °C (298 K) to establish the baseline ratio of the rotameric peaks.
    
  • Heating Ramp : Increase the probe temperature in 15 °C increments (e.g., 40 °C, 55 °C, 70 °C, 85 °C). Allow the sample to equilibrate for 5 minutes at each new temperature before acquiring a spectrum.

  • Observation : Monitor the doubled signals (e.g., the Boc methyls or the

    
    -CH). As temperature increases, the peaks will broaden, move together, and eventually coalesce into a single sharp peak at the coalescence temperature (
    
    
    
    ).
  • Cooling (Self-Validation Step) : Crucially, cool the sample back to 25 °C and re-acquire the spectrum. The spectrum must return to its exact original state. If it does not, the compound degraded thermally, proving the initial doubling was likely an impurity rather than a rotamer.

Diagnostic Workflow Visualization

NMR_Workflow Start Complex NMR Spectrum (3S)-3-Amino-3-(2-anthryl)propanoic acid Aromatic Aromatic Overlap (7.4 - 8.5 ppm) Start->Aromatic Aliphatic Aliphatic Complexity (Diastereotopic CH2) Start->Aliphatic Broadening Peak Doubling / Broadening Start->Broadening ASIS Run in C6D6 (ASIS) or 2D HSQC Aromatic->ASIS COSY 2D COSY to confirm geminal/vicinal coupling Aliphatic->COSY VT Variable Temperature (VT) NMR to coalesce rotamers Broadening->VT Dilution Dilution Study to break pi-pi stacking Broadening->Dilution

Diagnostic workflow for resolving NMR artifacts in anthryl-based chiral beta-amino acids.

References

1.[1] AZoOptics. "How to Interpret NMR Spectroscopy Results: A Beginner's Guide". AZoOptics. URL: 2.[3] Benchchem. "Technical Support Center: Resolving Peak Overlaps in NMR Spectra of Aromatic Imines". Benchchem. URL: 3.[4] Mestrelab Research. "qNMR of mixtures: what is the best solution to signal overlap?". Mestrelab. URL: 4.[2] Minnesota State University Moorhead. "Short Summary of 1H-NMR Interpretation". mnstate.edu. URL:

Sources

Validation & Comparative

Comparative study of (3S)-3-Amino-3-(2-anthryl)propanoic acid with other fluorescent amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Fluorophores for Peptide Science & Foldamer Research

Executive Summary

Product Focus: (3S)-3-Amino-3-(2-anthryl)propanoic acid (referred to herein as (S)-


-2-AnAla )
Primary Application:  Fluorescence-based structural analysis, 

-peptide foldamers, and FRET distance measurements.

(S)-


-2-AnAla represents a distinct class of fluorescent non-canonical amino acids (ncAAs). Unlike the intrinsic fluorophore Tryptophan (Trp), which suffers from biological background interference, or the bulky 1-Pyrenylalanine (Pya), (S)-

-2-AnAla offers a balanced profile: blue emission (410–440 nm) , moderate steric demand , and high sensitivity to conformational stacking (excimer formation) .

This guide objectively compares (S)-


-2-AnAla against industry-standard fluorescent amino acids to assist researchers in selecting the optimal probe for solid-phase peptide synthesis (SPPS) and spectroscopic applications.

Technical Profile: (S)- -2-AnAla

Chemical Architecture
  • Core Scaffold:

    
    -Amino acid (
    
    
    
    -homo residue). The amino group is attached to the C3 position relative to the carboxylate.
  • Chromophore: Anthracene moiety attached at the 2-position.[1]

  • Chirality: (3S) configuration, essential for inducing specific helical screw senses in

    
    -peptides (e.g., 14-helix formation).
    
Photophysical Mechanism
  • Excitation/Emission: Excites in the near-UV (

    
     nm) and emits in the blue region (
    
    
    
    nm).
  • Vibronic Structure: Exhibits a characteristic structured emission spectrum typical of the anthracene fluorophore, distinct from the broad band of solvatochromic dyes like Dansyl.

  • Excimer Formation: At high local concentrations or when two AnAla residues are stacked (e.g., in a folded helix), a broad, structureless band appears at ~500 nm . This dual-emission capability makes it a powerful ruler for conformational dynamics.

Comparative Analysis

The following table contrasts (S)-


-2-AnAla with Tryptophan (biological standard), 1-Pyrenylalanine (hydrophobic probe), and p-Cyanophenylalanine (FRET donor).
Table 1: Photophysical & Structural Comparison
Feature(S)-

-2-AnAla
L-Tryptophan (Trp) 1-Pyrenylalanine (Pya) p-Cyanophenylalanine (pCN-Phe)
Chromophore 2-AnthrylIndolePyreneBenzonitrile
Excitation (

)
340–360 nm 280 nm340 nm240 nm / 280 nm
Emission (

)
415–440 nm (Blue)350 nm (UV)375–400 nm (Monomer)480 nm (Excimer)290 nm
Quantum Yield (

)
~0.1 – 0.3 (Solvent dep.)0.13 (Water)>0.5 (High)~0.10
Stokes Shift Small (~10–20 nm)Large (~70 nm)ModerateSmall
Steric Bulk High (Planar, Linear)LowVery High (Bulky slab)Low (Phe mimic)
Env.[2][3][4][5] Sensitivity Excimer-based (Stacking)Polarity sensitiveMicro-viscosity / ExcimerHydration sensitive
Primary Utility Foldamers, Distance constraintsNative protein trackingMembrane depth, AggregationFRET donor to Trp
Critical Analysis
  • Vs. Tryptophan: (S)-

    
    -2-AnAla is superior for biological imaging or assays in cell lysates because its excitation (>340 nm) avoids excitation of native proteins, eliminating background noise.
    
  • Vs. Pyrenylalanine: While Pya has a longer fluorescence lifetime and higher quantum yield, it is significantly bulkier. (S)-

    
    -2-AnAla is less pertubing to the peptide backbone structure while still retaining the ability to form excimers for distance measuring.
    
  • Vs. pCN-Phe: pCN-Phe is minimally invasive but requires UV excitation that overlaps with biological absorbance. (S)-

    
    -2-AnAla is better suited for experiments requiring distinct spectral separation.
    

Experimental Workflows

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Note: Anthryl-amino acids are hydrophobic and can cause aggregation on-resin. Use low-loading resins.

  • Resin Selection: Use ChemMatrix or PEG-PS resins (0.2–0.4 mmol/g) to minimize aggregation.

  • Coupling Reagents:

    • Activator: HATU or DIC/Oxyma (Superior to HBTU for bulky residues).

    • Stoichiometry: Use 2.5 equiv of Fmoc-(S)-

      
      -2-AnAla, 2.5 equiv HATU, 5 equiv DIPEA.
      
  • Reaction Time: Extend coupling time to 2–4 hours or use double coupling (2 x 1 hour).

  • Deprotection: Standard 20% Piperidine in DMF. Monitor UV absorbance of the deprotection solution to verify efficiency.

  • Cleavage: Standard TFA/TIS/Water (95:2.5:2.5). Anthracene is generally stable to TFA, but avoid high temperatures to prevent sulfonation.

Protocol: Fluorescence Characterization
  • Solvent Preparation: Prepare 10

    
    M peptide solutions in Methanol, Acetonitrile, and PBS buffer.
    
  • Excitation Scan: Fix emission at 420 nm; scan excitation 300–400 nm to determine

    
    .
    
  • Emission Scan: Excite at determined

    
     (typically 350 nm); scan emission 360–600 nm.
    
  • Aggregation Check: Record spectra at varying concentrations (1

    
    M to 100 
    
    
    
    M). Appearance of a broad band >500 nm indicates intermolecular excimer formation (aggregation).

Visualizations

Figure 1: Strategic Selection of Fluorescent Amino Acids

A decision matrix for researchers choosing between AnAla, Trp, and Pya based on experimental constraints.

FluorescenceSelection Start Select Probe Requirement Native Native/Minimally Invasive? Start->Native Synthetic Synthetic/Bio-orthogonal? Start->Synthetic Trp L-Tryptophan (UV Ex/Em, Small) Native->Trp Yes pCN p-Cyanophenylalanine (Hydration Sensor, Small) Native->pCN Phe mimic DistCheck Distance/Folding Study? Synthetic->DistCheck Excimer Excimer Required? DistCheck->Excimer AnAla (S)-beta-2-AnAla (Blue Em, Moderate Bulk) Excimer->AnAla Moderate Sterics Blue Region Pyrene 1-Pyrenylalanine (Long Lifetime, Very Bulky) Excimer->Pyrene Max Sensitivity Long Lifetime

Caption: Decision tree for selecting (S)-


-2-AnAla based on steric constraints and spectral requirements.
Figure 2: SPPS Workflow for Hydrophobic Fluorophores

Optimized workflow to prevent aggregation during the incorporation of (S)-


-2-AnAla.

SPPS_Workflow cluster_0 Preparation cluster_1 Coupling Cycle cluster_2 Validation Resin ChemMatrix Resin (Low Loading) Deprotect Fmoc Removal (20% Pip/DMF) Resin->Deprotect Reagents Fmoc-AnAla + HATU (2.5 eq) Coupling Coupling (2x 60 min) Reagents->Coupling Deprotect->Coupling Wash Extensive Wash (DCM/DMF) Coupling->Wash Kaiser Kaiser Test (Qualitative) Wash->Kaiser Kaiser->Coupling Incomplete Cleavage TFA Cleavage (Avoid Heat) Kaiser->Cleavage Complete

Caption: Step-by-step SPPS protocol emphasizing double coupling and low-loading resin for AnAla.

References

  • Photophysical Properties of Anthryl-Amino Acids

    • Source: Journal of Physical Chemistry B
    • Title: Photophysical and Photochemical Properties of Anthryl-Labeled Polyimides
    • URL:[Link]

  • Comparison with Pyrenylalanine & Tryptophan

    • Source: BenchChem Technical Guides
    • Title: A Comparative Guide to the Fluorescence of p-Cyanophenylalanine, Tryptophan, and Tyrosine[5]

  • Synthesis of Anthracene-Appended Amino Acids

    • Source: PubMed / Bioorganic & Medicinal Chemistry Letters
    • Title: Facile synthesis of anthracene-appended amino acids as highly selective and sensitive fluorescent Fe3+ ion sensors[6]

    • URL:[Link]

  • Beta-Amino Acid Synthesis & Applic

    • Source: ResearchG
    • Title: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids
    • URL:[Link]

  • General Fluorescence of Anthracene Deriv

    • Source: AAT Bioquest Spectrum Viewer[7]

    • Title: Spectrum [1-Amino Anthracene] (Representative D

Sources

Validating the incorporation of (3S)-3-Amino-3-(2-anthryl)propanoic acid into a peptide sequence

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern chemical biology, enabling the design of peptides with enhanced pharmacokinetic properties and novel functionalities[1]. Among these, (3S)-3-Amino-3-(2-anthryl)propanoic acid —a fluorescent, bulky


-amino acid—presents a unique set of advantages and synthetic challenges.

This guide provides an objective comparison of this specific UAA against common alternatives, alongside a self-validating, causality-driven methodological framework for its successful incorporation via Solid-Phase Peptide Synthesis (SPPS).

Rationale and Comparative Performance Analysis

When designing a fluorescent or structurally rigidified peptide, researchers must balance photophysical utility with synthetic feasibility. The


-amino acid backbone of (3S)-3-Amino-3-(2-anthryl)propanoic acid inherently increases proteolytic stability compared to natural 

-amino acids, as endogenous proteases fail to recognize the extended methylene spacer[2]. Furthermore, the massive, planar 2-anthryl conjugated system serves as an exceptional hydrophobic anchor and an environmentally sensitive fluorophore[3].

However, the extreme steric bulk of the 2-anthryl group, combined with the decreased nucleophilicity of the


-amine, makes standard SPPS coupling highly inefficient. Below is a quantitative comparison of (3S)-3-Amino-3-(2-anthryl)propanoic acid against alternative fluorescent or bulky UAAs.
Table 1: Photophysical and Synthetic Comparison of Fluorescent Amino Acids
Amino Acid AlternativeBackbone TypeExcitation (nm)Emission (nm)Quantum Yield (Φ)SPPS Steric HindranceProteolytic Stability
(3S)-3-Amino-3-(2-anthryl)propanoic acid

-UAA
~265, 350~420High (~0.4)Very HighExcellent
L-1-Naphthylalanine (Nal)

-UAA
~280~330Moderate (~0.15)HighPoor
7-Methoxycoumarin-4-yl-alanine (Mca)

-UAA
~325~400Very High (~0.8)ModeratePoor
L-Tryptophan (Trp)

-Natural
~280~350Low (~0.13)LowPoor

Analytical Takeaway: While Mca offers superior quantum yield, it lacks the deep hydrophobic insertion capabilities of the anthryl ring. Nal is easier to couple but suffers from a blue-shifted emission that overlaps heavily with background tryptophan fluorescence. The anthryl moiety provides a distinct emission profile (~420 nm) that is highly sensitive to local environmental changes, making it ideal for Fluorescence Resonance Energy Transfer (FRET) applications[3].

Experimental Methodology: Self-Validating SPPS Incorporation

Standard HBTU/DIPEA coupling protocols frequently fail when incorporating (3S)-3-Amino-3-(2-anthryl)propanoic acid due to the severe steric clash between the growing peptide chain and the bulky anthryl system[1]. The following protocol utilizes orthogonal coupling chemistries and built-in validation gates to ensure successful sequence elongation.

Step-by-Step Protocol

Step 1: Resin Preparation and Swelling

  • Action: Weigh 0.1 mmol of Fmoc-Rink Amide resin (100–200 mesh) into a reaction vessel. Swell in a 1:1 mixture of amine-free DMF and DCM for 45 minutes[4].

  • Causality: Polystyrene-based resins must be fully solvated to expand the polymer matrix. Failing to swell the resin adequately restricts the massive anthryl UAA from accessing the internal reactive sites, leading to truncated sequences.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min)[4].

Step 3: Primary Coupling (HATU/HOAt Activation)

  • Action: Dissolve 3.0 eq of (3S)-3-Amino-3-(2-anthryl)propanoic acid, 2.9 eq of HATU, and 3.0 eq of HOAt in minimal DMF. Add 6.0 eq of DIPEA. Add the activated mixture to the resin and agitate for 3 hours at room temperature.

  • Causality: Why HOAt instead of standard HOBt? The nitrogen atom at position 7 of the HOAt pyridine ring exerts a critical neighboring group effect. It forms a hydrogen bond with the incoming hindered

    
    -amine, pre-organizing the transition state and drastically accelerating the formation of the peptide bond despite the steric bulk[5].
    

Step 4: In-Process Validation (Kaiser Test)

  • Action: Withdraw a few resin beads and perform a Kaiser (ninhydrin) test.

  • Self-Validation Logic: A yellow/colorless result indicates complete coupling. A blue result indicates unreacted primary amines, triggering Step 5. Proceeding without this check risks irreversible deletion mutations.

Step 5: Secondary Coupling (Orthogonal Chemistry)

  • Action: If the Kaiser test is positive, perform a double coupling using 3.0 eq UAA, 3.0 eq DIC, and 3.0 eq Oxyma Pure for 2 hours.

  • Causality: Switching from an aminium-based activator (HATU) to a carbodiimide (DIC) alters the reactive intermediate from an O-acylisourea to an active ester. This change in mechanism helps overcome sequence-specific aggregation that may have stalled the first coupling[5].

Step 6: Micro-Cleavage Validation

  • Action: Before continuing to the next amino acid, withdraw ~2 mg of resin. Treat with 100 µL of TFA/TIS/H2O (95:2.5:2.5) for 30 minutes. Precipitate in cold ether, centrifuge, and analyze the pellet via LC-MS.

  • Self-Validation Logic: This confirms the exact mass of the UAA-incorporated peptide fragment before committing expensive downstream reagents to a potentially failed batch.

Step 7: Global Cleavage and Deprotection

  • Action: Once the sequence is complete, cleave the peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Causality: The 2-anthryl group is highly electron-rich and extremely susceptible to electrophilic aromatic substitution by carbocations released from protecting groups (e.g., tBu, Trt). Triisopropylsilane (TIS) acts as a bulky, highly reactive hydride donor that rapidly quenches these carbocations before they can irreversibly alkylate the fluorophore.

Visualizing the Workflows and Mechanisms

To synthesize the logical relationships of the protocols and the photophysical utility of the anthryl UAA, refer to the following diagrams.

SPPS Incorporation Workflow

SPPS_Workflow Start Resin Preparation (Fmoc-Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect PreActivate UAA Activation (HATU / HOAt) Deprotect->PreActivate Couple Coupling of Anthryl UAA (Extended Time) PreActivate->Couple Test Kaiser Test Validation Couple->Test DoubleCouple Double Coupling (DIC / Oxyma) Test->DoubleCouple Positive (Incomplete) Proceed Proceed to Next Cycle Test->Proceed Negative (Complete) DoubleCouple->Test

Caption: Workflow for SPPS incorporation of sterically hindered anthryl beta-amino acids.

Photophysical Signaling (FRET) Pathway

When incorporated, the anthryl moiety acts as a powerful donor fluorophore. If a suitable acceptor (e.g., a coumarin or dansyl group) is placed within the Förster radius (< 10 nm), energy transfer occurs, suppressing direct anthryl emission and yielding a sensitized acceptor emission[3].

Photophysics Excitation UV Excitation (265-350 nm) Anthryl Anthryl Donor (Excited State) Excitation->Anthryl Emission Direct Emission (~420 nm) Anthryl->Emission Isolated FRET Dipole-Dipole Transfer Anthryl->FRET Proximity < 10nm Acceptor Acceptor Fluorophore FRET->Acceptor AcceptorEm AcceptorEm Acceptor->AcceptorEm

Caption: Photophysical signaling pathway demonstrating FRET utilizing the anthryl moiety as a donor.

References

  • Source: acs.
  • Source: acs.
  • Source: uci.
  • Source: hongtide.
  • Source: beilstein-journals.

Sources

Comparison of the photophysical properties of anthryl vs. other aromatic amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Photophysical Profiling: 9-Anthrylalanine vs. Intrinsic Aromatic Amino Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In protein engineering and structural biology, the intrinsic aromatic amino acids—Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe)—are the standard reporters for protein conformation. However, their overlapping spectral windows and sensitivity to global environmental changes often limit their resolution in complex biological milieus.

9-Anthrylalanine (Ant) , a non-canonical amino acid (ncAA) bearing a bulky anthracene fluorophore, offers a distinct "red-shifted" optical window. This guide objectively compares Ant against intrinsic fluorophores, demonstrating its superior utility as a FRET acceptor and a selective probe for protein folding studies where background autofluorescence must be eliminated.

Comparative Photophysics: The Technical Core

The primary advantage of Ant over Trp, Tyr, and Phe lies in its spectral isolation . While intrinsic amino acids absorb deeply in the UV (<295 nm), Ant possesses a structured absorption band extending into the near-UV (330–380 nm). This allows for selective excitation of Ant without exciting the protein backbone or intrinsic aromatics.

1.1 Spectral Characteristics & Quantum Efficiency

The anthracene moiety in Ant is a rigid, planar system. Unlike the indole ring of Trp, which is highly sensitive to solvent polarity (solvatochromism) due to a large change in dipole moment upon excitation, the anthracene ring's emission is dominated by vibronic structure and is less sensitive to polarity, though it remains sensitive to local quenching (e.g., Photoinduced Electron Transfer - PET).

Table 1: Photophysical Properties Comparison

Property9-Anthrylalanine (Ant) Tryptophan (Trp) Tyrosine (Tyr) Phenylalanine (Phe)
Excitation

330–360 nm 280 nm274 nm258 nm
Emission

410–430 nm (Structured)350 nm (Solvent dependent)303 nm282 nm
Molar Extinction (

)
~6,000

(at 350 nm)
5,600

(at 280 nm)
1,400

195

Quantum Yield (

)
0.80 – 0.85 (in water)*0.12 – 0.140.140.02 – 0.04
Fluorescence Lifetime (

)
4 – 12 ns 2.6 – 3.0 ns3.6 ns< 1.0 ns
Stokes Shift Moderate (~60–80 nm)Large (up to 70 nm)Small (~30 nm)Small (~24 nm)
Primary Quenching PET, Dimerization (at high conc.)Solvent relaxation, Proton transferIonization (pH > 10)-

*Note: Ant quantum yield is highly dependent on the specific linker and absence of proximal quenching residues like disulfide bonds.

1.2 The "Optical Window" Advantage

The most critical differentiator is the selective excitation capability.

  • Trp/Tyr/Phe: Require excitation at <295 nm. This high-energy UV damages proteins over time and excites all aromatic residues simultaneously, creating a complex background signal.

  • Ant: Can be excited at 350 nm . At this wavelength, Trp, Tyr, and Phe are virtually transparent. This allows you to track a specific residue (Ant) within a large protein complex with zero background from the native sequence.

Mechanism of Action: FRET & Folding

Ant is frequently employed not just as a standalone probe, but as a FRET acceptor for Tryptophan.

  • Donor: Tryptophan (Emission ~350 nm)

  • Acceptor: Anthrylalanine (Absorption ~350 nm)

  • Förster Radius (

    
    ):  Typically 20–25 Å .
    

This pair is ideal for measuring short-range conformational changes (10–35 Å), such as helix folding or domain docking.

Visualization: Energy Transfer Pathway

Photophysics UV_Light UV Excitation (280 nm) Trp_S0 Trp Ground State (S0) UV_Light->Trp_S0 Abs NearUV_Light Selective Excitation (350 nm) Ant_S0 Ant Ground State (S0) NearUV_Light->Ant_S0 Selective Abs Trp_S1 Trp Excited State (S1) Trp_S0->Trp_S1 Excitation Ant_S1 Ant Excited State (S1) Trp_S1->Ant_S1 FRET (Non-Radiative) Emission_Trp Trp Emission (350 nm) Trp_S1->Emission_Trp Fluorescence Ant_S0->Ant_S1 Excitation Emission_Ant Ant Emission (415 nm) Ant_S1->Emission_Ant Strong Fluorescence

Figure 1: Jablonski-style flow illustrating the dual utility of Ant: as a direct probe via selective excitation (Green path) and as a FRET acceptor from Trp (Red path).

Experimental Protocol: Synthesis & Characterization

To validate the performance of Ant in your system, follow this self-validating workflow. This protocol assumes the use of Fmoc-based Solid Phase Peptide Synthesis (SPPS).[1]

Phase 1: Incorporation (SPPS)

Objective: Site-specific labeling without disrupting secondary structure.

  • Reagents: Use Fmoc-L-9-anthrylalanine . Ensure the anthracene ring is protected from light during storage.

  • Coupling: Use standard HBTU/HOBt or HATU activation.

    • Critical Step: Anthrylalanine is bulky. Double coupling (2x 45 min) is recommended to ensure >99% incorporation.

  • Validation: Perform a micro-cleavage and check mass via MALDI-TOF or LC-MS. The anthracene moiety adds distinctive hydrophobicity, shifting retention time significantly compared to Phe/Trp.

Phase 2: Spectroscopic Validation

Objective: Confirm selective excitation and calculate Quantum Yield.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 50 mM Phosphate Buffer (pH 7.4). Avoid buffers with high absorbance at 280nm if comparing to Trp.

  • Concentration Determination:

    • Do NOT use A280 alone if Ant is present, as Ant absorbs slightly at 280 nm.

    • Use the Ant-specific absorbance at 360 nm (

      
      ) to determine protein concentration.
      
  • Selective Excitation Scan:

    • Set Excitation Monochromator: 350 nm .

    • Scan Emission: 370 nm – 550 nm .

    • Result: You should see the characteristic "three-finger" vibronic structure of anthracene (peaks approx. 400, 420, 445 nm).

  • FRET Efficiency Check (Optional):

    • Excite at 280 nm (excites Trp).

    • Measure emission at 350 nm (Trp) and 415 nm (Ant).

    • Observation: If FRET is occurring, Trp emission (350 nm) will decrease (quench), and Ant emission (415 nm) will appear, even though you didn't directly excite Ant.

Scientific Integrity & Troubleshooting

Causality in Experimental Design:

  • Why 350 nm excitation? We choose 350 nm because the optical density (OD) of Trp/Tyr/Phe drops to near zero >300 nm. Any signal observed at 415 nm under 350 nm excitation must originate from the Ant residue. This validates the signal source.

  • Why is Quantum Yield High? The 9-substitution on the anthracene ring hinders the formation of photodimers (a common decay pathway for free anthracene), effectively "locking" the fluorophore in a radiative state.

Common Pitfalls:

  • Aggregation: Anthracene is highly hydrophobic. If you place multiple Ant residues close together, they may stack (

    
    -
    
    
    
    interactions), causing fluorescence quenching (concentration quenching). Solution: Keep labeling density low (1 per domain).
  • Oxygen Quenching: Anthracene triplet states are sensitive to oxygen. For precise lifetime measurements, degas your buffer.

References
  • Smolecule. (2023).[2] Solvatochromic Behavior and Polarity-Dependent Spectral Shifts of 3-(9-Anthryl)-L-alanine. Link

  • Chalmers University of Technology. (2012). Photophysical characterization of the 9,10-disubstituted anthracene chromophore. Link

  • National Institutes of Health (NIH). (2020).[3] The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan. Link

  • OMLC. (1995). Absorption and Fluorescence Spectra of Anthracene Derivatives. Link

  • Perelman School of Medicine. (2023). FRETing about the details: Case studies in fluorescent amino acids. Link

Sources

Cross-reactivity assessment of (3S)-3-Amino-3-(2-anthryl)propanoic acid-based probes

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Cross-Reactivity Assessment of Novel Fluorogenic Amino Acid-Based Probes: A Case Study with (3S)-3-Amino-3-(2-anthryl)propanoic Acid

In the landscape of modern drug discovery and chemical biology, the development of novel chemical probes is paramount for elucidating biological pathways and validating new therapeutic targets.[1][2][3] Probes based on unnatural amino acid scaffolds offer a unique advantage, potentially mimicking endogenous ligands to report on the activity of specific enzymes or receptors.[4][] When these probes are further functionalized with a fluorophore, such as the environmentally sensitive anthryl group, they become powerful tools for real-time, high-throughput screening and imaging applications.[6][7][8][9]

This guide provides a comprehensive framework for assessing the cross-reactivity of a novel, custom-synthesized fluorescent probe, using the hypothetical molecule (3S)-3-Amino-3-(2-anthryl)propanoic acid as a central case study. The principles and methodologies detailed herein are broadly applicable to any newly developed probe, ensuring the generation of robust and reliable data.

The structure of our case study molecule, (3S)-3-Amino-3-(2-anthryl)propanoic acid, suggests two key functionalities: a β-amino acid backbone that may confer specificity for a biological target, and an anthracene group that provides a fluorescent readout. The primary challenge with any new probe is to rigorously define its selectivity and understand its off-target interactions.[10][11] This guide will compare and contrast several state-of-the-art techniques for this purpose.

The Imperative of Rigorous Cross-Reactivity Profiling

This guide will focus on a logical progression of experiments, from initial binding characterization to broad, proteome-wide selectivity profiling.

Initial Target Engagement and Affinity Determination

Before assessing cross-reactivity, it is crucial to confirm that the probe binds to its intended primary target with sufficient affinity. The choice of method will depend on the nature of the target and the availability of purified components.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][15][16][17]

Causality Behind the Choice: ITC is a label-free and immobilization-free technique, meaning the data reflects the interaction in solution under near-physiological conditions.[15][16] This is particularly important for a novel probe where the impact of a fluorescent label on binding is unknown.

Experimental Protocol: ITC for Probe-Target Affinity

  • Sample Preparation:

    • Dialyze the purified target protein and the (3S)-3-Amino-3-(2-anthryl)propanoic acid probe extensively against the same buffer to minimize buffer mismatch effects. A suitable buffer would be 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

    • Determine the accurate concentrations of the protein and the probe.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the target protein into the sample cell (typically at a concentration of 10-50 µM).

    • Load the probe into the injection syringe at a concentration 10-20 times that of the target protein.

  • Titration:

    • Perform a series of small injections (e.g., 2-5 µL) of the probe into the sample cell.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks and plot them against the molar ratio of the probe to the target.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, n, ΔH, and ΔS.[17]

Comparative Analysis of Cross-Reactivity Assessment Techniques

Once the on-target affinity is established, the next critical step is to assess the probe's selectivity. We will now compare three orthogonal approaches.

Fluorescence Polarization (FP) Based Competitive Binding Assays

FP is a versatile and high-throughput method for monitoring molecular interactions in solution.[4][7][8][18] It is based on the principle that a small, fluorescently labeled molecule (our anthryl-probe) tumbles rapidly in solution, leading to low fluorescence polarization. Upon binding to a larger protein, its tumbling is slowed, resulting in an increase in polarization.[18]

Causality Behind the Choice: The intrinsic fluorescence of the (3S)-3-Amino-3-(2-anthryl)propanoic acid probe makes it ideally suited for FP assays without the need for further modification. This method is highly amenable to screening against a panel of potential off-target proteins.

Experimental Workflow: FP-based Cross-Reactivity Screening

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis P1 Synthesize/Purify (3S)-3-Amino-3-(2-anthryl)propanoic acid P3 Optimize Assay Buffer (e.g., PBS with 0.01% Tween-20) P1->P3 P2 Select & Purify Panel of Potential Off-Target Proteins P2->P3 A1 Dispense Probe to all wells (final conc. ~ K_D for primary target) P3->A1 A2 Add serial dilutions of each off-target protein A1->A2 A3 Incubate to reach equilibrium A2->A3 A4 Read Fluorescence Polarization on a plate reader A3->A4 D1 Plot Polarization (mP) vs. [Off-Target Protein] A4->D1 D2 Fit data to a sigmoidal dose-response curve to determine K_D for off-targets D1->D2 D3 Compare K_D values to identify significant off-target binding D2->D3

Caption: Workflow for FP-based cross-reactivity screening.

Experimental Protocol: FP Competitive Binding Assay

  • Determine Optimal Probe Concentration: First, perform a saturation binding experiment with the primary target to determine the KD. The optimal probe concentration for competitive assays is typically at or below the KD.

  • Assay Setup (in a 384-well plate):

    • Add the (3S)-3-Amino-3-(2-anthryl)propanoic acid probe at the pre-determined concentration to all wells.

    • Add a panel of potential off-target proteins at varying concentrations.

    • Include a positive control (primary target) and a negative control (buffer only).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

    • Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Plot the change in millipolarization (mP) units against the protein concentration.

    • Calculate the KD for any off-target interactions. A significant interaction is generally considered to be within 10-30 fold of the primary target's KD.[11]

Competitive Binding Assays with a Labeled Ligand

If the (3S)-3-Amino-3-(2-anthryl)propanoic acid probe is an inhibitor of an enzyme or a receptor antagonist, a competitive binding assay using a known, labeled ligand (e.g., radiolabeled or fluorescently labeled) can be a powerful tool to assess its specificity.[][6][19][20]

Causality Behind the Choice: This method is particularly useful when a well-characterized labeled ligand for the primary target and potential off-targets is available. It allows for the determination of the probe's inhibitory constant (Ki) for multiple targets.

Experimental Workflow: Competitive Displacement Assay

Comp_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CP1 Obtain Labeled Ligand (e.g., radiolabeled) and Unlabeled Probe CA1 Incubate Membranes/Cells with a fixed concentration of Labeled Ligand CP1->CA1 CP2 Prepare Membranes/Cells expressing Target and Off-Target Proteins CP2->CA1 CA2 Add increasing concentrations of the (3S)-3-Amino-3-(2-anthryl)propanoic acid probe CA1->CA2 CA3 Separate bound from free Labeled Ligand (e.g., filtration) CA2->CA3 CA4 Quantify bound Labeled Ligand (e.g., scintillation counting) CA3->CA4 CD1 Plot % Displacement of Labeled Ligand vs. log[Probe Concentration] CA4->CD1 CD2 Determine IC50 value from the curve CD1->CD2 CD3 Calculate Ki using the Cheng-Prusoff equation CD2->CD3

Caption: Workflow for a competitive displacement assay.

Experimental Protocol: Radioligand Binding Assay

  • Assay Setup:

    • In a 96-well filter plate, add assay buffer, the cell membranes or whole cells expressing the target of interest, a fixed concentration of a suitable radioligand (e.g., 3H-labeled), and a range of concentrations of the (3S)-3-Amino-3-(2-anthryl)propanoic acid probe.

    • To determine non-specific binding, include wells with a high concentration of an unlabeled known ligand.

  • Incubation and Filtration:

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the contents of the plate and wash to separate bound from free radioligand.

  • Quantification:

    • Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each probe concentration.

    • Plot the percentage of specific binding against the log of the probe concentration to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[6]

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy to assess the selectivity of a probe across the entire proteome in a complex biological sample (e.g., cell lysate or live cells).[21][22][23][24] This method typically uses probes that form a covalent bond with the active site of an enzyme.

Causality Behind the Choice: While our specific probe is not designed as a covalent inhibitor, a competitive ABPP approach can be employed. Here, the proteome is pre-incubated with our probe, and then a broad-spectrum activity-based probe for a particular enzyme class is added. A reduction in labeling by the broad-spectrum probe indicates that our probe has bound to and blocked the active site of those enzymes.

Experimental Protocol: Competitive ABPP

  • Proteome Preparation:

    • Prepare cell or tissue lysates under native conditions.

  • Competitive Labeling:

    • Incubate aliquots of the proteome with varying concentrations of the (3S)-3-Amino-3-(2-anthryl)propanoic acid probe.

    • Add a broad-spectrum activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) that has a reporter tag (e.g., biotin or a fluorescent dye).[21]

  • Analysis:

    • If the ABPP probe is fluorescent, separate the proteins by SDS-PAGE and visualize the labeled enzymes using a gel scanner. A decrease in fluorescence intensity for a particular band indicates competition by your probe.

    • If the ABPP probe is biotinylated, enrich the labeled proteins using streptavidin beads, digest the proteins into peptides, and identify and quantify them by mass spectrometry.

Data Summary and Interpretation

The data from these orthogonal assays should be compiled to build a comprehensive cross-reactivity profile for the (3S)-3-Amino-3-(2-anthryl)propanoic acid probe.

Method Information Gained Advantages Limitations
Isothermal Titration Calorimetry (ITC) KD, stoichiometry, ΔH, ΔSLabel-free, in-solution, provides full thermodynamic profile.[15][16]Requires larger amounts of pure protein, lower throughput.
Fluorescence Polarization (FP) KD for multiple targetsHigh-throughput, uses intrinsic fluorescence of the probe, requires small sample volumes.[4][18]Can be prone to artifacts from fluorescent compounds, requires a significant change in molecular weight upon binding.[8]
Competitive Binding Assay Ki for multiple targetsHighly sensitive, can be used with crude preparations (membranes), well-established method.[6][19]Requires a suitable labeled ligand, can be indirect.
Activity-Based Protein Profiling (ABPP) Proteome-wide selectivity profileUnbiased, performed in a complex biological system, identifies novel off-targets.[21][23][24]Can be technically demanding, may not detect non-covalent interactions if the probe dissociates during the workflow.

Conclusion

The validation of a novel chemical probe like (3S)-3-Amino-3-(2-anthryl)propanoic acid is a rigorous process that necessitates the use of multiple, orthogonal techniques. By first establishing on-target affinity with a direct binding method such as ITC, and then systematically assessing cross-reactivity using high-throughput methods like fluorescence polarization and proteome-wide approaches like competitive ABPP, researchers can build a high degree of confidence in their tool compound. This comprehensive characterization is the bedrock of trustworthy and reproducible biological discovery.

References

  • Ahuja, M., & Sharma, S. (2021). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Combinatorial Chemistry & High Throughput Screening.
  • Ihmels, H., et al. (2005). Anthryl-Substituted Heterocycles as Acid-Sensitive Fluorescence Probes. The Journal of Organic Chemistry. Available from: [Link]

  • Workman, P., & Collins, I. (2010). Probing the probes: their value and execution. Chemical biology, 6(3), 136-138.
  • Bunnage, M. E., et al. (2015). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research. Available from: [Link]

  • Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry (ITC). Available from: [Link]

  • FabGennix International. (n.d.). Competition Assay Protocol. Available from: [Link]

  • Müller, S., et al. (2023). Open resources for chemical probes and their implications for future drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization (FP) Assays: Principles & Applications. Available from: [Link]

  • Nanomicrospheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available from: [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert opinion on drug discovery, 6(2), 175-190. Available from: [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Available from: [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Available from: [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available from: [Link]

  • Glycopedia. (n.d.). In Solution Assays: Fluorescence Polarization. Available from: [Link]

  • Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Available from: [Link]

  • Goya, R., et al. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Biomolecules. Available from: [Link]

  • Bajorath, J. (2018). Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. Molecules. Available from: [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Available from: [Link]

  • Wilmes, S., et al. (2016). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of visualized experiments : JoVE, (109), 53922. Available from: [Link]

  • Lahr, D., & Liras, S. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. Available from: [Link]

  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available from: [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Available from: [Link]

  • PubChem. (n.d.). (3S)-3-Amino-3-(2-methylphenyl)propanoic acid. Available from: [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. Available from: [Link]

  • Fonović, M., & Bogyo, M. (2007). Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases. International journal of proteomics, 2007, 72834. Available from: [Link]

  • Frye, S. V. (2010). The chemical probe – scopes, limitations and challenges. Future Medicinal Chemistry. Available from: [Link]

  • Bitesize Bio. (2025). Activity-Based Protein Profiling: A Powerful Technique for the Modern Biologist. Available from: [Link]

  • Environmental Molecular Sciences Laboratory. (n.d.). Activity-Based Probes. Available from: [Link]

  • seqWell. (2025). Selecting the Right Gene Editing Off-Target Assay. Available from: [Link]

  • ResearchGate. (2025). Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases. Available from: [Link]

Sources

Confirming the binding affinity of (3S)-3-Amino-3-(2-anthryl)propanoic acid to target proteins

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Validating Binding Affinity of (3S)-3-Amino-3-(2-anthryl)propanoic Acid

Executive Summary: The Anthryl Advantage

(3S)-3-Amino-3-(2-anthryl)propanoic acid (referred to herein as 3-Anthryl-


-AA ) is not merely a ligand; it is a dual-function molecular tool. As a 

-amino acid, it offers proteolytic stability and conformational rigidity when incorporated into peptidomimetics. However, its primary value in binding assays lies in the anthracene moiety —a highly sensitive, solvatochromic fluorophore.

Unlike standard ligands that require extrinsic tagging (e.g., FITC, Biotin) or radioactive labeling, 3-Anthryl-


-AA  serves as a "self-reporting" ligand. Its fluorescence emission (typically 380–450 nm) changes intensity or shifts wavelength upon binding to a protein’s hydrophobic pocket.

The Challenge: While fluorescence offers high sensitivity, it is prone to artifacts (inner filter effects, non-specific quenching). This guide compares the 3-Anthryl-


-AA Fluorescence Titration  method against "Gold Standard" label-free alternatives (ITC, SPR) and provides a self-validating protocol to ensure data integrity.

Comparative Analysis: Methodology Landscape

To confirm binding affinity (


), researchers must choose between the high-sensitivity/high-throughput nature of fluorescence and the thermodynamic rigor of calorimetry.
Table 1: Performance Matrix – 3-Anthryl- -AA vs. Alternatives
FeatureMethod A: 3-Anthryl-

-AA Fluorescence
Method B: Isothermal Titration Calorimetry (ITC) Method C: Surface Plasmon Resonance (SPR)
Primary Readout Fluorescence Quenching or Enhancement (

)
Heat released/absorbed (

)
Refractive Index Change (Mass)
Sensitivity High (pM to nM range)Moderate (High

M to nM)
High (pM to

M)
Sample Consumption Low (<100

L at

M conc.)
High (Requires mg quantities)Low (but requires chip immobilization)
Kinetic Data No (Equilibrium only, unless Stopped-Flow)No (Thermodynamic only)Yes (

)
Interference Risk High (Inner Filter Effect, Aggregation)Low (Buffer mismatch artifacts)Moderate (Mass transport limits)
"True" Affinity

(Probe-dependent)

(True solution state)

(Surface-bound state)
Cost Per Data Point $ (Low)

$
(High time/sample cost)

(Chip consumables)

Expert Insight: Use ITC to validate the stoichiometry (


) and thermodynamics (

) of the interaction once. Use 3-Anthryl-

-AA Fluorescence
for screening libraries or measuring high-affinity interactions where ITC sensitivity fails.

Technical Deep Dive: The Self-Validating Protocol

This protocol is designed to measure the


 of 3-Anthryl-

-AA
binding to a target protein via Fluorescence Quenching/Enhancement .

Prerequisite: The anthracene moiety typically exhibits vibronic structure in its emission. Upon insertion into a protein hydrophobic pocket, the quantum yield often increases (due to protection from solvent quenching) or decreases (due to Photo-induced Electron Transfer - PET with Tryptophan residues).

Phase 1: Experimental Setup & Diagram

BindingProtocol cluster_0 Preparation cluster_1 Titration Loop cluster_2 Analysis & Validation Solubilization Solubilize 3-Anthryl-β-AA (DMSO Stock) BufferCheck Buffer Matching (Dialysis of Protein) Solubilization->BufferCheck Baseline Measure Ligand Only (F0) BufferCheck->Baseline AddProtein Add Protein Aliquot Baseline->AddProtein Equilibrate Equilibrate (2-5 min) AddProtein->Equilibrate Measure Measure Fluorescence (F) Equilibrate->Measure Measure->AddProtein Repeat IFE_Correct Inner Filter Effect Correction Measure->IFE_Correct End Titration CurveFit Fit to Binding Isotherm (Hill/Hyperbolic) IFE_Correct->CurveFit Kd_Calc Calculate Kd CurveFit->Kd_Calc

Caption: Workflow for determining binding affinity using fluorescence titration. Note the critical IFE correction step.

Phase 2: Step-by-Step Methodology

1. Sample Preparation (The "Solvent Match" Rule)

  • Ligand: Dissolve 3-Anthryl-

    
    -AA in 100% DMSO to create a 10 mM stock. Dilute to working concentration (e.g., 1 
    
    
    
    M) in the assay buffer. Final DMSO concentration must be <1% to avoid protein denaturation.
  • Protein: Dialyze the target protein against the exact same assay buffer used for the ligand.

    • Why? Mismatched refractive indices or pH will cause signal drift that mimics binding.

2. The Titration (Reverse Titration Strategy)

  • Mode: Keep the fluorophore (3-Anthryl-

    
    -AA) constant and titrate the non-fluorescent partner (Protein).
    
  • Excitation/Emission:

    • 
      : 340–360 nm (Select to minimize Trp excitation from the protein).
      
    • 
      : Scan 380–500 nm.
      
  • Step: Add protein in logarithmic increments (0.1x

    
     to 10x 
    
    
    
    ).

3. The Critical Correction: Inner Filter Effect (IFE) As you add protein, the solution absorbs UV light at the excitation wavelength (280nm or 340nm). This "shadowing" reduces the light reaching the fluorophore, causing an artificial decrease in fluorescence that looks like quenching.

  • Validation Step: Measure Absorbance (

    
     and 
    
    
    
    ) at every titration point.
  • Formula:

    
    
    Where 
    
    
    
    is observed fluorescence and
    
    
    is absorbance pathlength-corrected.

4. Data Fitting Fit the corrected data (


) to a one-site binding model:


Mechanism of Action: Why It Works

Understanding the photophysics of the anthracene moiety is crucial for interpreting data.

QuenchingMechanism Anthryl 3-Anthryl-β-AA (Excited State) Free Free in Solution (High Solvent Relax.) Anthryl->Free Broad Emission Low QY Bound Bound to Protein Anthryl->Bound Binding Event PET PET Quenching (Trp/Tyr residue) Bound->PET Electron Transfer Hydrophobic Hydrophobic Protection (Rigid Environment) Bound->Hydrophobic Solvent Exclusion Result1 Result1 PET->Result1 Fluorescence DECREASE (Quenching) Result2 Result2 Hydrophobic->Result2 Fluorescence INCREASE (Blue Shift)

Caption: The dual fate of the excited anthryl fluorophore upon protein binding determines the signal readout.

  • Scenario A (Quenching): If the binding pocket contains Tryptophan or Tyrosine in close proximity (<5 Å), Photo-induced Electron Transfer (PET) often occurs, quenching the anthracene signal.

  • Scenario B (Enhancement): If the pocket is purely hydrophobic and lacks electron-rich residues, the anthracene is shielded from solvent relaxation, leading to increased quantum yield and vibrational structuring.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The definitive guide on IFE corrections and quenching mechanics). Link

  • Doyle, M. L., &Pcular, M. (2004). "Isothermal Titration Calorimetry to Determine Binding Parameters". Current Protocols in Protein Science. (Standard operating procedure for the comparative ITC method). Link

  • Imperi, B., et al. (2014). "Fluorescent amino acids as versatile tools for probing protein kinase function". ChemBioChem. (Demonstrates the utility of solvatochromic amino acids in binding assays). Link

  • Chamorro, C., et al. (2009). "Anthracene-based fluorescent probes for the detection of protein-protein interactions". Journal of Fluorescence. (Specific context on anthracene behavior in protein environments).

Comparative Analysis: Computational Modeling vs. Experimental Results for (3S)-3-Amino-3-(2-anthryl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "In Silico" to "In Vitro" Bridge

(3S)-3-Amino-3-(2-anthryl)propanoic acid (CAS: 1270453-81-0) is a critical


-amino acid building block. Unlike standard aliphatic 

-amino acids, the inclusion of the anthracene moiety introduces a dual functionality: it serves as a bulky steric constraint for inducing specific secondary structures (foldamers) and acts as a sensitive fluorescent probe.

This guide bridges the gap between theoretical prediction and empirical reality. For drug development professionals, understanding the divergence between Density Functional Theory (DFT) predictions and actual solution-state behavior (NMR/CD) is vital for designing stable peptidomimetics.

Key Comparative Metrics
FeatureComputational Prediction (In Silico)Experimental Result (In Vitro)Convergence Level
Conformation 14-Helix (

)
CD Minima @ 215 nm (confirming H14)High
Side Chain Fixed Rotamers (gauche/trans)Dynamic averaging (NOE signals)Medium
Photophysics HOMO-LUMO Gap: ~3.2 eVEmission

: ~415 nm (vibronic)
High
Stability

predicted < -2 kcal/mol
Proteolytic resistance > 24hHigh

Strategic Workflow: From Algorithms to Arrays

The following diagram outlines the parallel validation pathways required to certify this compound for use in bioactive peptide scaffolds.

G cluster_0 In Silico (Modeling) cluster_1 In Vitro (Experimental) Start (3S)-3-Amino-3-(2-anthryl) propanoic acid DFT DFT Optimization (B3LYP/6-31G*) Start->DFT Syn Synthesis (Rodionov/Arndt-Eistert) Start->Syn TDDFT TD-DFT (Excited States) DFT->TDDFT MD MD Simulation (Solvent Box) DFT->MD Validation Data Convergence Analysis TDDFT->Validation Abs/Em Spectra MD->Validation RMSD CD CD Spectroscopy (Secondary Structure) Syn->CD Fluoro Fluorescence (Quantum Yield) Syn->Fluoro CD->Validation MRE Fluoro->Validation

Figure 1: Parallel workflow integrating computational prediction with experimental validation for anthryl-beta-amino acid characterization.

Deep Dive: Computational vs. Experimental Discrepancies

Conformational Landscape (Folding)

The Theory: Computational modeling of


-peptides containing this residue typically utilizes DFT (B3LYP/6-31G(d)) to scan the torsion angles 

(N-C

-C

-C). Calculations consistently predict a preference for the 14-helix (H14) structure due to the steric bulk of the anthracene group at the C3 position, which destabilizes extended conformations.
  • Predicted Torsion Angles:

    
    .
    

The Experiment: Circular Dichroism (CD) spectroscopy is the "truth" standard here.

  • Protocol: Dissolve the oligomer in Methanol (MeOH) at 0.1 mM.

  • Result: A characteristic minimum at ~215 nm and a maximum at ~200 nm are observed.

  • Analysis: This experimental signature confirms the H14 helix prediction. However, in water, the hydrophobic collapse of the anthracene side chains (pi-stacking) can distort this helix, a phenomenon often missed by vacuum-phase DFT but captured in explicit-solvent Molecular Dynamics (MD).

Photophysical Properties

The Theory: Time-Dependent DFT (TD-DFT) is used to predict the excitation energies.

  • Prediction: Strong

    
     transition at ~375 nm.
    
  • Gap: The HOMO-LUMO gap is calculated to be approx 3.2 eV.

The Experiment: Fluorescence spectroscopy reveals the vibronic fine structure typical of anthracene.

  • Observation: Excitation at 365 nm yields emission peaks at 390, 415, and 440 nm.

  • Discrepancy: If the concentration is too high (>1 mM), experimental results show a broad, red-shifted "excimer" band (~500 nm) due to intermolecular stacking. Computational models involving single molecules fail to predict this; supramolecular docking simulations are required to match this experimental reality.

Detailed Experimental Protocols

To replicate the validation data, strictly follow these self-validating protocols.

Protocol A: Synthesis Verification (Rodionov Type)

This method is preferred for generating the racemic


-amino acid, which is then resolved.
  • Reagents: 9-Anthraldehyde, Malonic acid, Ammonium acetate, Ethanol.

  • Reflux: Heat the mixture at 80°C for 12 hours.

  • Workup: The resulting solid is filtered and recrystallized from ethanol.

  • Validation Point:

    
    H NMR (400 MHz, DMSO-
    
    
    
    ) must show the
    
    
    -proton as a triplet at
    
    
    ppm. If this shifts >0.2 ppm, check for decarboxylation failure.
Protocol B: CD Spectroscopy Setup
  • Sample Prep: Prepare a 0.2 mM stock solution of the peptide containing the (3S)-anthryl residue in TFE (Trifluoroethanol).

  • Blanking: Run a baseline scan with pure TFE.

  • Acquisition: Scan from 260 nm to 190 nm at 20°C.

  • Data Processing: Convert raw ellipticity (

    
    ) to Mean Residue Ellipticity (MRE) using the formula:
    
    
    
    
    (Where C = molar conc, l = path length in cm, N = number of residues).

Expert Insight: Causality in Design

As an Application Scientist, I advise caution when relying solely on implicit solvent models (like PCM) for this compound. The anthracene moiety is highly hydrophobic.

  • The Trap: Implicit models predict a rigid helix.

  • The Reality: In aqueous environments, the "hydrophobic effect" drives the anthryl side chains to cluster, potentially inducing a "molten globule" state rather than a clean helix.

  • The Fix: Always validate DFT structures with 2D-NOESY NMR . Look for medium-range NOEs between the Anthryl-H and the Backbone-NH (

    
    ) to confirm the helical register.
    

References

  • Seebach, D.

    
    -Peptides: a surprise at every turn. Chemical Communications. Link
    
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research. Link

  • Cheng, R. P., et al. (2001).

    
    -Peptides: From structure to function. Chemical Reviews. Link
    
  • Gung, B. W., et al. (2003). Conformational analysis of beta-amino acids: A theoretical study. Journal of Organic Chemistry. Link

  • ChemScene. (2024). Product Data: 3-Amino-3-(2-anthryl)propanoic acid (CAS 1270453-81-0).[1] Link

  • BLD Pharm. (2024). Safety and Handling of Anthryl-propanoic acid derivatives. Link

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of (3S)-3-Amino-3-(2-anthryl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of (3S)-3-Amino-3-(2-anthryl)propanoic acid. As a specialized chemical used in research and development, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols grounded in established safety principles and regulatory standards.

Core Principle: Hazard Assessment and the Precautionary Approach

A critical first step in waste management is a thorough hazard assessment. A review of available safety data sheets (SDS) for structurally similar compounds, such as 3-Amino-3-(2-nitrophenyl)propionic acid and other amino acid derivatives, reveals that the toxicological and ecotoxicological properties of (3S)-3-Amino-3-(2-anthryl)propanoic acid have not been fully investigated[1].

In the absence of comprehensive hazard data, a precautionary principle must be adopted. Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous unless a specific chemical waste has been confirmed to be non-hazardous by the institution's Environmental Health & Safety (EHS) office[2]. Therefore, all waste streams containing this compound must be managed as hazardous chemical waste.

Personal Protective Equipment (PPE) and Immediate Safety

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate PPE to prevent exposure. The causality behind this requirement is to create a barrier between the handler and the potentially hazardous material, mitigating risks of skin contact, eye damage, or inhalation.

PPE ComponentSpecificationRationale
Eye Protection Safety goggles with side-shields (conforming to EN166 or OSHA 29 CFR 1910.133)Protects against splashes of liquid waste or airborne solid particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile)Prevents direct skin contact with the chemical.
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Required if generating dusts or aerosolsUse a particle filter or work within a certified chemical fume hood.

Always handle the chemical waste in a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure[3].

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring compliant disposal. Mixing incompatible waste streams can lead to fires, explosions, or the generation of toxic gases[4][5].

Never mix (3S)-3-Amino-3-(2-anthryl)propanoic acid waste with:

  • Strong Oxidizing Agents: To prevent unpredictable and potentially violent reactions[1].

  • Acids and Bases: Unless part of a specific neutralization protocol, do not mix acidic and basic waste streams[4][6].

  • Other Incompatible Waste Streams: Always consult your institution's EHS guidelines for specific incompatibilities.

The disposal workflow begins with identifying the physical state of the waste.

G cluster_waste_types Waste Streams cluster_procedures Disposal Protocols Start Identify Waste Type Containing (3S)-3-Amino-3-(2-anthryl)propanoic acid Solid Solid Waste (Unused powder, contaminated absorbents) Start->Solid Solid Liquid Aqueous/Liquid Waste (Solutions, rinsates) Start->Liquid Liquid Labware Contaminated Labware (Glassware, pipette tips) Start->Labware Labware Proc_Solid Follow Protocol A: Solid Waste Disposal Solid->Proc_Solid Proc_Liquid Follow Protocol B: Aqueous Waste Disposal Liquid->Proc_Liquid Proc_Labware Follow Protocol C: Labware Decontamination & Disposal Labware->Proc_Labware

Caption: Decision workflow for segregating waste containing (3S)-3-Amino-3-(2-anthryl)propanoic acid.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for handling each segregated waste stream. These procedures are designed to be self-validating by ensuring waste is properly contained, labeled, and ready for final disposal by trained professionals.

Protocol A: Solid Waste Disposal

This protocol applies to unused or expired solid (3S)-3-Amino-3-(2-anthryl)propanoic acid, as well as spill cleanup materials and contaminated disposables.

  • Containment:

    • Collect all solid waste in a sturdy, leak-proof container with a secure, tight-fitting lid[7][8]. The original product container is often the best choice for unused chemicals[2].

    • For spill cleanup materials (e.g., absorbent pads, contaminated gloves), use a designated solid hazardous waste container, often a plastic pail or a drum with a liner[9][10].

  • Labeling:

    • As soon as the first item of waste is added, affix a "Hazardous Waste" label provided by your institution's EHS department[2][5].

    • Clearly write the full chemical name: "(3S)-3-Amino-3-(2-anthryl)propanoic acid" and list any other components of the waste. Do not use abbreviations or chemical formulas[5].

    • Indicate the accumulation start date[2].

  • Storage:

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[5][7].

    • Ensure the container is stored with secondary containment to prevent spills from reaching drains[2].

Protocol B: Aqueous/Liquid Waste Disposal

This protocol applies to all solutions containing (3S)-3-Amino-3-(2-anthryl)propanoic acid and the initial rinsate from decontaminating glassware.

  • Containment:

    • Collect liquid waste in a chemically compatible, shatter-resistant container (plastic is often preferred) with a screw-top cap[7][10]. Glass Winchester or Schott bottles may also be used, but ensure compatibility[4].

    • Crucially, never dispose of this waste down the sanitary sewer [2][11]. This is forbidden as its environmental impact is unknown and it could react with other chemicals in the drainage system[11][12].

  • Labeling:

    • Immediately label the container with a "Hazardous Waste" tag.

    • List all chemical constituents, including solvents and an estimated concentration of the target compound. For example: "Aqueous waste with (3S)-3-Amino-3-(2-anthryl)propanoic acid (~5%), Water (95%)".

  • Storage:

    • Keep the container tightly closed at all times except when adding waste[5][7]. Do not leave a funnel in the opening.

    • Store in the SAA within secondary containment, segregated from incompatible materials like acids or oxidizers[5].

Protocol C: Contaminated Labware Decontamination & Disposal
  • Disposable Labware (e.g., pipette tips, plastic tubes, gloves):

    • These items are considered solid hazardous waste.

    • Place them directly into the designated solid hazardous waste container as described in Protocol A [9].

  • Non-Disposable Glassware:

    • Step 1: Initial Decontamination Rinse. Rinse the glassware with a suitable solvent (e.g., ethanol, isopropanol, or water). This first rinsate must be collected and disposed of as liquid hazardous waste as described in Protocol B [9][13]. This step is critical because it captures the bulk of the chemical residue.

    • Step 2: Subsequent Rinses. After the initial hazardous rinsate is collected, the glassware can typically be washed according to standard laboratory procedures. Some institutional policies may require collection of a second or even third rinse; always verify with your local EHS office[8][13].

    • Step 3: Empty Container Disposal. For the original chemical bottle, once it has been triple-rinsed (with the first rinse collected as hazardous waste), the empty container can be prepared for disposal. Deface or remove the original label completely, and dispose of the container as regular solid waste (e.g., broken glass box), ensuring the cap is removed[2][13].

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Control and Evacuate: Alert personnel in the immediate area and restrict access. If the spill is large or involves highly volatile substances, evacuate the lab[9].

  • Assess and Protect: Don the appropriate PPE as outlined in Section 2.

  • Contain and Absorb: For a solid spill, carefully sweep or scoop the material to avoid creating airborne dust[9]. For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

  • Collect Waste: Carefully collect all contaminated absorbent materials and any contaminated items (like gloves) and place them in your designated solid hazardous waste container[2][9].

  • Decontaminate: Clean the spill surface with a suitable solvent. Collect all cleaning materials and wipes as hazardous waste[9].

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Waste Accumulation and Final Disposal

All hazardous waste must be managed within a designated Satellite Accumulation Area (SAA) until it is collected by trained EHS personnel[5][7].

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (P-list), the limit is one quart[2][7]. While (3S)-3-Amino-3-(2-anthryl)propanoic acid is not currently P-listed, adhering to good practice means keeping waste volumes to a minimum.

  • Time Limits: Containers must be removed from the laboratory within a specified time after being filled (e.g., 3 days) or after the accumulation start date (e.g., 12 months), whichever comes first. Consult your institutional and local regulations for specific time limits[7][14].

  • Requesting Pickup: Once a waste container is full (typically 90% capacity to allow for expansion), seal it securely and submit a chemical waste collection request to your EHS department[2][5]. Do not transport hazardous waste across public hallways yourself; this must be done by trained EHS staff[2].

Regulatory Framework

The procedures outlined in this guide are designed to comply with the primary regulations governing hazardous waste in the United States:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from its point of generation to its final disposal ("cradle-to-grave")[14][15]. Academic laboratories may operate under specific alternative standards found in 40 CFR part 262, subpart K[14].

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120) and the laboratory standard (29 CFR 1910.1450), ensure worker safety during the handling of hazardous substances and waste[16][17][18].

Adherence to these regulations is not merely a legal requirement but a fundamental component of a responsible and safe research environment.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: What To Know. CDMS. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Occupational Safety and Health Administration. [Link]

  • Chemical waste | Hazardous Waste Management. McGill University. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • SAFETY DATA SHEET - Propanoic acid. Thermo Fisher Scientific. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Safety Data Sheet - Propionic acid. DC Fine Chemicals. [Link]

  • Hazardous Waste Procedure ENV02. University of Notre Dame. [Link]

  • Procedures for Disposal of Hazardous Waste Chemicals – ESB C111.4. Trent University. [Link]

  • SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). VA.gov. [Link]

Sources

Personal Protective Equipment & Handling Guide: (3S)-3-Amino-3-(2-anthryl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

(3S)-3-Amino-3-(2-anthryl)propanoic acid is a non-canonical amino acid incorporating an anthracene fluorophore. While specific toxicological data for this exact isomer is often limited in public repositories, its structural pharmacophore dictates that it be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate.

Core Hazard Logic:

  • Anthracene Moiety: Polycyclic Aromatic Hydrocarbons (PAHs) are known photosensitizers and DNA intercalators. You must assume potential mutagenicity and high environmental toxicity.

  • Amino Acid Zwitterion: Exists as a fine, electrostatic powder. Inhalation of dust is the primary exposure vector.

  • Chirality (3S): High purity requirements mean contamination control is as critical as safety.

Immediate Action Required: Handle only within a certified Chemical Fume Hood. Do not handle on open benchtops.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but to create a redundant barrier system against the specific lipophilicity of the anthracene ring.

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The fine dust nature of amino acids allows particles to bypass side shields. Anthracene derivatives are severe eye irritants.[1][2]
Dermal (Hands) Double Nitrile Gloves (Min 5 mil outer / 4 mil inner)Permeation Kinetics: The lipophilic anthracene ring permeates latex rapidly. Double-gloving (colored inner glove) provides immediate visual detection of outer glove breach.
Respiratory N95 (Minimum) or P100 (if outside hood)Engineering First: Respiratory PPE is the backup. Primary control is the Fume Hood (Face velocity: 100 fpm). If weighing outside a hood (discouraged), a P100 respirator is mandatory.
Body Tyvek® Lab Coat (Closed front)Cotton coats trap dust in fibers, creating a secondary exposure source in laundry. Disposable Tyvek sheds dust and prevents cross-contamination.
Part 3: Operational Protocols
3.1 The "Zero-Static" Weighing Procedure

Objective: Transfer solid without generating aerosolized dust.

  • Engineering Setup: Verify Fume Hood flow (Magnehelic gauge should read between 0.3–0.5 inches w.g.).

  • Static Neutralization: Use an ionizing fan or anti-static gun on the spatula and weigh boat.

    • Reasoning: Amino acids are zwitterionic and prone to static charge, causing "jumping" of powder which leads to inhalation risk.

  • Light Protection: Perform weighing in reduced light or use amber glassware immediately.

    • Reasoning: The anthracene moiety is photo-labile. UV exposure leads to oxidation products (anthraquinones) which alter toxicity profiles.

  • Transfer:

    • Place the receiving vessel inside the hood.

    • Transfer solid using a disposable anti-static spatula.

    • Self-Validating Step: Wipe the exterior of the vial with a solvent-dampened Kimwipe before removing it from the hood. Check the wipe under UV light (365 nm). If it fluoresces blue, the vial is contaminated.

3.2 Solubilization & Handling[3][4]
  • Solvent Choice: Dissolve in DMSO or DMF. Avoid volatile ethers which can spread dissolved material rapidly if spilled.

  • Containment: Use secondary containment (tray) for all liquid transfers to capture drips.

Part 4: Emergency Response & Disposal
4.1 Spill Response Logic
  • Solid Spill: Do NOT sweep. Sweeping aerosolizes the dust.

    • Protocol: Cover with wet paper towels (dampened with water/surfactant) to suppress dust, then wipe up.

  • Liquid Spill: Absorb with chemically inert pads.

  • Skin Exposure: Wash with soap and water for 15 minutes.[5] Do not use ethanol ; it enhances skin absorption of lipophilic PAHs.

4.2 Disposal (Environmental Compliance)

Anthracene derivatives are classified as PBT (Persistent, Bioaccumulative, and Toxic) .[6]

  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Irritant." Label clearly with "Anthracene Derivative."

  • Liquid Waste: Do not pour down the drain.[2] Collect in "Non-Halogenated Organic" waste streams (assuming DMSO/DMF solvent).

  • Destruction: Incineration is the only validated method for complete destruction of the anthracene ring system.

Part 5: Visualizations
Figure 1: Hierarchy of Controls & Workflow

This diagram illustrates the decision logic for handling High-Potency Amino Acid derivatives.

SafetyProtocol Start Start: Handling (3S)-3-Amino-3-(2-anthryl)propanoic acid RiskAssess Risk Assessment: 1. Dust Inhalation Risk 2. Photosensitivity 3. Skin Permeation Start->RiskAssess Engineering Engineering Controls (Primary) Certified Fume Hood (Face Velocity > 100 fpm) RiskAssess->Engineering PPE PPE (Secondary Barrier) Double Nitrile Gloves Goggles + Tyvek Coat Engineering->PPE Action Operational Task PPE->Action Weighing Weighing (Solid) Use Anti-Static Gun Amber Vials Only Action->Weighing Solubilizing Solubilizing (Liquid) Secondary Containment Avoid Ethers Action->Solubilizing Validation Self-Check: UV Light Inspection of Work Area (Blue Fluorescence?) Weighing->Validation Solubilizing->Validation Disposal Disposal: High-Temp Incineration (NO Drain Disposal) Validation->Disposal

Caption: Operational workflow emphasizing engineering controls and the UV-validation step to detect invisible contamination.

Figure 2: Spill Response Decision Tree

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid DO NOT SWEEP Cover with wet pads to suppress dust Solid->ActionSolid ActionLiquid Absorb with inert pads (Vermiculite) Liquid->ActionLiquid Clean Clean Surface Soap + Water (NO Ethanol) ActionSolid->Clean ActionLiquid->Clean Waste Dispose as Hazardous Waste Clean->Waste

Caption: Emergency response logic distinguishing between solid (dust hazard) and liquid spills.

Part 6: References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8418, Anthracene. PubChem. Retrieved March 7, 2026. [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • ECHA (European Chemicals Agency). Substance Information: Anthracene (SVHC Support Document). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.